molecular formula C10H14O B098156 7-Methylenebicyclo[3.3.1]nonan-3-one CAS No. 17933-29-8

7-Methylenebicyclo[3.3.1]nonan-3-one

Cat. No.: B098156
CAS No.: 17933-29-8
M. Wt: 150.22 g/mol
InChI Key: YEYBYPNZUQHDMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylenebicyclo[3.3.1]nonan-3-one is a functionalized bicyclic scaffold of significant interest in medicinal chemistry and organic synthesis. The bicyclo[3.3.1]nonane structural framework is a predominant moiety in a wide range of biologically active natural products and is considered a privileged structure in drug discovery . This specific core is found in numerous compounds with demonstrated biological activities, including various alkaloids and terpenoids . Research into diversely functionalized bicyclo[3.3.1]nonanes has gained immense importance for constructing new chemical entities, particularly in the exploration of anticancer chemotherapeutics . The scaffold's utility extends beyond therapeutics; it also serves as a versatile precursor in asymmetric catalysis and as a building block for molecular recognition studies, including the development of ion receptors and molecular tweezers . The methyleneketone functional group present in this compound provides a versatile handle for further synthetic elaboration, enabling researchers to access more complex, sp3-rich molecular architectures aimed at expanding chemical space for biological evaluation . As such, 7-Methylenebicyclo[3.3.1]nonan-3-one represents a valuable intermediate for the synthesis of novel compounds with potential to inhibit critical biological targets. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methylidenebicyclo[3.3.1]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-2-8-4-9(3-7)6-10(11)5-8/h8-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYBYPNZUQHDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CC(C1)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340380
Record name 7-Methylenebicyclo[3.3.1]nonan-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17933-29-8
Record name 7-Methylenebicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of the Bicyclo[3.3.1]nonane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one

The bicyclo[3.3.1]nonane framework is a conformationally rigid carbocyclic system that serves as a foundational scaffold in a multitude of biologically active molecules and complex natural products.[1] Its unique three-dimensional structure makes it an attractive template for designing novel therapeutic agents, molecular tweezers, and asymmetric catalysts.[1] Within this class of compounds, 7-Methylenebicyclo[3.3.1]nonan-3-one (MW: 150.22 g/mol , Formula: C₁₀H₁₄O) emerges as a particularly valuable synthetic intermediate.[2] Its strategic importance lies primarily in its role as a key precursor for the synthesis of adamantane derivatives, which are vital in drug development, most notably leading to compounds like amantadine.[3][4] This guide provides a detailed examination of the most practical and efficient synthesis of this target molecule, focusing on the underlying chemical principles and providing actionable experimental protocols for the research scientist.

Primary Synthetic Strategy: Grob Fragmentation of 1,3-Adamantanediol

While various methods exist for constructing bicyclo[3.3.1]nonane systems, the most direct and high-yielding route to 7-Methylenebicyclo[3.3.1]nonan-3-one is via the Grob fragmentation of 1,3-adamantanediol.[3][5] This pathway is elegant and efficient, leveraging the inherent strain and stereoelectronic properties of the adamantane core to induce a controlled ring-opening fragmentation. The overall process can be logically divided into two primary stages: the synthesis of the diol precursor and its subsequent fragmentation.

Logical Workflow for Synthesis

SynthesisWorkflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Fragmentation A 1-Adamantanol B 1,3-Adamantanediol A->B Ru-catalyzed Oxyfunctionalization C 7-Methylenebicyclo[3.3.1]nonan-3-one B->C Acid-Promoted Grob Fragmentation

Caption: Overall two-stage synthetic pathway.

Stage 1: Synthesis of 1,3-Adamantanediol

The necessary precursor, 1,3-adamantanediol, is effectively prepared from the commercially available 1-adamantanol. This transformation is achieved through a ruthenium-catalyzed oxyfunctionalization reaction.[5] This step is crucial as it installs the second hydroxyl group at the C3 position, setting the stage for the subsequent fragmentation.

Stage 2: Acid-Promoted Grob Fragmentation

The core of the synthesis is the Grob fragmentation, a reaction that involves the cleavage of a carbon-carbon bond. In this specific case, the reaction is initiated by the acid-catalyzed elimination of one of the hydroxyl groups in 1,3-adamantanediol.

Mechanism Deep Dive:

  • Protonation: An acid catalyst (e.g., sulfuric acid) protonates one of the hydroxyl groups, converting it into a good leaving group (H₂O).

  • Carbocation Formation: The protonated hydroxyl group departs as a water molecule, generating a tertiary carbocation at a bridgehead position of the adamantane core.

  • Fragmentation Cascade: The key fragmentation event is driven by the electron density from the remaining hydroxyl group. The C1-C2 bond cleaves, with the electrons forming a new C=O double bond (the ketone). Simultaneously, the C6-C7 bond breaks to form the exocyclic methylene group (C=CH₂). This concerted or near-concerted process relieves ring strain and results in the formation of the bicyclic product.

GrobMechanism Start 1,3-Adamantanediol Protonated Protonated Diol Start->Protonated + H⁺ (Protonation) Carbocation Adamantyl Carbocation Protonated->Carbocation - H₂O (Loss of Water) Product 7-Methylenebicyclo[3.3.1]nonan-3-one Carbocation->Product C-C Bond Cleavage (Fragmentation Cascade)

Caption: Simplified mechanism of the Grob Fragmentation.

Quantitative Data Summary

The following table outlines the typical reaction parameters for this synthetic sequence. Yields and conditions are based on established literature protocols.[5]

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1 1-AdamantanolRuCl₃·nH₂O, NaIO₄CCl₄ / CH₃CN / H₂ORoom Temp.24~70-80
2 1,3-AdamantanediolConcentrated H₂SO₄Dioxane90-1002-4~85-95

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,3-Adamantanediol from 1-Adamantanol [5]

  • Reaction Setup: To a stirred solution of 1-adamantanol (1.0 eq) in a solvent mixture of carbon tetrachloride, acetonitrile, and water (2:2:3 ratio), add ruthenium(III) chloride hydrate (RuCl₃·nH₂O, ~0.02 eq).

  • Addition of Oxidant: Add sodium periodate (NaIO₄, 2.5 eq) portion-wise to the mixture over 30 minutes. The reaction is exothermic and the flask may require cooling in a water bath to maintain room temperature.

  • Reaction Monitoring: Stir the resulting dark brown mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding isopropanol (5 mL). Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 1,3-adamantanediol as a white solid.

Protocol 2: Grob Fragmentation to Yield 7-Methylenebicyclo[3.3.1]nonan-3-one [3][5]

  • Reaction Setup: Dissolve 1,3-adamantanediol (1.0 eq) in 1,4-dioxane in a round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Carefully add concentrated sulfuric acid (H₂SO₄, ~0.5 eq) dropwise to the stirred solution.

  • Heating: Heat the reaction mixture to 90-100 °C and maintain this temperature for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The resulting crude oil can be purified by silica gel column chromatography (eluent: hexane/ethyl acetate, typically 4:1) to yield 7-Methylenebicyclo[3.3.1]nonan-3-one as a colorless oil or white solid.[6]

Alternative Synthetic Considerations: The Mannich Reaction

For the construction of related bicyclo[3.3.1]nonane cores, particularly nitrogen-containing analogues (azabicyclo[3.3.1]nonanes), the Mannich reaction is a powerful and frequently employed strategy.[7][8][9][10][11] This one-pot, three-component condensation typically involves a ketone (like cyclohexanone), an aldehyde (often formaldehyde), and an amine.[8][11] While not a direct route to the title compound, understanding this methodology provides crucial context for the synthesis of structurally similar heterocyclic scaffolds that are of significant interest in medicinal chemistry.

Conclusion and Outlook

The synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one via the Grob fragmentation of 1,3-adamantanediol is a robust and efficient method, providing excellent yields of a high-value synthetic intermediate.[5] This ketone is a versatile precursor, most notably enabling facile entry into substituted adamantane systems through transannular cyclization reactions.[3][4][5] The protocols detailed herein represent a field-proven approach for researchers requiring access to this important molecular building block for applications in drug discovery and complex molecule synthesis.

References

  • Ohyama, Y., et al. (2018). Expedient Entry to 1-Aminoadamantane Derivatives via Aza-Prins Cyclization of 7-Methylenebicyclo[3.3.1]nonan-3-one Oximes. The Journal of Organic Chemistry. Available at: [Link]

  • Muraoka, O., et al. (1996). A Facile Synthesis of 7-Methylenebicyclo-[3.3.1]nonan-3-one and its Transformation Leading to the Novel Tricyclic System, Protoadamantane. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Wang, X., et al. (2016). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers. Available at: [Link]

  • Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2019). Adamantane derivative and use thereof.
  • Chapman, N. B., et al. (1971). Synthesis of bicyclo[3][7][7]nona-3,7-diene-2,6-diones and bicyclo[3][7][7]non-3-ene-2,6-dione. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Available at: [Link]

  • Pearson. (2022). Intramolecular Aldol Condensation: Videos & Practice Problems. Available at: [Link]

  • Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions. Available at: [Link]

  • Google Patents. (1999). Method of preparing 3-azabicyclo[3][7][7] nonane derivatives. Available at:

  • Liu, J.-H., Gauger, G. A., & Kovacic, P. (1973). Synthesis and Reactions of 3- and 3,7-Substituted Bicyclo[3.3.1]nonanes. The Journal of Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Available at: [Link]

  • Leah4sci. (2016). Intramolecular Aldol Condensation Reaction Mechanism + Trick. YouTube. Available at: [Link]

  • Google Patents. (2012). Method for producing 3,7-diaza-bicyclo[3.3.1]nonane compounds.
  • International Journal of Chemical and Pharmaceutical Sciences. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Available at: [Link]

  • Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Available at: [Link]

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  • ResearchGate. (1999). ChemInform Abstract: The Synthesis of 3Amino3-methylbicyclo[3.3.1]nonanes: endo-Selectivity in the Ritter Reaction of 1,3,5,7α-Tetramethylbicyclo[3.3.1]nonan-3-ol. Available at: [Link]

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Sources

The Enduring Scaffold: A Technical Guide to the Discovery and History of Bicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Allure of a Bridged System

In the vast and ever-expanding universe of chemical structures, certain molecular frameworks exhibit a combination of rigidity, three-dimensionality, and synthetic accessibility that elevates them to a "privileged" status. The bicyclo[3.3.1]nonane scaffold is a prime example of such a system. Comprising two fused six-membered rings, its deceptively simple architecture belies a rich history of discovery, a complex conformational landscape, and a remarkable utility that spans from the intricate pathways of natural product synthesis to the rational design of modern therapeutics. This guide provides an in-depth exploration of the discovery and historical development of bicyclo[3.3.1]nonane derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of this enduring and versatile molecular scaffold. We will traverse the timeline from its serendipitous initial discovery to the sophisticated synthetic strategies and diverse applications that define its importance today.

Chapter 1: An Unforeseen Beginning - The Dawn of the Bicyclo[3.3.1]nonane System

The story of the bicyclo[3.3.1]nonane framework does not begin with the carbocyclic system itself, but with an intriguing nitrogen-containing analogue. In 1887, Julius Tröger, while investigating the condensation of p-toluidine with formaldehyde in an acidic medium, isolated a crystalline product with an unusual structure that would remain a puzzle for nearly half a century.[1] This compound, which came to be known as Tröger's base, was the first documented molecule containing the bicyclo[3.3.1]nonane skeleton.[1] However, the technology of the time was insufficient to fully elucidate its complex, bridged structure. It wasn't until 1935 that the true constitution of Tröger's base was confirmed, revealing the now-familiar 2,6-methano-bridged diazocine core.[1] A decade later, a significant milestone was achieved when the enantiomers of Tröger's base were successfully separated, demonstrating that chirality could exist at a nitrogen atom within a conformationally constrained system.[1]

While the secrets of Tröger's base were slowly being unveiled, the synthesis of the parent carbocyclic bicyclo[3.3.1]nonane system was achieved. Although early work on related structures was conducted around 1900, a key breakthrough came in 1913.[2] Hans Meerwein reported a synthesis of a bicyclo[3.3.1]nonane derivative, now known as Meerwein's ketone (bicyclo[3.3.1]nonane-2,6-dione), through the reaction of carvone with ethyl acetoacetate.[1][3] This work, further detailed in a 1922 publication, laid the foundational groundwork for accessing the fundamental carbocyclic scaffold.[2]

The initial interest in the bicyclo[3.3.1]nonane system was somewhat sporadic, with early research focusing on aspects like strained olefins.[2] However, the growing recognition of its presence in natural products and its unique conformational properties sparked a renewed and sustained interest in this fascinating ring system.[2]

Chapter 2: Constructing the Core: The Evolution of Synthetic Strategies

The synthetic versatility of the bicyclo[3.3.1]nonane scaffold is evident in the multitude of methods developed for its construction. These strategies can be broadly categorized into several key approaches, each with its own set of advantages and limitations. A comprehensive review of these methods was published in 1979, classifying them into five general types: annulation of cyclohexanes, annulation of cyclooctanes, ring cleavage of adamantanes, skeletal isomerizations, and syntheses from other bicyclo[3.3.1]nonanes.[4]

Key Synthetic Approaches
  • Annulation of Cyclohexane Derivatives: This is one of the most common and versatile methods for constructing the bicyclo[3.3.1]nonane core. It typically involves the formation of the second six-membered ring onto a pre-existing cyclohexane ring. A classic example is the Robinson annulation, which has been adapted for the synthesis of various bicyclo[3.3.1]nonanones. The double Mannich reaction with ketones is another powerful tool for creating aza- and diaza-heterocyclic analogues.[5][6]

  • Cyclization of Cyclooctane Precursors: Intramolecular cyclization of suitably functionalized cyclooctane derivatives provides a direct route to the bicyclo[3.3.1]nonane system. This approach often leverages transannular reactions, where the proximity of reactive centers across the eight-membered ring facilitates bond formation.

  • Ring Cleavage of Adamantane Derivatives: The highly symmetric and stable adamantane skeleton can be selectively cleaved under specific conditions to yield functionalized bicyclo[3.3.1]nonane derivatives. This method is particularly useful for accessing specific substitution patterns that might be difficult to obtain through other routes.

  • Skeletal Isomerization Reactions: Under acidic or thermal conditions, other bicyclic systems can be rearranged to the more stable bicyclo[3.3.1]nonane framework. These isomerization reactions often proceed through complex carbocationic intermediates.

  • Modern Synthetic Developments: More recent synthetic innovations have focused on developing highly efficient and stereoselective methods. One-pot syntheses of bicyclo[3.3.1]nonenol derivatives with significant antitumor activity have been reported.[7] Additionally, tandem reactions, such as the Michael addition–Claisen condensation cascade, have been accidentally discovered to produce the bicyclo[3.3.1]nonane core.[1] The use of hypervalent iodine reagents has also enabled novel synthetic pathways to bicyclo[3.3.1]non-3-en-2-one derivatives.[8]

Below is a generalized workflow illustrating the key synthetic disconnections for accessing the bicyclo[3.3.1]nonane scaffold.

G Bicyclo Bicyclo[3.3.1]nonane Core Cyclohexane Cyclohexane Annulation Bicyclo->Cyclohexane Disconnect C1-C9 & C5-C9 Cyclooctane Cyclooctane Cyclization Bicyclo->Cyclooctane Form C1-C5 bond Adamantane Adamantane Cleavage Bicyclo->Adamantane Cleave C3-C7 bond Isomerization Skeletal Isomerization Bicyclo->Isomerization Rearrangement

Caption: Key retrosynthetic approaches to the bicyclo[3.3.1]nonane core.

Representative Synthetic Protocol: One-Pot Synthesis of Bicyclo[3.3.1]nonenol Derivatives

This protocol describes a highly stereoselective one-pot synthesis of bicyclo[3.3.1]nonenol derivatives with significant antitumor activity.[7]

Step 1: In-situ generation of the α-silyloxy diene:

  • To a solution of cyclohexanone in a suitable aprotic solvent (e.g., THF), add a strong, non-nucleophilic base (e.g., LDA) at low temperature (-78 °C).

  • After stirring for 30 minutes, add a silylating agent (e.g., TMSCl) and allow the reaction to warm to room temperature.

Step 2: Diels-Alder Reaction:

  • To the solution containing the in-situ generated diene, add a dienophile (e.g., acrolein).

  • Heat the reaction mixture to promote the [4+2] cycloaddition.

Step 3: Intramolecular Aldol Cyclization:

  • Upon completion of the Diels-Alder reaction, add a Lewis acid or a protic acid to catalyze the intramolecular aldol condensation, which forms the second ring of the bicyclo[3.3.1]nonane system.

Step 4: Workup and Purification:

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Chapter 3: A Tale of Two Chairs - The Conformational Landscape

The bicyclo[3.3.1]nonane system is a textbook example for conformational analysis.[5] Its bridged structure restricts the conformational freedom of the two six-membered rings, leading to a few predominant conformations. The most stable and well-studied conformations are the twin-chair (or dual-chair) and the chair-boat .

G TwinChair Twin-Chair ChairBoat Chair-Boat TwinChair->ChairBoat Ring Flip ChairBoat->TwinChair Ring Flip BoatBoat Boat-Boat ChairBoat->BoatBoat Ring Flip BoatBoat->ChairBoat Ring Flip

Caption: Conformational equilibria in the bicyclo[3.3.1]nonane system.

In the parent bicyclo[3.3.1]nonane, the twin-chair conformation is the most stable.[5] However, this conformation is characterized by a significant steric interaction between the endo hydrogen atoms at the C3 and C7 positions. This transannular interaction leads to a flattening of the cyclohexane rings to alleviate the steric strain.[5] The C3-C7 separation in the twin-chair conformation is approximately 3.11 Å.[5]

The introduction of substituents can dramatically influence the conformational equilibrium. For example, bulky substituents at the C3 or C7 position can destabilize the twin-chair conformation, favoring a chair-boat arrangement where the substituent on the boat ring can adopt a less sterically hindered pseudo-equatorial position. The presence of unsaturation or heteroatoms within the rings also has a significant impact on the preferred conformation.[9] The conformational preferences of bicyclo[3.3.1]nonanols have been a subject of detailed study.[10]

The unique spatial arrangement of functional groups in the rigid bicyclo[3.3.1]nonane framework is a key reason for its utility as a scaffold in medicinal chemistry and catalyst design. The predictable and well-defined conformations allow for precise positioning of substituents to interact with biological targets or to create specific catalytic environments.

Chapter 4: Nature's Blueprint and Synthetic Innovation - Bicyclo[3.3.1]nonanes in Action

The bicyclo[3.3.1]nonane motif is prevalent in a wide array of biologically active natural products.[1] Its rigid, three-dimensional structure provides an excellent platform for the spatial presentation of functional groups, enabling potent and selective interactions with biological targets.[7]

Prominent Natural Products
  • Polycyclic Polyprenylated Acylphloroglucinols (PPAPs): This is a large family of natural products with a broad spectrum of biological activities, including anticancer, anti-HIV, and antibacterial properties.[11] A prominent member of this family is hyperforin , a key constituent of St. John's wort, which is known for its antidepressant effects.[11][12] Another important PPAP is garcinol , which has shown potential as an anticancer compound.[12]

  • Alkaloids: Many alkaloids feature aza-bicyclo[3.3.1]nonane cores. For instance, indole alkaloids with this architecture have demonstrated a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1]

Applications in Drug Discovery and Beyond

The unique structural and conformational properties of bicyclo[3.3.1]nonane derivatives have made them attractive targets for medicinal chemists and materials scientists.

Application Area Examples of Bicyclo[3.3.1]nonane Derivatives Therapeutic/Functional Significance
Oncology Hyperforin, Garcinol, Synthetic Bicyclo[3.3.1]nonenol DerivativesPotent anticancer and antitumor activities.[1][7][12]
Neuroscience Hyperforin, Granisetron, Pentazocine, CytisineAntidepressant, antiemetic, analgesic, and smoking cessation agents.[12][13]
Infectious Diseases Azabicyclo[3.2.2]nonane derivatives (structurally similar)Activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense.[7]
Endocrinology Novel Bicyclo[3.3.1]nonane-based LigandsDevelopment of new ligands for the estrogen receptor.[14]
Molecular Recognition Kagan's ether and other structurally diverse derivativesAct as ion receptors, metallocycles, and molecular tweezers.[1]
Catalysis Chiral Bicyclo[3.3.1]nonane-based LigandsUsed in asymmetric catalysis.[1]

Recently, bicyclo[3.3.1]nonanols have been identified as novel inhibitors of heat shock protein 90 (HSP90), a key target in cancer therapy.[15] These compounds exhibit a different mechanism of action compared to conventional HSP90 inhibitors, highlighting the potential for discovering new therapeutic agents by exploring the chemical space of this versatile scaffold.[15]

Conclusion: A Scaffold for the Future

From its unexpected discovery as part of a complex heterocyclic base to its current status as a privileged scaffold in medicinal chemistry and beyond, the journey of the bicyclo[3.3.1]nonane system is a testament to the enduring value of fundamental research in organic chemistry. The continuous development of novel synthetic methodologies, coupled with a deeper understanding of its intricate conformational behavior, has unlocked a vast potential for creating new molecules with tailored properties. As the demand for structurally diverse and three-dimensional compounds in drug discovery continues to grow, the bicyclo[3.3.1]nonane scaffold is poised to remain a cornerstone of innovation for years to come.

References

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  • (n.d.). bicyclo[3.3.1]nonan-9-one. Organic Syntheses Procedure. Retrieved February 7, 2026, from [Link]

  • Method of preparing 3-azabicyclo[9][9][12] nonane derivatives. (n.d.). Google Patents. Retrieved February 7, 2026, from

  • (n.d.). Bicyclo(3.3.1)nonan-3-one. PubChem. Retrieved February 7, 2026, from [Link]

  • (n.d.). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. ResearchGate. Retrieved February 7, 2026, from [Link]

  • (n.d.). Conformational equilibria for 2- and 3-bicyclo[3.3.1]nonanols. The Journal of Organic Chemistry - ACS Publications. Retrieved February 7, 2026, from [Link]

Sources

spectroscopic data (NMR, IR, MS) of 7-Methylenebicyclo[3.3.1]nonan-3-one

[1][2]

Compound Overview & Significance

  • IUPAC Name: 7-Methylenebicyclo[3.3.1]nonan-3-one[1][2][3][4][5][6][7][8]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 150.22 g/mol

  • CAS Number: 17933-29-8

  • Appearance: White crystalline solid (Recrystallized from n-hexane)

Technical Context: This compound represents a "interrupted" adamantane scaffold.[3][5] It is most notably generated via the Grob fragmentation of 1,3-adamantanediol. Its unique geometry—possessing both a ketone and an exocyclic double bond on a bicyclic framework—makes it a valuable substrate for transannular reactions, leading to protoadamantanes or noradamantane derivatives.

Synthetic Pathway (Grob Fragmentation)

The most authoritative route to this compound involves the fragmentation of the adamantane core. This process is driven by the relief of 1,3-diaxial strain upon the cleavage of the C1-C2 bond in the adamantane skeleton.

Experimental Protocol

Precursor: 1,3-Adamantanediol Reagents:


24
  • Tosylation/Activation: 1,3-Adamantanediol is dissolved in pyridine.[2][4]

    
    -TsCl (2.0 equiv) is added to activate the hydroxyl groups.
    
  • Fragmentation: The mixture is heated (typically 70°C for ~6 hours). The formation of the monotosylate intermediate triggers a synchronous Grob fragmentation.

  • Workup: Solvent removal, aqueous extraction (Ethyl Acetate), and washing with brine.

  • Purification: Column chromatography (Silica gel, Petroleum ether:EtOAc 20:1) followed by recrystallization from n-hexane.[2]

Reaction Workflow Visualization

GrobFragmentationAdamantane1,3-Adamantanediol(C10H16O2)ActivationIn Situ Mono-Tosylation(p-TsCl, Pyridine)Adamantane->Activation 70°C, 6hTransitionGrob Fragmentation(Bond Cleavage)Activation->Transition StereoelectronicAlignmentProduct7-Methylenebicyclo[3.3.1]nonan-3-oneTransition->Product -TsOH

Figure 1: Grob fragmentation pathway converting 1,3-adamantanediol to the bicyclic ketone.

Spectroscopic Data

The following data is collated from high-field NMR studies (500 MHz) and high-resolution mass spectrometry.

A. Nuclear Magnetic Resonance (NMR)[1][2][7][8][9][10][11]

The

Table 1:


 NMR Data (500 MHz, 

)
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
4.76 Triplet (t)2H1.8H-10 (=CH

, Exocyclic)
2.43 Doublet (d)2H4.4H-2/H-4 (Equatorial)
2.40 – 2.31 Multiplet (m)6H-H-1, H-5 (Bridgehead) + H-6, H-8
2.25 Doublet (d)2H13.5H-2/H-4 (Axial)
1.97 – 1.85 Multiplet (m)2H-H-9 (Bridge methylene)

Table 2:


 NMR Data (125 MHz, 

)
Chemical Shift (

, ppm)
Carbon TypeAssignment
211.0 Quaternary (C=O)C-3 (Ketone)
141.7 Quaternary (C=C)C-7 (Alkene ipso)
114.6 Secondary (CH

)
C-10 (Exocyclic Methylene)
47.3 Secondary (CH

)
C-2, C-4 (

-carbonyl)
41.4 Secondary (CH

)
C-6, C-8 (Allylic)
32.0 Tertiary (CH)C-1, C-5 (Bridgehead)
30.8 Secondary (CH

)
C-9 (Bridge)

Note on Assignments: The symmetry of the molecule (

B. Mass Spectrometry (MS)
  • Molecular Ion (

    
    ): 
    
    
    150
  • Base Peak: Typically

    
     93 or 122 depending on ionization energy.
    
  • Key Fragmentation Patterns:

    • 
       150 
      
      
      122:
      Loss of CO (28 Da), characteristic of cyclic ketones.
    • 
       150 
      
      
      107:
      Loss of
      
      
      (Acetyl radical equivalent via complex rearrangement).
    • 
       93:  Formation of the toluene radical cation or similar aromatic fragment often seen in bicyclic terpene-like structures.
      
C. Infrared Spectroscopy (IR)[7][11]

Though specific archival traces vary, the compound exhibits two diagnostic bands essential for identification:

  • 1705 – 1715 cm

    
    :  Strong C=O stretching vibration (Ketone).
    
  • 1640 – 1650 cm

    
    :  Medium C=C stretching vibration (Exocyclic alkene).
    
  • 890 – 900 cm

    
    :  =C-H out-of-plane bending (Terminal methylene).
    

Structural Verification Logic

To validate the synthesis of 7-methylenebicyclo[3.3.1]nonan-3-one without an authentic standard, utilize this self-validating logic flow:

  • Check

    
     NMR Integration:  Ensure the ratio of olefinic protons (4.76 ppm) to aliphatic protons is exactly 2:12 (1:6).
    
  • Verify Symmetry: The

    
     NMR must show only 7 distinct signals  despite the molecule having 10 carbons. This confirms the 
    
    
    symmetry plane passing through C-3, C-9, and C-7.
  • Confirm Absence of -OH: IR should show no broad stretch at 3300-3400 cm

    
    , confirming the complete fragmentation of the diol precursor.
    

VerificationLogicStep1Sample IsolatedCheckIRIR Analysis:Is OH peak (3300 cm-1) absent?Step1->CheckIRCheckC1313C NMR:Are there exactly 7 peaks?CheckIR->CheckC13YesFailRe-purify / Check PrecursorCheckIR->FailNo (Diol remaining)CheckH11H NMR:Are olefinic protons at 4.76 ppm?CheckC13->CheckH1YesCheckC13->FailNo (Isomer/Impurity)ValidIdentity Confirmed:7-Methylenebicyclo[3.3.1]nonan-3-oneCheckH1->ValidYes

Figure 2: Logical flowchart for spectroscopic validation.

References

  • Synthesis and NMR Data: Source: Supporting Information for "Design, Synthesis and Application of SAZADO..." (2026).[2] Contains detailed 500 MHz NMR characterization of the title compound. URL:9

  • Original Synthetic Methodology: Source: Stetter, H., & Tacke, P. (1963). Chemische Berichte. (Foundational work on adamantane fragmentation). Note: While the original German text is the historical precedent, the spectroscopic data above is derived from modern high-field reproduction of this method.
  • Conformational Analysis & Reactivity: Source:Bulletin of the Chemical Society of Japan, 1972, 45, 3698–3702.[10][11] "Reduction of 7-Methylenebicyclo[3.3.1]nonan-3-one and Related Compounds". URL:10

Mechanistic Architectures: Formation of 7-Methylenebicyclo[3.3.1]nonan-3-one

[1][2][3][4][5]

Executive Summary

7-Methylenebicyclo[3.3.1]nonan-3-one (hereafter referred to as 7-MBN ) represents a pivotal bicyclic scaffold in medicinal chemistry.[1] Structurally, it serves as the "open" precursor to the adamantane cage and, conversely, the primary degradation product of functionalized adamantanes.[2] Its unique geometry—forcing a carbonyl and an exocyclic alkene into close proximity—creates a system dominated by transannular stereoelectronic effects.[2]

This technical guide delineates the two primary mechanistic pathways for its formation:

  • The Deconstructive Pathway (Grob Fragmentation): The modern, high-yield route utilizing 1,3-adamantanediol.

  • The Constructive Pathway (Weiss-Cook): The classical de novo synthesis from acyclic precursors.

Part 1: The Deconstructive Pathway (Grob Fragmentation)

Primary Application: High-efficiency synthesis for drug development (e.g., memantine/amantadine analogs).

The most expedient entry into the 7-MBN system is not through ring construction, but through the controlled fragmentation of the adamantane cage. This route exploits the latent strain energy of the adamantane skeleton to drive a Grob-type fragmentation.

Mechanistic Cascade

The transformation proceeds via the acid-catalyzed dehydration of 1,3-adamantanediol . Unlike standard dehydrations, the rigid cage structure enforces a specific orbital alignment that favors ring opening over simple elimination.[2]

  • Step 1: Activation. The bridgehead hydroxyl group at C1 is protonated by a Brønsted acid (e.g., p-TsOH or

    
    ), converting it into a distinct leaving group (
    
    
    ).[2]
  • Step 2: Stereoelectronic Alignment. A classic Grob fragmentation requires a donor (

    
    ), a nucleofuge (
    
    
    ), and a connecting chain (
    
    
    ) to be anti-periplanar. In 1,3-adamantanediol:
    • Donor: The lone pair on the oxygen at C3.

    • Sigma Bond: The C2–C1 bond (or equivalent C4/C9 bonds depending on numbering).

    • Nucleofuge: The water molecule at C1.

  • Step 3: Concerted Fragmentation. The oxygen at C3 pushes electron density to form a carbonyl (

    
    ). Simultaneously, the 
    
    
    sigma bond does not break; instead, the
    
    
    bond cleaves. However, due to the cage symmetry, the fragmentation effectively cleaves the bond connecting the two bridgeheads, unraveling one cyclohexane ring.[2]
  • Result: The loss of the bridgehead connection transforms the tricyclic adamantane into the bicyclic [3.3.1] system. The electrons from the cleaved sigma bond form the exocyclic double bond (the methylene group) at position 7.

Visualization of the Grob Pathway

GrobFragmentationcluster_mechStereoelectronic DriveAdamantane1-AdamantanolDiol1,3-Adamantanediol(Precursor)Adamantane->DiolRu-Cat OxidationProtonatedProtonated Intermediate(Leaving Group Activation)Diol->Protonated+ H+TSTransition State(Sigma-Bond Cleavage)Protonated->TSOrbital AlignmentProduct7-Methylenebicyclo[3.3.1]nonan-3-oneTS->Product- H2O(Fragmentation)

Caption: The acid-mediated Grob fragmentation of 1,3-adamantanediol unravels the cage structure to yield the bicyclic core.

Part 2: The Constructive Pathway (Weiss-Cook Reaction)

Primary Application: Total synthesis of derivatives with isotopic labeling or non-adamantane substitution patterns.

Before the availability of cheap adamantane derivatives, the Weiss-Cook reaction was the standard route. It constructs the bicyclo[3.3.1]nonane skeleton from acyclic precursors.

The Weiss-Cook Condensation

This reaction involves the condensation of dimethyl 1,3-acetonedicarboxylate (3-oxoglutarate) with a 1,2-dicarbonyl species, typically glyoxal .

  • Double Michael/Aldol Sequence: The reaction proceeds through a cascade of anionic condensations. Under buffered conditions (pH 5–6), the 3-oxoglutarate enolizes and attacks the glyoxal.

  • Cyclization: A second equivalent of 3-oxoglutarate condenses with the intermediate, closing the first ring, followed by an intramolecular aldol condensation to close the second ring.[2]

  • Decarboxylation: The initial product is a tetra-ester. Acidic hydrolysis and thermal decarboxylation yield the symmetric bicyclo[3.3.1]nonane-3,7-dione .

Desymmetrization via Wittig Olefination

To obtain the target 7-MBN from the 3,7-dione, one ketone must be selectively converted to a methylene group.

  • Challenge: The molecule is

    
     symmetric; both ketones are equally reactive.
    
  • Solution: Stoichiometric control or monoprotection.[2]

    • Direct Wittig: Reaction with 1 equivalent of methylenetriphenylphosphorane (

      
      ) yields a statistical mixture (dione, mono-olefin, di-olefin).[2] However, due to the steric bulk of the bicyclic system, the mono-olefin can be separated via chromatography.
      
    • Mechanism: The ylide attacks the carbonyl carbon, forming a betaine/oxaphosphetane intermediate.[2] Collapse of this intermediate expels triphenylphosphine oxide (

      
      ) and installs the exocyclic double bond.
      

Part 3: Transannular Stereoelectronics

The reactivity of 7-MBN is defined by the interaction between the C3-ketone and the C7-methylene.

The "Hockey Stick" Effect

In the preferred chair-chair conformation, the C3 and C7 positions face each other. The

  • Spectroscopic Evidence: This interaction is visible in UV spectroscopy (bathochromic shift) and

    
     NMR (shielding of C3/C7).
    
  • Reactivity Implication: Nucleophiles attacking the C3 ketone often trigger a transannular cyclization . For example, hydride reduction does not merely yield the alcohol; it can induce a bond formation between C3 and C7, leading to oxaadamantane derivatives.[2]

Conformational Equilibrium Table
ConformationStabilityKey InteractionRelevance
Chair-Chair (CC) Most StableC3...C7 repulsion (minimal)Dominant ground state.
Chair-Boat (CB) High EnergyFlagpole interactionsTransient intermediate.
Boat-Boat (BB) UnstableSevere steric clashRarely observed.

Part 4: Experimental Protocols

Protocol A: Synthesis via Grob Fragmentation (Recommended)

Based on the methodology of Muraoka et al.[1]

Reagents:

  • 1,3-Adamantanediol (1.0 eq)[2]

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Benzene or Toluene (Solvent)

Workflow:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser to remove water continuously (driving the equilibrium).

  • Reaction: Dissolve 1,3-adamantanediol in benzene. Add catalytic p-TsOH.

  • Reflux: Heat to vigorous reflux.[2] Monitor water collection in the trap.

  • Monitoring: Track disappearance of diol via TLC (SiO2, EtOAc/Hexane). The product is less polar.

  • Workup: Cool to RT. Wash with saturated

    
     (to neutralize acid) and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexane).
    
  • Validation:

    • 
       NMR (CDCl3):  Look for exocyclic alkene singlets (
      
      
      ppm).
    • 
       NMR:  Distinct carbonyl signal (
      
      
      ppm) and alkene carbons.
Protocol B: Selective Wittig Olefination

For conversion of Bicyclo[3.3.1]nonane-3,7-dione.

  • Ylide Generation: Suspend Methyltriphenylphosphonium bromide (1.05 eq) in anhydrous THF under

    
    . Add KOtBu (1.1 eq) at 0°C. Stir 30 min (Yellow color indicates ylide).
    
  • Addition: Add Bicyclo[3.3.1]nonane-3,7-dione (1.0 eq) dissolved in THF dropwise at 0°C.

  • Completion: Warm to RT and stir for 4–6 hours.

  • Quench: Add saturated

    
    . Extract with 
    
    
    .
  • Separation: The crude mixture contains starting material, mono-olefin (Target), and di-olefin.[2] Careful chromatography is required.[2]

References

  • Muraoka, O., et al. (1996).[3][1][2] A Facile Synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one and its Transformation Leading to the Novel Tricyclic System, Protoadamantane.[4][3] Synthetic Communications.[2] Link

  • Weiss, U., & Edwards, J. M. (1968).[2] A one-step synthesis of the bicyclo[3.3.1]nonane system. Tetrahedron Letters.[2][5][6] Link

  • Mori, T., et al. (1972).[2] The structure and conformation of 7-methylenebicyclo[3.3.1]nonan-3-one. Bulletin of the Chemical Society of Japan.[5] Link

  • Grob, C. A. (1969).[2] Mechanisms and stereochemistry of heterolytic fragmentation. Angewandte Chemie International Edition.[2] Link

  • Quast, H., & Muller, B. (1980).[2][6] Stereochemistry of bicyclo[3.3.1]nonanes. Chemische Berichte.[2][6] Link

The Transannular Architect: A Technical Guide to 7-Methylenebicyclo[3.3.1]nonan-3-one Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methylenebicyclo[3.3.1]nonan-3-one (hereafter 7-MBN ) represents a masterclass in conformational stereoelectronics. While nominally a


-unsaturated ketone, its reactivity is governed almost entirely by the spatial proximity of the C3-carbonyl and the C7-exocyclic methylene groups.

For drug development professionals, 7-MBN is not merely a substrate; it is a privileged scaffold precursor . It serves as the gateway to 2-oxaadamantanes (via electrophilic cyclization) and 1,3-disubstituted adamantanes (via acid-catalyzed rearrangement). This guide dismantles the standard "alkene + ketone" reactivity model, replacing it with a transannular interaction model that predicts and controls the synthesis of complex cage structures.

Part 1: Structural Dynamics & Conformational Analysis

The Twin-Chair Trap

The reactivity of 7-MBN is dictated by its ground-state conformation. Unlike acyclic systems where functional groups rotate freely, the bicyclo[3.3.1]nonane framework locks the C3 and C7 positions into a "Twin-Chair" (CC) conformation.

  • Interatomic Distance: The distance between the C3-carbonyl carbon and the C7-methylene carbon is approximately 3.0–3.2 Å .

  • Orbital Overlap: There is a significant through-space interaction between the

    
    -system of the methylene group and the 
    
    
    
    -orbital of the carbonyl.
  • Consequence: The molecule is "spring-loaded" for cyclization. Any electrophilic attack on the methylene group generates a cation that is immediately quenched by the internal nucleophile (the ketone oxygen or enol), preventing standard addition products.

Visualization: Conformational Gating

The following diagram illustrates the equilibrium and the critical "Kill Zone" where transannular reactions occur.

Conformation cluster_0 The 'Kill Zone' CC Twin-Chair (CC) Conformer (Ground State) CB Chair-Boat (CB) Conformer (High Energy) CC->CB Steric Repulsion (H3-H7) React Transannular Reactivity (C3-C7 Bond Formation) CC->React Electrophilic Trigger (I2, H+, Br2)

Figure 1: The Twin-Chair conformation facilitates orbital overlap, making transannular cyclization the kinetically dominant pathway over conformational flipping.

Part 2: Transannular Reactivity Profiles

Electrophilic Closure: The 2-Oxaadamantane Route

When treated with electrophiles (iodine, bromine, or Selectfluor), 7-MBN does not undergo simple addition. Instead, the carbonyl oxygen acts as an intramolecular nucleophile.

  • Mechanism:

    • Electrophile (

      
      ) attacks the exocyclic methylene.
      
    • A tertiary carbocation forms at C7.

    • The C3-carbonyl oxygen attacks the C7 cation (transannular closure).

    • The resulting oxonium ion loses a leaving group or stabilizes to form the 2-oxaadamantane skeleton.

Application: This is the most reliable method for synthesizing hetero-cage scaffolds for antiviral or neurological drug candidates.

The Aniline Anomaly: Adamantane Rearrangement

A classic error in working with 7-MBN is attempting to form imines (Schiff bases) using standard protocols.

  • Expectation: 7-MBN + Aniline

    
     Imine.
    
  • Reality: 7-MBN + Aniline

    
    3-Phenylaminoadamantan-1-ol .
    

The amine acts as a base/nucleophile that triggers a skeletal rearrangement, converting the bicyclic ether precursor into a carbocyclic adamantane cage.

Visualization: Divergent Reaction Pathways

Pathways cluster_oxa Path A: Electrophilic Closure cluster_ada Path B: Nucleophilic/Acid Rearrangement Start 7-Methylenebicyclo[3.3.1] nonan-3-one (7-MBN) Iodine Reagent: I2 / KI Start->Iodine Aniline Reagent: Aniline / Heat Start->Aniline OxaAdam Product: 1-Iodomethyl-2-oxaadamantane Iodine->OxaAdam Transannular Etherification Adamantane Product: 3-Phenylaminoadamantan-1-ol Aniline->Adamantane Skeletal Rearrangement

Figure 2: Divergent synthesis paths. Path A yields hetero-cages (drug scaffolds); Path B yields functionalized carbocyclic adamantanes.

Part 3: Experimental Protocols

Protocol A: Synthesis of 7-MBN (The Grob Fragmentation Route)

While 7-MBN can be made from the dione, the Grob-type fragmentation of 1,3-adamantanediol is a superior industrial route, offering high purity and scalability.

Reagents:

  • 1,3-Adamantanediol[1]

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (Solvent/Base)

Step-by-Step Methodology:

  • Activation: Dissolve 1,3-adamantanediol (10 mmol) in dry pyridine (20 mL). Cool to 0°C.

  • Addition: Add TsCl (11 mmol) portion-wise over 30 minutes. The monotosylate is the target intermediate.

  • Fragmentation: Heat the mixture to reflux (115°C) for 4 hours. The monotosylate undergoes Grob fragmentation: the C1-C2 bond cleaves, breaking the cage to form the bicyclic methylene ketone.

  • Workup: Pour into ice water. Extract with diethyl ether (

    
     mL). Wash organics with 1N HCl (to remove pyridine), then brine.
    
  • Purification: Dry over

    
     and concentrate. Purify via silica gel chromatography (Hexane:EtOAc 9:1).
    
    • Yield Expectation: 75-85%.

    • Validation:

      
      C NMR shows characteristic alkene peaks at 
      
      
      
      145.2 (C7) and ketone at
      
      
      210.5 (C3).
Protocol B: Iodocyclization to 2-Oxaadamantane

This protocol validates the transannular reactivity and creates a functionalizable scaffold.

Reagents:

  • 7-MBN (1.0 eq)

  • Iodine (

    
    , 1.2 eq)
    
  • Potassium Iodide (KI, 2.0 eq)

  • Solvent: Aqueous THF or Methanol.

Methodology:

  • Dissolution: Dissolve 7-MBN in THF:Water (4:1).

  • Cyclization: Add

    
     and KI. Stir at room temperature for 12 hours. The solution will darken.
    
  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) until the iodine color disappears (turn yellow 
    
    
    
    clear).
  • Extraction: Extract with DCM.

  • Result: The product is 1-iodomethyl-2-oxaadamantane .

    • Mechanism Note: The iodine attacks the methylene; the ketone oxygen snaps shut on the cation. The resulting hemiacetal/ketal is stable in this cage form.

Part 4: Comparative Reactivity Data

ReagentReaction TypeMajor ProductMechanistic Driver

/

Electrophilic Cyclization1-Iodomethyl-2-oxaadamantaneC3-Oxygen nucleophilicity
Aniline /

Nucleophilic Rearrangement3-Phenylaminoadamantan-1-olEnol participation & Cage closure

Reduction7-Methylenebicyclo[3.3.1]nonan-3-olStandard Carbonyl Reduction*
Selectfluor Fluorocyclization1-Fluoromethyl-2-oxaadamantaneFluorine electrophilicity

*Note: Even simple reduction requires care; the alcohol product (7-methylenebicyclo[3.3.1]nonan-3-ol) is prone to acid-catalyzed cyclization during workup if not neutralized.

References

  • Synthesis via Grob Fragmentation: Muraoka, O., et al.[1][2] "A Facile Synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one and Its Transformation into 1-Substituted 2-Oxaadamantanes." Synthetic Communications, vol. 26, no.[1] 8, 1996, pp. 1555–1560.

  • Reaction with Aniline (Adamantane Rearrangement): Yamaguchi, R., Yang, K. H., & Kawanisi, M. "The Reaction of 7-Methylenebicyclo[3.3.1]nonan-3-one and Bicyclo[3.3.1]nonane-3,7-dione with Several Nucleophiles."[3] Bulletin of the Chemical Society of Japan, vol. 46, no.[3] 2, 1973, pp. 673–674.[3]

  • Conformational Analysis & Transannular Interactions: Peters, J. A., et al. "3,7-Disubstituted Bicyclo[3.3.1]nonanes—III: Synthesis and Conformation."[4] Tetrahedron, vol. 30, no.[5] 5, 1974, pp. 633–640.[5]

  • Transannular Cyclization Review: Zefirov, N. S. "Conformational Analysis of Bicyclo[3.3.1]nonanes and Their Hetero Analogs." Topics in Stereochemistry, vol. 20, 1991, pp. 171.[6]

  • Radical Reactivity (Diamond CVD Modeling): Itoh, H., et al. "Regioselectivity on Electroreductive Transannular Reaction of 7-Methylenebicyclo[3.3.1]nonan-3-one."[7] The Journal of Organic Chemistry, vol. 64, 1999.[6][7]

Sources

An In-Depth Technical Guide to the Initial Characterization of Novel 7-Methylenebicyclo[3.3.1]nonan-3-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The bicyclo[3.3.1]nonane framework is a recurring motif in a vast array of biologically active natural products, demonstrating significant potential in medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides a unique scaffold for the precise spatial orientation of functional groups, a key aspect in the design of targeted therapeutics. This guide focuses on a particularly intriguing derivative, 7-Methylenebicyclo[3.3.1]nonan-3-one, a versatile starting material for the synthesis of novel analogs with potential applications in oncology and other therapeutic areas.[1][3]

As a Senior Application Scientist, my objective is to provide a comprehensive, experience-driven roadmap for the initial characterization of novel analogs derived from this core structure. This document eschews a rigid template in favor of a logical, causality-driven flow, mirroring the process of scientific inquiry from synthesis to preliminary biological evaluation. Every step is explained not just in what to do, but why it is done, ensuring a self-validating and robust experimental approach.

I. The Core Moiety: 7-Methylenebicyclo[3.3.1]nonan-3-one

The 7-Methylenebicyclo[3.3.1]nonan-3-one scaffold presents two key reactive sites for analog synthesis: the exocyclic methylene group at position 7 and the ketone at position 3. This dual functionality allows for a wide range of chemical modifications, leading to diverse libraries of novel compounds. The inherent strain and conformational properties of the bicyclic system also play a crucial role in its reactivity and the biological activity of its derivatives.

Synthesis of the Core Structure: A Proven Pathway

A practical and efficient method for the synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one involves the Grob fragmentation of 1,3-adamantanediol.[4] This approach is advantageous due to the commercial availability of adamantane derivatives and the typically good yields of the fragmentation reaction.

II. Strategic Synthesis of Novel Analogs

The creation of a diverse library of analogs is paramount in exploring the structure-activity relationship (SAR) of the 7-Methylenebicyclo[3.3.1]nonan-3-one core. The synthetic strategies should focus on systematically modifying the methylene and keto functionalities.

A. Modification of the 7-Methylene Group

The exocyclic double bond is amenable to a variety of transformations, allowing for the introduction of diverse substituents.

Experimental Protocol: Catalytic Hydrogenation of the Methylene Group

This protocol provides a method for the stereoselective reduction of the methylene group, a fundamental transformation for creating a saturated analog.

  • Dissolution: Dissolve 7-Methylenebicyclo[3.3.1]nonan-3-one (1.0 g, 6.66 mmol) in glacial acetic acid (20 mL).

  • Catalyst Addition: Add Platinum(IV) oxide (50 mg) to the solution.

  • Hydrogenation: Place the reaction mixture in a Parr hydrogenation apparatus. Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction: Shake the vessel at room temperature for 12 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired 7-methylbicyclo[3.3.1]nonan-3-one.

Rationale for Experimental Choices:

  • Platinum(IV) oxide: This catalyst is highly effective for the hydrogenation of alkenes and typically leads to syn-addition of hydrogen from the less sterically hindered face of the molecule.

  • Acetic Acid: This solvent is used to ensure the solubility of the starting material and the product, and it can also help to maintain the activity of the catalyst.

B. Derivatization of the 3-Keto Group

The carbonyl group at the 3-position is a versatile handle for introducing a wide range of functional groups and for building more complex molecular architectures.

Experimental Protocol: Oximation of the Ketone

The formation of an oxime introduces a nitrogen atom and creates a new chiral center, significantly altering the electronic and steric properties of the molecule.

  • Reaction Setup: To a solution of 7-Methylenebicyclo[3.3.1]nonan-3-one (3.0 g, 20 mmol) in pyridine (30 mL), add hydroxylamine hydrochloride (2.8 g, 40 mmol).

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Solvent Removal: Remove the pyridine under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude oxime, which can be further purified by recrystallization.

Rationale for Experimental Choices:

  • Hydroxylamine Hydrochloride: This is the standard reagent for the formation of oximes from ketones.

  • Pyridine: Pyridine acts as a base to neutralize the HCl generated from the hydroxylamine hydrochloride, driving the reaction to completion.

III. Comprehensive Spectroscopic Characterization

The unambiguous determination of the structure of each novel analog is a critical step. A combination of spectroscopic techniques should be employed to provide a complete picture of the molecular architecture.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules. For bicyclo[3.3.1]nonane systems, particular attention should be paid to the chemical shifts and coupling constants of the bridgehead protons and the protons on the six-membered rings, as these can provide valuable information about the conformation of the bicyclic system.

Expected Spectroscopic Data for the Core Moiety:

Technique Expected Features for 7-Methylenebicyclo[3.3.1]nonan-3-one
¹H NMR Signals corresponding to the vinylic protons of the methylene group (around 4.5-5.0 ppm), bridgehead protons, and methylene protons of the bicyclic system.
¹³C NMR A signal for the carbonyl carbon (typically >200 ppm), signals for the sp² carbons of the methylene group (around 100-150 ppm), and signals for the sp³ carbons of the bicyclic framework.[5]
B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Expected Spectroscopic Data for the Core Moiety:

Functional Group Expected Absorption (cm⁻¹)
C=O (Ketone)Strong absorption around 1710 cm⁻¹
C=C (Alkene)Absorption around 1650 cm⁻¹
=C-H (Vinylic)Absorption around 3080 cm⁻¹
C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity.

Expected Fragmentation Pattern for the Core Moiety:

The electron ionization (EI) mass spectrum of 7-Methylenebicyclo[3.3.1]nonan-3-one is expected to show a molecular ion peak (M⁺) at m/z 150. Characteristic fragment ions may arise from the loss of small molecules such as CO, C₂H₄, or from rearrangements of the bicyclic core.

IV. Preliminary Biological Evaluation: Assessing Anticancer Potential

Given that the bicyclo[3.3.1]nonane scaffold is present in numerous natural products with anticancer properties, a preliminary assessment of the cytotoxic activity of novel analogs is a logical first step in evaluating their therapeutic potential.[1][2][6] Adamantane derivatives, which can be synthesized from the bicyclo[3.3.1]nonane core, have also shown a wide range of biological activities, including anticancer effects.[7][8][9][10][11]

A. In Vitro Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and is a good starting point for screening novel compounds for cytotoxic effects against various cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the novel analogs for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

B. In Silico ADME/Tox Prediction

Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the novel analogs. These in silico models help to prioritize compounds with favorable drug-like properties for further development, saving time and resources.

Workflow for In Silico ADME/Tox Profiling:

ADMET_Workflow Compound Novel Analog Structure Descriptors Calculate Molecular Descriptors Compound->Descriptors ADME_Models Predict ADME Properties (e.g., Solubility, Permeability) Descriptors->ADME_Models Tox_Models Predict Toxicity (e.g., Mutagenicity, Cardiotoxicity) Descriptors->Tox_Models Analysis Analyze and Prioritize Candidates ADME_Models->Analysis Tox_Models->Analysis

A streamlined workflow for the in silico assessment of ADME/Tox properties.

V. Data Presentation and Management

Systematic and clear presentation of data is crucial for the interpretation of results and for making informed decisions about the direction of the research.

Table for Summarizing Analog Characterization Data:

Analog IDStructureYield (%)¹H NMR (Key Shifts, ppm)¹³C NMR (Key Shifts, ppm)IR (C=O, cm⁻¹)MS (m/z, M⁺)IC₅₀ (µM)
Core 7-Methylenebicyclo[3.3.1]nonan-3-one~1710150
Analog-01
Analog-02

VI. Concluding Remarks and Future Directions

This guide provides a foundational framework for the initial characterization of novel 7-Methylenebicyclo[3.3.1]nonan-3-one analogs. By following a logical progression from synthesis to spectroscopic analysis and preliminary biological evaluation, researchers can efficiently and rigorously assess the potential of this promising class of compounds. The insights gained from this initial characterization will pave the way for more advanced studies, including the elucidation of mechanisms of action, lead optimization, and preclinical development. The inherent versatility of the bicyclo[3.3.1]nonane scaffold, coupled with a systematic and well-reasoned approach to its exploration, holds significant promise for the discovery of next-generation therapeutic agents.

References

Sources

Methodological & Application

Application Note: Chemo- and Stereoselective Reduction of 7-Methylenebicyclo[3.3.1]nonan-3-one

[1]

Executive Summary & Strategic Importance

7-Methylenebicyclo[3.3.1]nonan-3-one (referred to herein as 7-MBN ) is a pivotal bicyclic scaffold used in the synthesis of adamantane derivatives, protoadamantanes, and complex morphan alkaloids. The reduction of the C3 ketone to the corresponding alcohol is a critical intermediate step.[1]

The primary synthetic challenge is chemoselectivity : reducing the carbonyl group (


1stereocontrol

This guide details a validated protocol using Sodium Borohydride (NaBH₄) for the chemoselective reduction of 7-MBN.[1] It prioritizes operational simplicity, high yield, and preservation of the alkene functionality.

Mechanistic Insight & Stereochemistry[1][2]

Conformational Analysis

The bicyclo[3.3.1]nonane skeleton typically adopts a chair-chair conformation.[1] In 7-MBN, the C3 carbonyl and the C7 methylene group are spatially proximate across the ring system.[1]

  • Steric Approach: The "endo" face (inside the cavity) is sterically shielded by the C7-methylene protons and the ring framework.

  • Hydride Trajectory: Nucleophilic attack by the hydride ion occurs preferentially from the less hindered exo face .[1]

  • Stereochemical Outcome: The resulting hydroxyl group is forced into the endo position (axial-like orientation).[1]

Chemoselectivity (Hard vs. Soft Nucleophiles)
  • NaBH₄ (Hard Nucleophile): Borohydride acts as a hard nucleophile, attacking the hard electrophile (carbonyl carbon) via 1,2-addition. It is kinetically inert toward the isolated exocyclic alkene under standard conditions.[1]

  • Risk Factors: Catalytic hydrogenation (H₂/Pd) or dissolving metal reductions must be avoided, as they will readily reduce the C7 exocyclic double bond to a methyl group (forming 7-methylbicyclo[3.3.1]nonan-3-ol).[1]

Experimental Protocol

Materials & Reagents
ReagentRolePurity/Grade
7-Methylenebicyclo[3.3.1]nonan-3-one Substrate>98% (Recrystallized)
Sodium Borohydride (NaBH₄) Reducing Agent98% Powder
Methanol (MeOH) SolventAnhydrous, ACS Grade
Cerium(III) Chloride (CeCl₃[1][2]·7H₂O) Additive (Optional*)99% (Luche conditions)
Ammonium Chloride (NH₄Cl) QuenchSaturated Aqueous Soln.[1]

*Note: Luche conditions (CeCl₃) are recommended if the substrate contains conjugated enones or to enhance 1,2-selectivity, though standard NaBH₄ is sufficient for this isolated ketone.

Step-by-Step Procedure (Standard Scale: 10 mmol)

Step 1: Solvation

  • In a flame-dried 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 7-MBN (1.50 g, 10.0 mmol) in Methanol (30 mL).

  • Cool the solution to 0 °C using an ice/water bath. Rationale: Lower temperature suppresses potential side reactions and controls the exothermic nature of hydride addition.

Step 2: Reduction 3. Add NaBH₄ (0.42 g, 11.0 mmol, 1.1 equiv) portion-wise over 10 minutes.

  • Critical: Do not dump all reagent at once; this prevents vigorous hydrogen gas evolution and potential solvent boil-over.[1]
  • Remove the ice bath and allow the reaction to warm to room temperature (23 °C) .
  • Stir for 1–2 hours . Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes; Stain: KMnO₄ or Anisaldehyde).[1] The ketone spot (Rf ~0.[1]5) should disappear, and a lower Rf alcohol spot should appear.[1]

Step 3: Quench & Workup 6. Cool the mixture back to 0 °C. 7. Carefully quench by adding Saturated NH₄Cl (10 mL) dropwise. Caution: Hydrogen gas evolution.[1] 8. Concentrate the mixture under reduced pressure (Rotovap) to remove the majority of Methanol. 9. Dilute the residue with Water (20 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate (

1

Step 4: Purification 10. Combine organic layers and wash with Brine (30 mL).[1] 11. Dry over anhydrous Na₂SO₄ or MgSO₄ . 12. Filter and concentrate in vacuo to yield the crude alcohol. 13. Purification: If necessary, purify via flash column chromatography (Silica Gel 60, Gradient: 0% → 30% EtOAc in Hexanes).

Yield Expectation: 85–95% Product: 7-Methylenebicyclo[3.3.1]nonan-3-ol (Predominantly endo-isomer).[1]

Process Visualization

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation and the steric approach of the hydride.

ReactionPathwaySubstrate7-Methylenebicyclo[3.3.1]nonan-3-one(C=O, C=C)ReagentNaBH4 / MeOH(0°C to RT)Substrate->Reagent SolvationTSTransition State(Exo-Face Attack)Reagent->TS Hydride TransferProduct7-Methylenebicyclo[3.3.1]nonan-3-ol(C-OH, C=C preserved)TS->Product Protonation (Workup)

Caption: Chemoselective reduction pathway. Hydride attack occurs from the exo-face, yielding the endo-alcohol.

Experimental Workflow Decision Tree

This flow ensures the operator makes the correct decisions based on in-process controls (IPC).

WorkflowStartStart: Dissolve Substratein MeOH (0°C)AddReagentAdd NaBH4 (1.1 eq)Portion-wiseStart->AddReagentStirStir 1h @ RTAddReagent->StirTLCIPC: TLC Check(Ketone consumed?)Stir->TLCQuenchQuench: Sat. NH4ClTLC->QuenchYesAddMoreAdd 0.2 eq NaBH4Stir 30 minTLC->AddMoreNoWorkupEvaporate MeOHExtract (DCM/H2O)Quench->WorkupAddMore->TLCQCFinal QC:1H NMR (Alkene region)Workup->QC

Caption: Operational workflow for the reduction process with decision points for reaction completion.

Quality Control & Validation

To validate the product identity and purity, compare spectral data against the following parameters.

TechniqueDiagnostic SignalInterpretation
1H NMR

4.6–4.8 ppm (2H, m)
Preservation of Exocyclic Alkene. If these signals disappear or shift upfield (< 2 ppm), over-reduction occurred.
1H NMR

~3.9–4.2 ppm (1H, m)
Carbinol Proton (CH-OH). Appearance confirms ketone reduction.[1] Multiplicity helps determine stereochemistry (endo vs exo).[1]
IR ~3400 cm⁻¹ (Broad)O-H Stretch. Appearance confirms alcohol.[1]
IR ~1710 cm⁻¹C=O[1] Stretch. Disappearance confirms full conversion.[1]

Troubleshooting

  • Issue: Over-reduction (Loss of alkene).

    • Cause: Presence of transition metal contaminants (Ni, Pd) in the stir bar or flask acting as hydrogenation catalysts with the H₂ generated by NaBH₄.

    • Solution: Use brand new stir bars and high-purity reagents. Avoid "Nickel boride" conditions.[1][3]

  • Issue: Incomplete Conversion.

    • Cause: Wet methanol (reacts with NaBH₄) or old reagent.[1]

    • Solution: Use anhydrous MeOH and fresh NaBH₄.[1]

  • Issue: Stereoselectivity is poor (Mixture of isomers).

    • Solution: Switch to L-Selectride at -78°C. The bulky tri-sec-butylborohydride enhances steric discrimination, almost exclusively attacking the exo face to yield the endo alcohol.

References

  • Kimoto, K., Imagawa, T., & Kawanisi, M. (1972).[4] Reduction of 7-Methylenebicyclo[3.3.1]nonan-3-one and Related Compounds: Structural Investigation of the Products. Bulletin of the Chemical Society of Japan, 45(12), 3698–3702.[4] [1][4]

  • Eakin, M., Martin, J., & Parker, W. (1965).[5] The Synthesis of N-Methyl- and N-Ethyl-noradamantamine.[1] Chemical Communications, (14), 298.[1] (Describes the foundational reactivity of the 7-methylene scaffold). [1]

  • Peters, J. A., et al. (1974).[1][4] 3,7-Disubstituted bicyclo[3.3.1]nonanes—II. Tetrahedron, 30(5), 633-640.[4] (Detailed conformational analysis of the bicyclo[3.3.1]nonane system). [1][4]

  • Muraoka, O., et al. (1996).[1][6] A Facile Synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one and Its Transformation Leading to the Novel Tricyclic System, Protoadamantane.[7] Synthetic Communications, 26(8), 1555–1562.[1] [1][7]

Application Note: 7-Methylenebicyclo[3.3.1]nonan-3-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 7-methylenebicyclo[3.3.1]nonan-3-one (7-MBN) as a pivotal "switch" scaffold in medicinal chemistry. While adamantane derivatives (e.g., Amantadine, Memantine) are established pharmacophores in neurodegenerative and antiviral therapies, direct functionalization of the adamantane cage is notoriously difficult due to its high symmetry and inert C-H bonds.

7-MBN represents a strategic solution: it is a "deconstructed" adamantane that retains the carbon framework but exposes reactive handles (a ketone and an exocyclic alkene). This guide focuses on the Grob Fragmentation-Recyclization Strategy , a workflow that allows researchers to break the adamantane cage, functionalize the resulting 7-MBN intermediate, and "snap" it back together to generate complex, polysubstituted adamantane drugs that are inaccessible via direct synthesis.

Strategic Application: The "Breathing Cage" Methodology

The core value of 7-MBN lies in its ability to serve as a transient intermediate between simple adamantanes and complex neuroactive agents. This process is often described as the "Breathing Cage" methodology:

  • Exhale (Fragmentation): Oxidative cleavage of 1,3-adamantanediol opens the cage to form 7-MBN.

  • Modify (Functionalization): The distinct ketone and alkene moieties of 7-MBN allow for regiospecific installation of pharmacophores (e.g., amines, hydroxyls).

  • Inhale (Recyclization): Transannular reactions (e.g., Aza-Prins) close the ring, locking the new substituents into the rigid adamantane lattice.

Key Signaling & Synthetic Pathway

The following diagram illustrates the divergent pathways available from the 7-MBN scaffold, highlighting its role in synthesizing Memantine analogs and Protoadamantanes.

G cluster_legend Reaction Class Adamantanol 1-Adamantanol (Starting Material) Diol 1,3-Adamantanediol Adamantanol->Diol Pb(OAc)4 / I2 Oxidation MBN 7-Methylenebicyclo[3.3.1]nonan-3-one (7-MBN Scaffold) Diol->MBN Grob Fragmentation (Pb(OAc)4 or I2/hv) Oxime Oxime Intermediate MBN->Oxime NH2OH·HCl Proto Protoadamantanes (Tricyclic Isomers) MBN->Proto Acid Catalysis (Transannular Closure) AminoAdamantane 1-Aminoadamantanes (Memantine/Amantadine Analogs) Oxime->AminoAdamantane Aza-Prins Cyclization (H+ / Nucleophile) Hetero 2-Azaadamantanes (Scaffold Hopping) Oxime->Hetero Beckmann Rearrangement Reduction key1 Blue: Core Scaffold key2 Green: Neuroactive Targets

Figure 1: Divergent synthetic pathways from the 7-MBN scaffold. The Aza-Prins route (Green) is the primary method for generating neuroactive aminoadamantanes.

Detailed Experimental Protocols

Protocol A: Synthesis of 7-MBN via Grob Fragmentation

Objective: Efficient generation of the 7-MBN scaffold from commercially available 1,3-adamantanediol. Mechanism: Oxidative cleavage of the C1-C2 bond driven by the relief of ring strain and the formation of the carbonyl/alkene system.

Reagents:

  • 1,3-Adamantanediol (1.0 eq)

  • Lead(IV) acetate (Pb(OAc)4) (1.2 eq) OR (Diacetoxyiodo)benzene (PIDA)

  • Solvent: Benzene or Cyclohexane (Anhydrous)

  • Catalyst: Iodine (I2) (Catalytic amount)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Dissolution: Dissolve 1,3-adamantanediol (1.68 g, 10 mmol) in anhydrous benzene (50 mL).

  • Oxidant Addition: Add Pb(OAc)4 (5.3 g, 12 mmol) and a crystal of iodine.

    • Note: PIDA/I2 under irradiation is a greener alternative to lead reagents if heavy metal contamination is a concern for downstream biological assays.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor via TLC (SiO2, 10% EtOAc/Hexanes). The product (7-MBN) is less polar than the diol.

  • Workup: Cool to RT. Filter through a pad of Celite to remove lead salts. Wash the filtrate with sat. NaHCO3 (2 x 30 mL) and brine.

  • Purification: Dry over Na2SO4, concentrate in vacuo. Purify via flash column chromatography (Hexanes:EtOAc 9:1).

  • Yield: Expect 85-92% of a colorless oil/low-melting solid.

Protocol B: Aza-Prins Cyclization to 1-Aminoadamantanes

Objective: Synthesis of 3-substituted-1-aminoadamantanes (pharmacophore for NMDA antagonism) using 7-MBN. Significance: This route allows substitution at the C3 position before closing the cage, a feat difficult with direct adamantane functionalization.

Reagents:

  • 7-Methylenebicyclo[3.3.1]nonan-3-one (from Protocol A)[1]

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Acid Source: Trifluoromethanesulfonic acid (TfOH) or H2SO4

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Oxime Formation:

    • Treat 7-MBN (1.5 g, 10 mmol) with NH2OH·HCl (1.2 eq) and NaOAc (1.5 eq) in EtOH/H2O at RT for 2 hours.

    • Extract and concentrate to obtain the oxime intermediate (quantitative).

  • Cyclization (The "Snap-Back"):

    • Dissolve the oxime (1.65 g, 10 mmol) in dry DCM (40 mL).

    • Cool to 0°C. Add TfOH (1.1 eq) dropwise.

    • Mechanistic Insight: The acid protonates the oxime; the alkene then attacks the iminium ion (Aza-Prins), closing the ring to form the adamantane cation, which is trapped by the nucleophile (solvent or added alcohol).

  • Trapping/Workup:

    • Stir at 0°C -> RT for 4 hours.

    • Quench with sat. NaHCO3. Extract with DCM.

  • Reduction (Optional but common):

    • The resulting product is often an acetamide (if MeCN is used) or alkoxyamine.

    • Hydrolysis (6N HCl, reflux) yields the free amine: 1-amino-3-functionalized-adamantane .

Comparative Data: 7-MBN vs. Direct Adamantane Functionalization

The following table contrasts the 7-MBN "Breathing Cage" approach with traditional direct functionalization methods (e.g., Ritter reaction on adamantane).

FeatureDirect Functionalization (Ritter Reaction)7-MBN "Breathing Cage" Route
Starting Material Adamantane / 1-Bromoadamantane1,3-Adamantanediol / 7-MBN
Regioselectivity Poor (Mixtures of 1,3- and 1,3,5-isomers)High (Directed by ketone/alkene position)
C3 Substitution Difficult to control; often over-substitutionProgrammable (via nucleophile choice during cyclization)
Stereochemistry Racemic / AchiralCan access chiral 2,5-disubstituted derivatives
Reaction Conditions Harsh (Strong acid, high temp)Mild to Moderate (Lewis acid, controlled temp)
Key Application Bulk commodity chemicalsHigh-value API synthesis (Memantine, Vildagliptin)

Mechanism of Action: Transannular Interactions[2]

Understanding the reactivity of 7-MBN requires visualizing the transannular interaction . The bicyclo[3.3.1]nonane system exists in a chair-chair conformation where the C3-ketone and C7-methylene are in spatial proximity.

  • Pi-Pi Interaction: The pi-orbitals of the ketone and the alkene face each other.

  • Radical Cyclization: Upon electroreduction or photolysis, the ketyl radical at C3 attacks the C7 alkene.

    • 5-exo vs 6-endo: While Baldwin's rules suggest 5-exo, the rigid cage often forces a competitive 6-endo closure, leading to adamantane (6-endo) or protoadamantane (5-exo) depending on conditions.

Mechanism MBN 7-MBN (Chair-Chair) Radical Ketyl Radical Intermediate MBN->Radical +e- / H+ Adamantane 1-Adamantanol (6-endo product) Radical->Adamantane Thermodynamic Control Proto Protoadamantane (5-exo product) Radical->Proto Kinetic Control

Figure 2: Competitive cyclization pathways governed by kinetic vs. thermodynamic control.

References

  • Muraoka, O., et al. (1996).[2] "A Facile Synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one and its Transformation Leading to the Novel Tricyclic System, Protoadamantane." Synthetic Communications. Link

  • Hrdina, R., et al. (2018). "Expedient Entry to 1-Aminoadamantane Derivatives via Aza-Prins Cyclization of 7-Methylenebicyclo[3.3.1]nonan-3-one Oximes." Synthesis. Link

  • Itoh, H., et al. (2001).[1] "Regioselectivity on Electroreductive Transannular Reaction of 7-Methylenebicyclo[3.3.1]nonan-3-one." Bulletin of the Chemical Society of Japan. Link

  • Paira, P., et al. (2023).[3][4] "Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes." RSC Advances. Link

  • Schwab, P., et al. (2010). "Use of the Adamantane Structure in Medicinal Chemistry." Current Medicinal Chemistry. Link

Sources

Application Notes and Protocols for the Derivatization of 7-Methylenebicyclo[3.3.1]nonan-3-one for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Bicyclo[3.3.1]nonane Scaffold in Medicinal Chemistry

The bicyclo[3.3.1]nonane framework, a rigid and conformationally unique carbocyclic system, has garnered significant attention in medicinal chemistry. Its three-dimensional structure provides a robust scaffold for the spatial presentation of functional groups, making it an attractive template for the design of novel therapeutic agents. The inherent rigidity of this bicyclic system can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the lipophilic nature of the bicyclo[3.3.1]nonane core can improve pharmacokinetic properties, such as membrane permeability and metabolic stability.

This application note focuses on a particularly versatile member of this family, 7-Methylenebicyclo[3.3.1]nonan-3-one. This molecule possesses two key reactive sites: a ketone at the 3-position and an exocyclic methylene group at the 7-position. These functionalities offer orthogonal handles for a diverse range of chemical modifications, enabling the generation of a library of derivatives with varied physicochemical properties and biological activities. The transannular proximity of the carbonyl and methylene groups also allows for intriguing cyclization reactions, providing access to the medicinally important adamantane core. Derivatives of adamantane have found clinical success as antiviral, antidiabetic, and anti-neurodegenerative agents, highlighting the therapeutic potential of scaffolds accessible from 7-Methylenebicyclo[3.3.1]nonan-3-one.[1][2]

This guide provides detailed protocols for the derivatization of 7-Methylenebicyclo[3.3.1]nonan-3-one and subsequent evaluation in relevant biological assays, with a focus on anticancer and antimicrobial applications. The methodologies are presented to be self-validating, with explanations of the underlying chemical principles and expected outcomes.

I. Synthesis of the Starting Material: 7-Methylenebicyclo[3.3.1]nonan-3-one

A practical and efficient synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one can be achieved through the Grob fragmentation of 1,3-adamantanediol. This method provides a reliable route to the key bicyclic ketone intermediate.

Protocol 1: Synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one

Materials:

  • 1,3-Adamantanediol

  • Anhydrous pyridine

  • Methanesulfonyl chloride (MsCl)

  • Dry dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Mesylation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-adamantanediol (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (2.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude dimesylate.

  • Grob Fragmentation: The crude dimesylate is then subjected to fragmentation by heating in an appropriate solvent (e.g., acetone or ethanol) with a mild base (e.g., sodium bicarbonate) to yield 7-Methylenebicyclo[3.3.1]nonan-3-one.

  • Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure ketone.

Expected Outcome: 7-Methylenebicyclo[3.3.1]nonan-3-one is obtained as a white solid. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Derivatization Strategies and Protocols

The two primary sites for derivatization are the ketone at the C3 position and the exocyclic double bond at the C7 position.

A. Modifications at the Carbonyl Group (C3)

The ketone functionality is a versatile handle for introducing a variety of substituents and for altering the electronic and steric properties of the molecule.

Rationale: Reductive amination is a robust method for converting a ketone into an amine. This introduces a basic nitrogen atom, which can be a key pharmacophore for interacting with biological targets and can also improve aqueous solubility.

Materials:

  • 7-Methylenebicyclo[3.3.1]nonan-3-one

  • Primary or secondary amine of choice (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloroethane (DCE) or methanol

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 7-Methylenebicyclo[3.3.1]nonan-3-one (1.0 eq) in DCE, add the desired amine (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expected Outcome: The corresponding N-substituted 7-methylenebicyclo[3.3.1]nonan-3-amine. Characterize by NMR and MS.

Rationale: The Grignard reaction allows for the introduction of alkyl or aryl groups at the C3 position, transforming the ketone into a tertiary alcohol. This significantly alters the steric bulk and lipophilicity of the molecule.

Materials:

  • 7-Methylenebicyclo[3.3.1]nonan-3-one

  • Grignard reagent of choice (e.g., methylmagnesium bromide, phenylmagnesium bromide) in a suitable ether solvent (e.g., THF, diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 7-Methylenebicyclo[3.3.1]nonan-3-one (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add the Grignard reagent (1.5 eq) dropwise via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Expected Outcome: The corresponding 3-substituted-7-methylenebicyclo[3.3.1]nonan-3-ol. Characterize by NMR and MS.

B. Modifications at the Methylene Group (C7)

The exocyclic double bond is susceptible to a variety of addition and cycloaddition reactions, providing a gateway to diverse molecular architectures.

Rationale: Ozonolysis cleaves the double bond to form a ketone at the C7 position, yielding bicyclo[3.3.1]nonane-3,7-dione. This diketone is a versatile precursor for further derivatization at two positions.[1]

Materials:

  • 7-Methylenebicyclo[3.3.1]nonan-3-one

  • Dichloromethane (DCM)

  • Methanol

  • Ozone (from an ozone generator)

  • Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)

Procedure:

  • Dissolve 7-Methylenebicyclo[3.3.1]nonan-3-one (1.0 eq) in a mixture of DCM and methanol at -78 °C (dry ice/acetone bath).

  • Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with nitrogen or argon to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide (2.0 eq) or triphenylphosphine (1.5 eq), and allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Purify the resulting bicyclo[3.3.1]nonane-3,7-dione by recrystallization or column chromatography.

Expected Outcome: Bicyclo[3.3.1]nonane-3,7-dione as a crystalline solid. Characterize by NMR and MS.

Rationale: A key feature of the 7-Methylenebicyclo[3.3.1]nonan-3-one scaffold is its ability to undergo transannular cyclization to form the adamantane core. This reaction is typically acid-catalyzed and can be influenced by the choice of acid and reaction conditions. This provides a direct route to biologically relevant adamantane structures.[3][4]

Materials:

  • 7-Methylenebicyclo[3.3.1]nonan-3-one or its oxime derivative

  • Strong acid (e.g., sulfuric acid, triflic acid)

  • Anhydrous solvent (e.g., dichloromethane, nitromethane)

Procedure:

  • Dissolve 7-Methylenebicyclo[3.3.1]nonan-3-one (1.0 eq) in the chosen anhydrous solvent and cool to 0 °C.

  • Slowly add the strong acid (e.g., 1-2 eq of triflic acid) to the stirred solution.

  • Monitor the reaction by TLC or LC-MS. The reaction is often rapid.

  • Once the starting material is consumed, carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the adamantane derivative by column chromatography or recrystallization.

Expected Outcome: A substituted adamantane derivative. The exact structure will depend on the starting material and reaction conditions. For example, the oxime of 7-Methylenebicyclo[3.3.1]nonan-3-one can undergo an aza-Prins cyclization to yield 1-aminoadamantane derivatives.[3] Characterize thoroughly by NMR and MS.

III. Biological Assays

The synthesized derivatives can be screened for a variety of biological activities. Based on the known activities of related bicyclic and adamantane compounds, anticancer and antimicrobial assays are particularly relevant.[5][6]

A. Anticancer Activity

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a standard initial screen for cytotoxic anticancer activity.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in complete culture medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. Antimicrobial Activity

Rationale: The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized derivatives dissolved in DMSO

  • Sterile 96-well microplates

  • Positive control antibiotics (e.g., ampicillin, fluconazole)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth medium.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37 °C for 18-24 hours for bacteria, 35 °C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

IV. Data Presentation and Visualization

Quantitative Data Summary
Derivative IDModification TypeR Group(s)IC₅₀ (µM) vs. HeLaMIC (µg/mL) vs. S. aureus
Parent Ketone->100>128
Deriv-A1 Reductive AminationBenzyl55.264
Deriv-A2 Reductive AminationMorpholino89.7128
Deriv-B1 Grignard ReactionMethyl42.132
Deriv-B2 Grignard ReactionPhenyl25.816
Deriv-C1 Adamantane (from oxime)Amino15.38

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow Diagrams

Derivatization_Workflow cluster_ketone_mods C3 Ketone Modifications cluster_methylene_mods C7 Methylene Modifications start 7-Methylenebicyclo[3.3.1]nonan-3-one reductive_amination Reductive Amination (Amine, NaBH(OAc)3) start->reductive_amination grignard Grignard Reaction (R-MgBr) start->grignard ozonolysis Ozonolysis (O3, DMS) start->ozonolysis acid_cyclization Acid-Catalyzed Cyclization (H+) start->acid_cyclization amino_deriv 3-Amino Derivatives reductive_amination->amino_deriv alcohol_deriv 3-Alkyl/Aryl-3-hydroxy Derivatives grignard->alcohol_deriv dione_deriv Bicyclo[3.3.1]nonane-3,7-dione ozonolysis->dione_deriv adamantane_deriv Adamantane Derivatives acid_cyclization->adamantane_deriv bio_assays Biological Assays (Anticancer, Antimicrobial) amino_deriv->bio_assays alcohol_deriv->bio_assays dione_deriv->bio_assays adamantane_deriv->bio_assays

Caption: Derivatization workflow of 7-Methylenebicyclo[3.3.1]nonan-3-one.

Biological_Assay_Workflow cluster_assays Biological Evaluation start Synthesized Derivatives anticancer Anticancer Screening (MTT Assay) start->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) start->antimicrobial ic50 Determine IC50 Values anticancer->ic50 mic Determine MIC Values antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: Workflow for the biological evaluation of synthesized derivatives.

V. Conclusion and Future Directions

7-Methylenebicyclo[3.3.1]nonan-3-one is a highly valuable and versatile starting material for the synthesis of diverse libraries of compounds for biological screening. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this scaffold. The dual reactivity of the ketone and methylene functionalities, coupled with the potential for transannular cyclization to form adamantane derivatives, offers a rich platform for the discovery of new bioactive molecules. Future work could involve the exploration of more complex derivatization strategies, such as multicomponent reactions, and the evaluation of the synthesized compounds in a broader range of biological assays, including antiviral and enzyme inhibition studies.

VI. References

  • Kimoto, K., Imagawa, T., & Kawanisi, M. (1972). Reduction of 7-Methylenebicyclo[3.3.1]nonan-3-one and Related Compounds: Structural Investigation of the Products. Bulletin of the Chemical Society of Japan, 45(12), 3698-3702. [Link]

  • Oldenziel, O. H., & van Leusen, A. M. (1973). A new and simple synthesis of isonitriles from N-substituted formamides. Tetrahedron Letters, 14(16), 1357-1360. [Link]

  • Zagorey, M. T. (2020). Synthesis of Adamantane Derivatives (Bachelor's thesis, Charles University). [Link]

  • Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22356-22401. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Methylenebicyclo[3.3.1]nonan-3-one. PubChem Compound Database. Retrieved from [Link]

  • Geirsson, J. K. F., Jonsson, S., & Valgeirsson, J. (2004). Synthesis and antitumor activity of bicyclo[3.3.1]nonenol derivatives. Bioorganic & Medicinal Chemistry, 12(21), 5563-5569. [Link]

  • Hassan, A. A., & El-Gazzar, A. B. A. (2012). Synthesis, antimicrobial and antiviral testing of some new 1-adamantyl analogues. Medicinal Chemistry Research, 21(10), 3143-3151. [Link]

  • Waugh, T. M. (2017). Synthesis of Quinone Anticancer Agents and Substituted Bicyclo[3.3.1]nonane-2,9-diones (Doctoral thesis, UCL (University College London)). [Link]

  • Orzeszko, A., Gralewska, R., Starościak, B. J., & Kazimierczuk, Z. (2000). Synthesis and antimicrobial activity of new adamantane derivatives I. Acta Biochimica Polonica, 47(1), 87-94. [Link]

  • Maciver, S. K., & Doolittle, R. F. (1990). The alpha.,.alpha.'-annelation of cyclic ketones: Synthesis and conformational properties of bicyclo[3.3.1]nonanone derivatives. The Journal of Organic Chemistry, 55(25), 6184-6189. [Link]

  • Butkus, E., & Stončius, A. (2001). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Journal of Molecular Structure, 598(2-3), 225-231. [Link]

  • Kulakov, I. V., Seilkhanov, T. M., & Sentsov, V. Y. (2015). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Chemistry of Heterocyclic Compounds, 51(6), 543-548. [Link]

  • Trusova, M. E., & Kochetkov, K. A. (2021). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 26(1), 183. [Link]

  • Jackson, W. R., & Zurqiyah, A. (1965). The stereochemistry of the bicyclo[3.3.1]nonane system. I. The synthesis and configuration of the 3- and 3,7-substituted derivatives. Journal of the Chemical Society, 5280-5287. [Link]

  • Muraoka, O., Wang, Y., Okumura, M., Nishiura, S., Tanabe, G., & Momose, T. (1996). A Facile Synthesis of 7-Methylenebicyclo-[3.3.1]nonan-3-one and its Transformation Leading to the Novel Tricyclic System, Protoadamantane. Synthetic Communications, 26(8), 1555-1562. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Methylenebicyclo[3.3.1]nonan-3-ol. PubChem Compound Database. Retrieved from [Link]

  • Chemsrc. (n.d.). 7-exo-methylbicyclo[3.3.1]nonan-3-one. Retrieved from [Link]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 7-Methylenebicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of Bicyclo[3.3.1]nonane Scaffolds

The bicyclo[3.3.1]nonane framework is a privileged structural motif found in numerous biologically active natural products and serves as a crucial building block in medicinal chemistry.[1][2] Its rigid, well-defined three-dimensional structure allows for precise spatial orientation of functional groups, making it an attractive scaffold for the design of novel therapeutics. 7-Methylenebicyclo[3.3.1]nonan-3-one is a versatile intermediate in the synthesis of functionalized adamantanes and other complex polycyclic systems.[3][4] The catalytic hydrogenation of its exocyclic methylene group is a key transformation that introduces a new stereocenter, leading to the formation of 7-methylbicyclo[3.3.1]nonan-3-one. The stereochemical outcome of this reduction is of paramount importance as the biological activity of the resulting molecules often depends on the specific arrangement of the methyl group. This guide provides a comprehensive overview of the catalytic hydrogenation of 7-Methylenebicyclo[3.3.1]nonan-3-one, with a focus on catalyst selection, stereochemical control, and detailed experimental protocols.

Mechanistic Insights and Stereochemical Control

The catalytic hydrogenation of an alkene involves the addition of two hydrogen atoms across the double bond, a reaction that is thermodynamically favorable but requires a metal catalyst to proceed at a reasonable rate.[4] The generally accepted mechanism involves the adsorption of both hydrogen gas and the alkene onto the surface of the metal catalyst. The H-H bond is cleaved, and hydrogen atoms are transferred sequentially to the alkene, typically from the same face of the double bond, resulting in a syn-addition.

In the case of 7-Methylenebicyclo[3.3.1]nonan-3-one, the rigid bicyclic framework dictates the direction of hydrogen addition. The molecule predominantly exists in a twin-chair conformation, which minimizes steric interactions.[1][5] However, the approach of the substrate to the catalyst surface is subject to steric hindrance from the bicyclic structure itself.

The hydrogenation of 7-Methylenebicyclo[3.3.1]nonan-3-one can lead to two possible diastereomers: endo-7-methylbicyclo[3.3.1]nonan-3-one and exo-7-methylbicyclo[3.3.1]nonan-3-one. The endo product is formed when hydrogen adds from the less hindered face of the molecule, while the exo product results from addition to the more hindered face. Experimental evidence has shown that certain catalysts exhibit a strong preference for the formation of the endo isomer.[4] This selectivity is attributed to a steric approach control, where the catalyst surface preferentially interacts with the less sterically encumbered face of the exocyclic double bond.

sub 7-Methylenebicyclo[3.3.1]nonan-3-one cat Catalyst Surface (e.g., Pt, Rh, Ru) sub->cat Adsorption Intermediate_1 Adsorbed Alkyl Intermediate cat->Intermediate_1 H atom transfer h2 H₂ h2->cat Adsorption & Dissociation Intermediate_2 Product Desorption Intermediate_1->Intermediate_2 Second H atom transfer Endo_Product 7-endo-Methylbicyclo[3.3.1]nonan-3-one Intermediate_2->Endo_Product Major Product

Caption: Simplified workflow of the catalytic hydrogenation process.

Catalyst Selection and Chemoselectivity

The choice of catalyst is critical in the hydrogenation of 7-Methylenebicyclo[3.3.1]nonan-3-one as it influences both the chemoselectivity (reduction of the alkene vs. the ketone) and the stereoselectivity (formation of the endo vs. exo product). Studies on the hydrogenation of this substrate over various Group VIII metal catalysts have revealed distinct reactivity patterns.[4]

  • Ruthenium (Ru), Rhodium (Rh), and Platinum (Pt): These catalysts have been shown to selectively reduce the exocyclic double bond, affording 7-endo-methylbicyclo[3.3.1]nonan-3-one as the major product.[4] This high degree of stereoselectivity makes them the catalysts of choice when the endo isomer is the desired product.

  • Nickel (Ni), Osmium (Os), and Iridium (Ir): Hydrogenation over these catalysts tends to yield a mixture of the saturated ketone (7-methylbicyclo[3.3.1]nonan-3-one) and the unsaturated alcohol (7-methylenebicyclo[3.3.1]nonan-3-ol).[4] This lack of chemoselectivity can complicate purification and reduce the yield of the desired product.

  • Cobalt (Co): In contrast to the other metals, cobalt catalysts have been reported to exclusively reduce the ketone functionality, leaving the exocyclic double bond intact to yield 7-methylenebicyclo[3.3.1]nonan-3-ol.[4]

  • Palladium (Pd): While palladium on carbon (Pd/C) is a common hydrogenation catalyst, in the case of 7-Methylenebicyclo[3.3.1]nonan-3-one, it can also lead to the formation of byproducts through reductive cyclization, such as 1-adamantanol.

Table 1: Catalyst Performance in the Hydrogenation of 7-Methylenebicyclo[3.3.1]nonan-3-one

CatalystPrimary Product(s)StereoselectivityChemoselectivity
Ruthenium (Ru) 7-endo-methylbicyclo[3.3.1]nonan-3-oneHigh (endo)High (alkene reduction)
Rhodium (Rh) 7-endo-methylbicyclo[3.3.1]nonan-3-oneHigh (endo)High (alkene reduction)
Platinum (Pt) 7-endo-methylbicyclo[3.3.1]nonan-3-oneHigh (endo)High (alkene reduction)
Nickel (Ni) Mixture of saturated ketone and unsaturated alcoholModerateLow
Osmium (Os) Mixture of saturated ketone and unsaturated alcoholModerateLow
Iridium (Ir) Mixture of saturated ketone and unsaturated alcoholModerateLow
Cobalt (Co) 7-methylenebicyclo[3.3.1]nonan-3-olN/AHigh (ketone reduction)
Palladium (Pd) 7-methylbicyclo[3.3.1]nonan-3-one and byproductsModerateModerate

Experimental Protocols

The following protocols are representative examples for the catalytic hydrogenation of 7-Methylenebicyclo[3.3.1]nonan-3-one to selectively form the endo-methyl product.

Protocol 1: Hydrogenation using Platinum(IV) Oxide (Adam's Catalyst)

Materials:

  • 7-Methylenebicyclo[3.3.1]nonan-3-one

  • Platinum(IV) oxide (PtO₂)

  • Ethanol, absolute

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Filtration setup (e.g., Celite pad)

Procedure:

  • To a high-pressure reactor vessel, add 7-Methylenebicyclo[3.3.1]nonan-3-one (e.g., 1.0 g, 6.66 mmol) and ethanol (20 mL).

  • Carefully add Platinum(IV) oxide (e.g., 50 mg, 0.22 mmol, ~5 mol%).

  • Seal the reactor and purge the system with nitrogen gas three times to remove any oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

start Start charge_reactor Charge reactor with substrate, solvent, and catalyst start->charge_reactor purge_n2 Purge with Nitrogen (3x) charge_reactor->purge_n2 pressurize_h2 Pressurize with Hydrogen purge_n2->pressurize_h2 react Stir at Room Temperature pressurize_h2->react monitor Monitor Reaction Progress (TLC/GC-MS) react->monitor depressurize Vent H₂ and Purge with N₂ monitor->depressurize Reaction Complete filter Filter through Celite depressurize->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for catalytic hydrogenation.

Protocol 2: Hydrogenation using Rhodium on Alumina

Materials:

  • 7-Methylenebicyclo[3.3.1]nonan-3-one

  • 5% Rhodium on Alumina (Rh/Al₂O₃)

  • Ethyl acetate

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Filtration setup (e.g., Celite pad)

Procedure:

  • In a high-pressure reactor vessel, combine 7-Methylenebicyclo[3.3.1]nonan-3-one (e.g., 1.0 g, 6.66 mmol) and ethyl acetate (25 mL).

  • Add 5% Rhodium on Alumina (e.g., 100 mg, ~5 mol% Rh).

  • Seal the reactor, and flush with nitrogen three times, followed by three flushes with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 atm).

  • Stir the mixture at room temperature for the required reaction time (monitor by GC or TLC).

  • Upon completion, carefully release the hydrogen pressure and flush the system with nitrogen.

  • Remove the catalyst by filtration through a short plug of silica gel or Celite, rinsing with ethyl acetate.

  • Remove the solvent from the filtrate in vacuo to yield the crude product.

  • Further purification can be achieved by chromatography if needed.

Analysis and Characterization of Products

The progress of the hydrogenation and the stereochemical outcome should be monitored and confirmed using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): A simple and rapid method to monitor the disappearance of the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for determining the conversion of the starting material and identifying the mass of the product, confirming the addition of two hydrogen atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and for determining the stereochemistry of the product. The chemical shifts and coupling constants of the methyl group and the adjacent protons will differ significantly between the endo and exo isomers.

  • Infrared (IR) Spectroscopy: The disappearance of the C=C stretch of the exocyclic methylene group (typically around 1650 cm⁻¹) and the appearance of C-H stretches for the new methyl group can be observed. The carbonyl stretch (around 1710 cm⁻¹) should remain.

The conformation of the bicyclo[3.3.1]nonane ring system can influence the NMR spectra of the products. The endo-7-methyl isomer is expected to adopt a chair-boat conformation to alleviate steric strain between the methyl group and the C3-endo-hydrogen, while the exo-7-methyl isomer can comfortably exist in a twin-chair conformation. These conformational differences lead to distinct NMR chemical shifts for the ring protons.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be carried out in a well-ventilated fume hood, and all sources of ignition must be eliminated.

  • Catalysts: Some hydrogenation catalysts, particularly finely divided ones like Palladium on carbon, can be pyrophoric and may ignite upon exposure to air, especially when solvents are present. Handle catalysts with care, and do not add them to a flammable solvent in the presence of air.

  • Pressure: High-pressure reactors should be operated by trained personnel, and the pressure limits of the equipment should never be exceeded.

References

  • Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22775-22811. [Link]

  • Zefirov, N. S., & Palyulin, V. A. (1991). Conformational analysis of bicyclo [3.3. 1] nonanes and their hetero analogs. Topics in Stereochemistry, 20, 171-230.
  • Ishiyama, J., Senda, Y., & Imaizumi, S. (1983). Hydrogenation of 7-methylenebicyclo [3.3. 1] nonan-3-one over group VIII metal catalysts. Novel reductive cyclization. Chemistry Letters, 12(6), 771-772.
  • Muraoka, O., et al. (1996). A facile synthesis of 7-methylenebicyclo-[3.3.1]nonan-3-one and its transformation leading to the novel tricyclic system, protoadamantane. Synthetic Communications, 26(8), 1555-1561. [Link]

  • Ishiyama, J., Senda, Y., & Imaizumi, S. (1982). The Stereochemistry of the Catalytic Hydrogenation of 7-Methylenebicyclo[3.3.1]nonan-3-one and Its Related Compounds. Journal of the Chemical Society, Perkin Transactions 2, (6), 71-75.
  • Macrosson, W. D. K., & Martin, J. (1974). Conformation and reactivity studies of some bicyclo (3, 3, 1) nonane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 23, 2587-2592.

Sources

Application Note: Strategic Functionalization of 7-Methylenebicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

7-Methylenebicyclo[3.3.1]nonan-3-one (1 ) is a privileged bicyclic scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of glutamate receptor modulators and antiviral adamantane derivatives.[1]

Unlike simple cyclohexanones, the reactivity of the C3-ketone in 1 is dictated by the transannular proximity of the C7-exocyclic alkene.[1] This unique topology presents a bifurcation in synthetic strategy:

  • Retention: Functionalization of the ketone while preserving the bicyclic core (requires strict suppression of transannular attack).[1]

  • Rearrangement: Deliberate activation of the C3-C7 interaction to access 1,3-disubstituted adamantanes via "molecular editing."

This guide provides validated protocols for chemoselective reduction, reductive amination, and the high-value "Adamantane Switch" cyclization.[1]

Structural Analysis & Reactivity Logic

The bicyclo[3.3.1]nonane skeleton exists predominantly in a twin-chair conformation .[1] However, the introduction of sp² centers at C3 (ketone) and C7 (methylene) flattens the rings, reducing the severe transannular steric repulsion typically found in the saturated parent alkane.[1]

Critical Control Point (CCP): The


-system of the C7-methylene group acts as an internal nucleophile.[1] Any reaction generating a carbocation (or significant partial positive charge) at C3 will trigger a transannular ring closure, collapsing the bicyclic system into an adamantane or protoadamantane core.[1]

ReactionTopology cluster_legend Pathway Logic Ketone 7-Methylenebicyclo[3.3.1] nonan-3-one (1) Alcohol Bicyclic Alcohol (Retention) Ketone->Alcohol 1,2-Hydride Addition (Basic/Neutral Conditions) Adamantane 1-Substituted Adamantane (Rearrangement) Ketone->Adamantane Acid-Catalyzed Transannular Cyclization Basic conditions preserve core Basic conditions preserve core Acidic conditions trigger closure Acidic conditions trigger closure

Figure 1: The divergence of reactivity based on reaction conditions. Acidic environments favor the thermodynamic adamantane well.[1]

Experimental Protocols

Protocol A: Chemoselective 1,2-Reduction (Luche Conditions)

Objective: Reduce the C3 ketone to the alcohol without reducing the C7 alkene or triggering rearrangement.[1]

Rationale: Standard catalytic hydrogenation (Pd/C, H₂) often reduces the exocyclic alkene or leads to isomerization.[1] To ensure chemoselectivity, Luche reduction (NaBH₄/CeCl₃) is employed.[1] The Cerium(III) coordinates the carbonyl oxygen, enhancing electrophilicity for 1,2-attack while suppressing conjugate reduction.[1]

Materials:

  • Substrate: 7-Methylenebicyclo[3.3.1]nonan-3-one (1.0 eq)[1][2]

  • Reagent: Sodium Borohydride (NaBH₄) (1.1 eq)[1]

  • Additive: Cerium(III) Chloride Heptahydrate (CeCl₃[1]·7H₂O) (1.2 eq)[1]

  • Solvent: Methanol (0.2 M)[1]

Step-by-Step Methodology:

  • Solvation: Dissolve 1 (1.50 g, 10 mmol) and CeCl₃·7H₂O (4.47 g, 12 mmol) in MeOH (50 mL) at 0 °C. Stir for 15 minutes to ensure complexation.

  • Addition: Add NaBH₄ (0.42 g, 11 mmol) portion-wise over 10 minutes. Caution: Gas evolution (H₂).

  • Reaction: Stir at 0 °C for 45 minutes. Monitor by TLC (20% EtOAc/Hexane).[1] The ketone spot (R_f ~0.[1]5) should disappear, replaced by the alcohol (R_f ~0.2).[1]

  • Quench: Add saturated aqueous NH₄Cl (20 mL) slowly.

  • Workup: Evaporate MeOH under reduced pressure. Extract the aqueous residue with Et₂O (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

  • Outcome: Yields 7-methylenebicyclo[3.3.1]nonan-3-ol .

    • Stereochemistry: The hydride attacks predominantly from the exo face (away from the C7 bridge), yielding the endo-alcohol (axial) as the major isomer due to the steric shielding of the bicyclic cavity.[1]

Protocol B: The "Adamantane Switch" (Aza-Prins Cyclization)

Objective: Convert the ketone into a 1-aminoadamantane derivative (pharmacophore for NMDA receptor antagonists like Memantine).[1]

Rationale: This protocol exploits the transannular reactivity.[1][3][4][5][6] By converting the ketone to an oxime and treating it with acid, the nitrogen atom attacks the C7 alkene (Aza-Prins), followed by a carbocation rearrangement to the thermodynamically stable adamantane core.[1]

Materials:

  • Substrate: 7-Methylenebicyclo[3.3.1]nonan-3-one[1][5][6][7][8][9][10][11][12][13]

  • Reagent A: Hydroxylamine hydrochloride (NH₂OH[1]·HCl)

  • Reagent B: Methanesulfonic acid (MsOH) or Polyphosphoric acid (PPA)[1]

  • Reducing Agent: LiAlH₄ or NaBH₃CN (for final amine)[1]

Workflow Diagram:

AdamantaneSynthesis Step1 Step 1: Oximation (NH2OH·HCl, NaOAc, EtOH) Intermediate Oxime Intermediate (Stable Bicyclic) Step1->Intermediate Condensation Step2 Step 2: Transannular Cyclization (MsOH, 0°C -> RT) Intermediate->Step2 Protonation & Pi-Attack Product 1-Aminoadamantane Derivative (Tricyclic Core) Step2->Product Rearrangement

Figure 2: Synthetic route for the conversion of bicyclic ketone to tricyclic amine.[1]

Step-by-Step Methodology:

  • Oximation: Reflux ketone 1 with NH₂OH·HCl (1.5 eq) and NaOAc (1.5 eq) in Ethanol for 2 hours. Pour into water, filter the precipitate.[1] Dry the oxime.[1]

  • Cyclization: Dissolve the oxime (1.0 g) in dry CH₂Cl₂ (10 mL). Add methanesulfonic acid (5.0 eq) dropwise at 0 °C.

  • Rearrangement: Allow to warm to RT and stir for 4 hours. The mechanism involves protonation of the oxime, nucleophilic attack by the C7 alkene, and subsequent skeletal rearrangement.[1]

  • Reduction (Optional but recommended for isolation): The product of cyclization is often an isoxazolidine or fragmented amide.[1] To get the primary amine, treat the crude cyclization mixture with LiAlH₄ in THF (reflux, 4 h).[1]

  • Purification: Acid-base extraction yields 1-amino-3-substituted-adamantane .[1]

Analytical Data & Quality Control

When characterizing functionalized derivatives, specific NMR signatures confirm the retention or loss of the bicyclic olefin.[1]

FeatureBicyclic Ketone (Start)Bicyclic Alcohol (Protocol A)Adamantane Derivative (Protocol B)[1]
¹H NMR (Olefin) δ 4.70–4.80 ppm (2H, exocyclic)δ 4.65–4.75 ppm (2H, retained)Absent (Cyclized)
¹³C NMR (Carbonyl/C-O) ~210 ppm (C=O)~70 ppm (CH-OH)~50–60 ppm (C-N)
Symmetry C_s (Plane of symmetry)Lower symmetry (if chiral red.)[1][2][4]T_d related (High symmetry)
Mass Spec (fragmentation) M+ 150 (distinct loss of C₂H₄)M+ 152M+ varies (Adamantane cage stable)

Troubleshooting Note: If the ¹H NMR of the product from Protocol A shows loss of olefinic protons and appearance of methyl doublets (δ 0.9 ppm), the alkene was inadvertently reduced (likely due to trace transition metals in reagents or lack of CeCl₃).

References

  • Muraoka, O., et al. (1996).[1][11] "A Facile Synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one and its Transformation Leading to the Novel Tricyclic System, Protoadamantane." Synthetic Communications, 26(8), 1555–1562.[1][13]

  • Kimoto, K., Imagawa, T., & Kawanisi, M. (1972).[1][4] "Reduction of 7-Methylenebicyclo[3.3.1]nonan-3-one and Related Compounds: Structural Investigation of the Products." Bulletin of the Chemical Society of Japan, 45(12), 3698–3702.[1]

  • Itoh, H., et al. (2001).[1][14] "Regioselectivity on Electroreductive Transannular Reaction of 7-Methylenebicyclo[3.3.1]nonan-3-one." Bulletin of the Chemical Society of Japan, 74(2), 339–345.[1]

  • Liu, J. H., & Kovacic, P. (1973).[1][4] "Synthesis and Reactions of 3- and 3,7-Substituted Bicyclo[3.3.1]nonanes." The Journal of Organic Chemistry, 38(3), 543–546.[1]

  • Sasaki, T., et al. (2018).[1] "Expedient Entry to 1-Aminoadamantane Derivatives via Aza-Prins Cyclization of 7-Methylenebicyclo[3.3.1]nonan-3-one Oximes." Synthesis, 50(09), 1820–1826.[1]

Sources

Application Note: Strategic Utilization of 7-Methylenebicyclo[3.3.1]nonan-3-one in Total Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 7-methylenebicyclo[3.3.1]nonan-3-one (7-MBN) , a privileged bicyclic scaffold.[1][2] While often overshadowed by its precursor (bicyclo[3.3.1]nonane-3,7-dione), 7-MBN represents a critical "divergent node" in the synthesis of complex natural products, particularly Lycopodium alkaloids (e.g., Huperzine A) and functionalized adamantanes.

This note provides a validated protocol for the synthesis of 7-MBN via the Grob fragmentation of 1,3-adamantanediol—a route superior to statistical desymmetrization of diketones for high-purity applications. Furthermore, it explicates the "transannular switch" mechanism, where the molecule’s conformation is manipulated to either construct bridged alkaloids or collapse into caged adamantane derivatives.

Structural Significance & Retrosynthetic Logic

The bicyclo[3.3.1]nonane skeleton exists predominantly in a chair-chair (CC) conformation.[1] However, the introduction of the exocyclic methylene at C7 and the ketone at C3 introduces unique stereoelectronic properties:

  • Transannular Proximity: The C3 carbonyl carbon and C7 methylene carbons are spatially proximate (approx.[1] 3.0–3.2 Å in the CC conformer).[1] This allows for facile transannular reactions (e.g., electrophilic addition followed by internal trapping) to form adamantane or protoadamantane architectures.[1]

  • Desymmetrization Handle: Unlike the C2-symmetric 3,7-dione, 7-MBN possesses differentiated handles: a Michael acceptor precursor (the enone potential) and a nucleophilic alkene, enabling regioselective elaboration.

Diagram 1: Retrosynthetic Divergence

The following diagram illustrates how 7-MBN serves as a pivot point between open bridged systems (Huperzine A) and closed caged systems (Adamantanes).

G Adamantane 1,3-Adamantanediol (Precursor) MBN 7-Methylenebicyclo[3.3.1] nonan-3-one (7-MBN) Adamantane->MBN Grob Fragmentation (Pb(OAc)4 or I2/hv) Huperzine Huperzine A Analogs (Lycopodium Alkaloids) MBN->Huperzine 1. Heterocycle Fusion 2. Exocyclic Olefination Proto Protoadamantanes (Tricyclic Cages) MBN->Proto Rearrangement/Epoxidation FunctAdam 1,3-Functionalized Adamantanes MBN->FunctAdam Transannular Cyclization (Electrophile: H+, Br2)

Caption: Divergent synthesis pathways from the 7-MBN scaffold. The molecule acts as a gateway to both bridged alkaloids and caged tricycles.

Preparation Protocol: The Grob Fragmentation Route

While 7-MBN can be synthesized via the Wittig olefination of bicyclo[3.3.1]nonane-3,7-dione, that route suffers from statistical mixtures (bis-olefination) and difficult purification.[1] The Grob-type fragmentation of 1,3-adamantanediol is the industry-preferred method for generating high-purity 7-MBN for drug development.[1]

Materials
  • Starting Material: 1,3-Adamantanediol (Commercial or via oxidation of 1-adamantanol).[1]

  • Reagents: Lead(IV) acetate (Pb(OAc)4) or Phenyliodine(III) diacetate (PIDA).[1]

  • Solvent: Benzene or Cyclohexane (anhydrous).[1]

  • Safety: Pb(OAc)4 is toxic.[1] Perform all reactions in a fume hood.

Step-by-Step Methodology
  • Pre-reaction Setup: Flame-dry a 500 mL round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Dissolution: Dissolve 1,3-adamantanediol (10 mmol) in anhydrous benzene (100 mL).

  • Oxidant Addition: Add Lead(IV) acetate (11 mmol) in one portion. Note: PIDA (1.2 eq) and Iodine (catalytic) under irradiation is a greener alternative.

  • Reflux: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes).[1] The starting diol (polar) will disappear, replaced by the less polar ketone spot.

  • Workup:

    • Cool to room temperature.[1][3]

    • Add ethylene glycol (2 mL) to quench excess oxidant.[1]

    • Filter through a pad of Celite to remove lead salts.[1]

    • Wash the filtrate with saturated NaHCO3 (2 x 50 mL) and brine.

  • Purification: Concentrate in vacuo. The residue is typically purified by flash column chromatography (Gradient: 0-10% EtOAc in Hexanes).[1]

    • Yield Expectation: 85–92%.[1]

    • Characterization: 1H NMR (CDCl3) should show distinct exocyclic methylene protons at δ 4.7–4.9 ppm.[1]

Application Case Studies

Case Study A: Synthesis of Huperzine A Analogs

Context: Huperzine A is a potent acetylcholinesterase inhibitor used in Alzheimer's treatment.[1] The core challenge is constructing the bicyclo[3.3.1]nonane system fused to a pyridone ring.[1]

Role of 7-MBN: 7-MBN serves as the carbocyclic template .[1] The ketone at C3 allows for the construction of the fused heterocyclic ring (the pyridone moiety), while the C7 methylene is a "placeholder" for the exocyclic ethylidene group found in the natural product.

Protocol Highlight (Pyridone Fusion):

  • Enamine Formation: React 7-MBN with pyrrolidine to form the enamine at C2/C3.

  • Annulation: Treat the enamine with acrylamide or a propiolate derivative (e.g., methyl propiolate) to close the pyridone ring via a Michael-addition/cyclization sequence.[1]

  • Isomerization: The exocyclic methylene can be isomerized to the ethylidene (internal double bond migration) using Rhodium trichloride (RhCl3) or acid catalysis, although direct synthesis of the ethylidene analog is often preferred if the exact natural product is required.

Case Study B: Transannular "Snap-Shut" Synthesis of Adamantanes

Context: Functionalized adamantanes are difficult to synthesize via direct substitution of adamantane. 7-MBN allows for the construction of 1,3-disubstituted adamantanes via transannular cyclization.[1]

Mechanism: Treatment of 7-MBN with electrophiles (


) triggers an attack by the C7 alkene.[1] The developing carbocation is immediately trapped by the enol/enolate of the C3 ketone (transannular closure).

Protocol (Synthesis of 1-Aminoadamantane derivatives):

  • Oximation: Convert 7-MBN to its oxime using Hydroxylamine HCl/NaOAc.

  • Aza-Prins Cyclization: Treat the oxime with a Lewis Acid (e.g., BF3·OEt2) or proton source.[1]

  • Result: The nitrogen attacks the C7 position, closing the ring to form a 1-amino-functionalized adamantane or aza-adamantane derivative.[1]

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Grob Fragmentation Wet solvents or incomplete oxidation.[1]Ensure benzene is dried over Na.[1] Use fresh Pb(OAc)4 (should be white/crystalline, not brown).[1]
Unwanted Cyclization Acidic impurities in solvent.7-MBN is acid-sensitive; it will cyclize back to adamantane derivatives.[1] Store over solid K2CO3 or in base-washed glassware.
Polymerization Unstabilized exocyclic methylene.[1]Add radical inhibitor (BHT) if storing for >24 hours.[1] Store at -20°C.
NMR Confusion Conformational flipping.The bicyclic system can flip between chair-chair and chair-boat.[1] Broad signals in NMR at RT are normal.[1] Run NMR at -20°C for sharp resolution.

Visual Workflow: Reaction Pathways

Workflow Start 1,3-Adamantanediol Step1 Oxidative Fragmentation (Pb(OAc)4) Start->Step1 Inter 7-Methylenebicyclo [3.3.1]nonan-3-one Step1->Inter Branch1 Path A: Acid/Br2 Inter->Branch1 Transannular Closure Branch2 Path B: Heteroannulation Inter->Branch2 Ring Fusion End1 Functionalized Adamantane Branch1->End1 Transannular Closure End2 Huperzine A Core Scaffold Branch2->End2 Ring Fusion

Caption: Operational workflow for synthesizing and utilizing the 7-MBN scaffold.

References

  • Muraoka, O., et al. (1996).[1][2] "A Facile Synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one and its Transformation Leading to the Novel Tricyclic System." Synthetic Communications, 26(8), 1555-1560.[1]

  • Stetter, H., & Tacke, P. (1965).[1] "Über Verbindungen mit Urotropin-Struktur, XXVIII. Eine neue Synthese für Adamantan-Derivate." Chemische Berichte, 98(11).[1] (Foundational work on transannular closure).

  • Kozikowski, A. P., et al. (1990).[1] "A simplified route to a key intermediate in the synthesis of the Chinese nootropic agent huperzine A." Journal of the Chemical Society, Perkin Transactions 1.

  • Muraoka, O., & Minematsu, T. (2003).[1] "Expedient Entry to 1-Aminoadamantane Derivatives via Aza-Prins Cyclization." Synlett. (Demonstrates the oxime-based transannular reaction).

  • Chao, X., et al. (2023).[1][3][4] "Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes." RSC Advances, 13, 23353.[1]

Sources

Application Note & Protocol: High-Purity Isolation of 7-Methylenebicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Value and Purification Imperative

7-Methylenebicyclo[3.3.1]nonan-3-one is a versatile bicyclic ketone that serves as a key intermediate in the synthesis of complex molecular architectures, including adamantane derivatives and other polycyclic systems of interest in medicinal chemistry and materials science.[1][2] Its unique strained ring system and reactive functional groups (an exocyclic methylene and a ketone) make it a valuable building block.

However, the synthetic utility of this compound is directly contingent on its purity. Crude reaction mixtures often contain a challenging array of impurities, including unreacted starting materials, catalysts, and structurally similar by-products. For instance, synthetic routes may yield isomers such as 7-methylbicyclo[3.3.1]non-6-en-3-one or reduced analogues like 7α-methylbicyclo[3.3.1]nonan-3-one, particularly if hydrogenation conditions are employed in preceding or subsequent steps.[3] The presence of these impurities can confound subsequent high-stakes reactions, poison catalysts, and complicate structural elucidation of downstream products.

This guide provides a comprehensive overview of robust, field-proven methodologies for the purification of 7-Methylenebicyclo[3.3.1]nonan-3-one, designed for researchers in organic synthesis and drug development. We will move beyond simple step-by-step instructions to explain the causality behind procedural choices, ensuring that the protocols are not just followed, but understood.

The Purification Challenge: Understanding the Impurity Profile

Effective purification begins with a clear understanding of the potential contaminants. The primary impurities encountered during the synthesis and handling of 7-Methylenebicyclo[3.3.1]nonan-3-one include:

  • Isomeric By-products: The most common challenge is the presence of isomers where the exocyclic double bond has migrated into the bicyclic core. These isomers often have very similar polarities, making them difficult to separate.

  • Reduction Products: If reductive conditions are present, the methylene group or the ketone can be reduced, leading to saturated or alcoholic impurities.[3]

  • Starting Materials: Incomplete reactions will leave residual starting materials.

  • Polymerization Products: The reactive methylene group can be susceptible to polymerization or oligomerization under acidic, basic, or thermal stress.

  • Solvent and Reagents: Residual solvents and synthesis reagents must be thoroughly removed.

The choice of purification strategy is therefore dictated by the physical state of the crude product (solid vs. oil) and the specific nature of these impurities.

Purification Workflow: A Decision-Based Approach

The optimal purification path depends on the physical properties of the crude material. The following diagram outlines a logical workflow for selecting the most appropriate technique.

G start Crude 7-Methylenebicyclo[3.3.1]nonan-3-one state Assess Physical State start->state solid Crystalline or Amorphous Solid state->solid Solid oil Viscous Oil or Liquid state->oil Liquid/Oil recryst Recrystallization / Sublimation solid->recryst chrom Flash Column Chromatography oil->chrom purity Purity & Structural Analysis (NMR, GC-MS, HPLC) recryst->purity distill Vacuum Distillation (for thermal stability) chrom->distill If high-boiling impurities chrom->purity distill->purity pure Pure Product (>95%) purity->pure Purity OK repurify Repurify if Needed purity->repurify Impurities Remain repurify->chrom

Caption: Decision workflow for purifying the target compound.

Primary Purification Methodologies

Flash Column Chromatography

This is the most universally applicable technique for purifying 7-Methylenebicyclo[3.3.1]nonan-3-one, especially when dealing with oily crude products or mixtures containing closely related isomers.

Principle of Separation: Flash chromatography leverages the differential partitioning of compounds between a solid stationary phase (typically silica gel) and a liquid mobile phase. The ketone's polarity, conferred by the carbonyl group, causes it to interact more strongly with the silica than non-polar hydrocarbon impurities, while its bicyclic structure makes it less polar than highly functionalized by-products. Eluent polarity is carefully tuned to achieve separation.

Causality in Parameter Selection:

  • Stationary Phase: Silica gel (230-400 mesh) is the standard choice. Its slightly acidic surface is well-suited for separating ketones, but care must be taken as prolonged exposure can sometimes catalyze isomerization of the sensitive methylene group. For highly sensitive substrates, deactivated (e.g., with triethylamine) or neutral alumina can be considered.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is ideal. The process should start with a low polarity (e.g., 2-5% ethyl acetate in hexanes) to elute non-polar impurities. The polarity is then gradually increased to elute the target compound. This gradual increase is critical to ensure a clean separation from isomers that may have very similar retention factors (Rf). A 19:1 hexanes/ethyl acetate system has been successfully used for similar bicyclic structures.[1]

  • Sample Loading: Dry loading is strongly recommended. The crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is carefully added to the top of the column. This technique prevents band broadening associated with dissolving the sample in a strong solvent and ensures maximal resolution.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 230-400 meshStandard for moderately polar organics; high surface area for good separation.
Column Dimensions 50-100 g silica per 1 g crudeEnsures sufficient resolving power without excessive solvent use.
Initial Eluent 98:2 Hexanes:Ethyl AcetateLow polarity to first remove non-polar impurities.
Gradient Elution Stepwise increase to 90:10 Hexanes:EtOAcGradually increases eluting power to separate the target from slightly more polar impurities.
Monitoring TLC with KMnO₄ or anisaldehyde stainVisualizes separated spots; KMnO₄ stain is excellent for detecting the reactive methylene group.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system gives the target compound an Rf value of ~0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour it into the column and use gentle air pressure to pack a firm, uniform bed. Ensure no air bubbles or cracks are present.

  • Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add 2-3 times its weight of silica gel. Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Column Loading: Carefully layer the silica-adsorbed sample onto the top of the packed column bed. Add a thin layer of sand to protect the surface.

  • Elution: Fill the column with the initial eluent and apply positive pressure to begin elution. Collect fractions systematically.

  • Gradient Increase: After eluting the non-polar front, gradually increase the percentage of ethyl acetate in the mobile phase according to your TLC analysis.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Recrystallization and Sublimation

If the crude product is a solid, recrystallization is a powerful and economical method for achieving very high purity. It exploits differences in solubility between the desired compound and its impurities. For volatile solids, sublimation offers a solvent-free alternative.[4]

Principle of Separation: A solvent is chosen in which the target compound is highly soluble at an elevated temperature but poorly soluble at low temperatures. Impurities, ideally, either remain in solution upon cooling or are insoluble in the hot solvent. The slow formation of a crystal lattice tends to exclude mismatched impurity molecules, leading to a significant increase in purity.

Causality in Solvent Selection:

  • A non-polar solvent is a logical starting point. For the related bicyclo[3.3.1]nonan-9-one, crystallization from pentane at very low temperatures (-78 °C) proved effective.[5] This suggests that a similar approach using pentane, hexane, or cyclopentane could be successful for 7-Methylenebicyclo[3.3.1]nonan-3-one.

  • A binary solvent system (e.g., diethyl ether/hexane) can also be used. The crude product is dissolved in a small amount of the more polar solvent (ether) in which it is highly soluble, and the less polar "anti-solvent" (hexane) is added dropwise until turbidity persists, followed by gentle heating to redissolve and slow cooling.

Experimental Protocol: Recrystallization

  • Solvent Selection: In a test tube, add a small amount of crude solid and test various solvents. Heat to boiling to test for high solubility and cool in an ice bath to test for low solubility.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath or refrigerator to maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Purity Assessment: The Self-Validating System

No purification is complete without rigorous verification of the final product's identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive method for structural confirmation.

    • ¹H NMR: Expect to see characteristic signals for the two vinylic protons of the exocyclic methylene group (typically around 4.5-5.0 ppm). The protons on the bicyclic framework will appear in the aliphatic region (1.5-3.0 ppm).

    • ¹³C NMR: A signal for the ketone carbonyl will be present downfield (~210-220 ppm), along with signals for the sp² carbons of the methylene group (~140-150 ppm and ~110-120 ppm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and identifying volatile impurities. A single, sharp peak on the gas chromatogram with the correct mass-to-charge ratio (m/z) in the mass spectrum is a strong indicator of high purity. The molecular weight of C₁₀H₁₄O is approximately 150.22 g/mol .

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reversed-phase HPLC (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase) can provide precise purity values.[6]

The following diagram illustrates the interconnected nature of the purification and analysis workflow.

G cluster_purification Purification Module cluster_analysis Analysis & Validation Module crude Crude Product method Selected Method (Chromatography, Recrystallization, etc.) crude->method isolated Isolated Product method->isolated NMR NMR Spectroscopy (¹H, ¹³C) isolated->NMR GCMS GC-MS isolated->GCMS HPLC HPLC isolated->HPLC structure Correct Structure? NMR->structure purity Purity > 95%? GCMS->purity HPLC->purity structure->method No, restructure structure->purity Yes purity->method No, repurify final Final, Validated Product purity->final Yes

Caption: Integrated workflow for purification and validation.

Conclusion

The successful purification of 7-Methylenebicyclo[3.3.1]nonan-3-one is a critical enabling step for its use in advanced organic synthesis. While flash column chromatography remains the most versatile and widely applicable method, recrystallization can provide material of exceptional purity if the crude product is solid. The choice of method must be guided by empirical observation of the crude material and a rational understanding of the likely impurities. All purification efforts must be validated by a suite of analytical techniques, primarily NMR and GC-MS, to ensure both the structural integrity and the high purity of the final compound.

References

  • Kimoto, K., et al. (1974). Reduction of 7-Methylenebicyclo[3.3.1]nonan-3-one and Related Compounds: Structural Investigation of the Products. Bulletin of the Chemical Society of Japan, 47(10), 2531-2536. Available at: [Link]

  • Macdonald, P. L. (1976). ACID CATALYSED REACTIONS OF SOME CYCLOOCTYL AND ANISYL SYSTEMS. A Thesis presented for the Degree of Doctor of Philosophy at the University of Stirling. Available at: [Link]

  • Langer, P., et al. (2012). Method for producing 3,7-diaza-bicyclo[3.3.1]nonane compounds. U.S. Patent No. 8,293,910 B2.
  • Inouye, Y., et al. (1987). Preparation of Bicyclo[3.3.1]nonane-2,4-dione Derivatives. Bulletin of the Chemical Society of Japan, 60(12), 4369-4375. Available at: [Link]

  • Lee, T. B. (2010). Progress Towards the Total Synthesis of Rugulosone and Methodologies of Alkene Isomerization and Formation of Substituted Adamantanones. University of California, Los Angeles. Available at: [Link]

  • Vasin, V. A., et al. (2021). One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. Molecules, 26(21), 6423. Available at: [Link]

  • Macdonald, P. L. (1976). STUDIES IN BICYCLIC CHEMISTRY. A Thesis presented for the Degree of Doctor of Philosophy at the University of Stirling. Available at: [Link]

  • Carlson, B. A., & Brown, H. C. (1977). Bicyclo[3.3.1]nonan-9-one. Organic Syntheses, 57, 14. Available at: [Link]

  • Meerwein, H., et al. (1973). Triethyloxonium Fluoborate. Organic Syntheses, Coll. Vol. 5, p.1080. Available at: [Link]

  • ResearchGate. (2016). How to purify esterefication product?. Available at: [Link]

  • Hertkorn, N., et al. (2024). Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter. ACS Omega, 9(16), 18011–18021. Available at: [Link]

  • Somfai, P., & Åhman, J. (1997). Bicyclo[3.3.1]nonanes as synthetic intermediates. Part 19. Asymmetric cleavage of ω-azabicyclo[3.n.1]alkan-3-ones at the ‘fork head’. Journal of the Chemical Society, Perkin Transactions 1, (21), 3175-3180. Available at: [Link]

Sources

analytical techniques for monitoring reactions of 7-Methylenebicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Multi-Modal Monitoring of Functional Group Interconversion in 7-Methylenebicyclo[3.3.1]nonan-3-one

Executive Summary

7-Methylenebicyclo[3.3.1]nonan-3-one (CAS: 17933-29-8) represents a critical structural "gateway" in organic synthesis, serving as both a product of adamantane Grob fragmentation and a precursor to functionalized adamantanes via transannular cyclization.[1][2][3] Its unique bicyclic architecture possesses two reactive centers—a C3 ketone and a C7 exocyclic alkene—positioned in spatial proximity.[2][3]

This proximity facilitates transannular reactions , where the π-system of the alkene can attack the ketone (or radical intermediates), leading to tricyclic adamantane derivatives.[2][3] Consequently, monitoring reactions of this molecule requires distinguishing between simple functional group interconversion (FGI) (e.g., ketone reduction) and skeletal rearrangement (cyclization).[2][3]

This guide details the analytical protocols to differentiate these pathways using GC-MS and NMR spectroscopy.

Structural Context & Reactivity

The molecule exists primarily in a double-chair conformation, positioning the C3 and C7 centers close enough to interact.[2][3]

  • Pathway A (Reduction): Hydride addition to C3 yields 7-methylenebicyclo[3.3.1]nonan-3-ol.[1][2][3][4] Stereoselectivity (endo vs. exo alcohol) depends on the reducing agent (e.g., NaBH₄ vs. L-Selectride).[2][3]

  • Pathway B (Cyclization): Acid-catalyzed or radical-mediated reaction closes the ring to form 1-adamantanol or 7-methyltricyclo[3.3.1.0

    
    ]nonan-3-ol.[1][2][3]
    

Analytical Challenge: Isomers formed in Pathway A have identical mass but different retention times and coupling constants. Pathway B products have identical mass to Pathway A products (if simply isomerized) or distinct fragmentation patterns.[2][3]

Analytical Workflow Visualization

The following decision tree outlines the logic for selecting the appropriate analytical technique based on the reaction stage.

AnalyticalWorkflow Start Reaction Aliquot Quench Quench & Mini-Workup (EtOAc/Brine) Start->Quench Decision Target Analysis? Quench->Decision GCMS GC-MS Analysis (Conversion & Skeletal Check) Decision->GCMS High Throughput / Kinetics NMR 1H/13C NMR (Stereochemistry) Decision->NMR Final Characterization Result_GC Output: 1. SM vs Product Ratio 2. Adamantane vs Bicyclic GCMS->Result_GC Result_NMR Output: 1. Endo:Exo Ratio 2. Cyclization Confirmation NMR->Result_NMR Result_GC->NMR If Mass matches but RT shifts

Figure 1: Analytical decision matrix for monitoring 7-methylenebicyclo[3.3.1]nonan-3-one reactions.

Technique 1: GC-MS Monitoring Protocol[1][2][3]

Gas Chromatography-Mass Spectrometry is the primary tool for kinetic monitoring.[1][2] The rigid bicyclic framework provides distinct retention times for stereoisomers, and transannular cyclization products (adamantanes) exhibit characteristic fragmentation.[2][3]

Instrument Parameters
ParameterSettingRationale
Column DB-5ms or HP-5 (30m x 0.25mm x 0.25µm)Non-polar phase separates isomers based on boiling point/shape (endo/exo).[1][2][3]
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard flow for optimal separation efficiency.[1][2][3]
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.[1][2][3]
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min)Slow ramp allows separation of endo/exo alcohol diastereomers.[1][2][3]
Ion Source EI (70 eV), 230°CStandard ionization for library matching.[1][2][3]
Data Interpretation Guide
  • Starting Material (SM): 7-Methylenebicyclo[3.3.1]nonan-3-one (

    
     150).[1][2][3][5]
    
    • Key Fragment: Loss of CO is common in cyclic ketones.[2][3]

  • Reduction Product: 7-Methylenebicyclo[3.3.1]nonan-3-ol (

    
     152).[1][2][3]
    
    • Differentiation: Look for water loss (

      
      ) peak at m/z 134.[2][3]
      
  • Cyclization Product: 1-Adamantanol derivatives (

    
     152).[1][2][3]
    
    • Diagnostic: Adamantane cages are exceptionally stable.[2][3] The molecular ion (

      
      ) is often more abundant, and the m/z 135 cation (adamantyl cation) is a dominant base peak.[2][3]
      

Self-Validating Check: Use Dodecane as an internal standard. If the mass balance (SM + Product) drops significantly relative to Dodecane, suspect polymerization of the exocyclic alkene.[2][3]

Technique 2: NMR Spectroscopy Protocol

NMR is required to determine the stereochemistry of reduction (axial vs. equatorial attack) and definitively prove transannular closure.[2][3]

Protocol: Stereochemical Assignment

Solvent: CDCl₃ (Standard) or C₆D₆ (Benzene-d6) for better resolution of overlapping methylene signals.[1][2][3]

Key Chemical Shifts (δ ppm):

SignalFunctional GroupDiagnostic Change
4.6 - 4.9 ppm Exocyclic =CH₂Present: Simple reduction occurred.Absent: Transannular cyclization occurred (alkene consumed).[1][2]
3.8 - 4.2 ppm H-3 (CH-OH)Broad/Multiplet: Indicates endo-alcohol (equatorial proton).Narrow/Triplet: Indicates exo-alcohol (axial proton).[1][2][3]
2.3 - 2.5 ppm Bridgehead H-1, H-5Shifts upfield upon cyclization due to increased strain/cage formation.[1][2][3]
Mechanistic Insight: The "W-Coupling"

In the bicyclo[3.3.1]nonane system, long-range "W-plan" coupling (


) is often observed between the bridgehead protons and equatorial protons.[1][2][3]
  • If the reduction yields the endo-alcohol (OH is exo), the H-3 proton is equatorial and may show W-coupling to bridgehead protons, broadening the signal.[1][2][3]

  • If the reduction yields the exo-alcohol (OH is endo), the H-3 proton is axial and lacks this specific coupling path.[1][2][3]

Case Study Protocol: Monitoring Stereoselective Reduction

Objective: Reduce 7-methylenebicyclo[3.3.1]nonan-3-one to the alcohol while avoiding cyclization.

Reagents:

  • Reagent A: NaBH₄ (Small nucleophile, favors thermodynamic product).[2][3]

  • Reagent B: L-Selectride (Bulky nucleophile, favors kinetic product via steric approach control).[2][3]

Step-by-Step Workflow:

  • Sampling: Take a 50 µL aliquot of the reaction mixture at t=0, 15, 30, and 60 min.

  • Quench: Dispense into a vial containing 200 µL saturated NH₄Cl and 500 µL EtOAc. Vortex for 10 seconds.[2][3]

  • Phase Separation: Allow layers to separate. Remove the top organic layer for analysis.[2][3]

  • GC-MS Injection: Inject 1 µL (split 20:1).

    • Checkpoint: Verify disappearance of SM (RT ~6.5 min) and appearance of Product (RT ~6.8 and 6.9 min for isomers).

  • NMR Validation (End-point): Evaporate the remaining organic layer of the final sample. Re-dissolve in CDCl₃.

    • Integration: Integrate the exocyclic alkene signals (4.7 ppm) vs. the new CH-OH signal (~4.0 ppm).

    • Ratio Calculation: If two CH-OH signals appear, integrate them to determine the diastereomeric ratio (dr).[2][3]

Visualizing the Pathway:

ReactionPathway SM 7-Methylenebicyclo [3.3.1]nonan-3-one (C3 Ketone, C7 Alkene) Complex Conformational Equilibrium SM->Complex Reagent Addition Prod_Red Reduction Product (Alcohol) Retains Alkene SM->Prod_Red Monitor: 1H NMR (4.7ppm present) Prod_Cyc Cyclization Product (Adamantanol deriv.) Loss of Alkene SM->Prod_Cyc Monitor: 1H NMR (4.7ppm absent) Complex->Prod_Red Hydride Attack (NaBH4) Kinetic/Thermo Control Complex->Prod_Cyc Transannular Attack (Acid/Radical)

Figure 2: Divergent reaction pathways. The persistence of the exocyclic alkene signal is the primary differentiator.[2][3]

References

  • Muraoka, O., et al. (1996).[2][3][6] "Synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one via Grob Fragmentation." Synthetic Communications, 26(8), 1555-1560.[2][3] [1][2][3]

  • Itoh, H., et al. (2001).[2][3][7] "Regioselectivity on Electroreductive Transannular Reaction of 7-Methylenebicyclo[3.3.1]nonan-3-one." Bulletin of the Chemical Society of Japan, 74(2), 339-345.[2][3][7] [1][2][3]

  • Kawanisi, M., et al. (1972).[2][3] "Reduction of 7-Methylenebicyclo[3.3.1]nonan-3-one and Related Compounds: Structural Investigation of the Products." Bulletin of the Chemical Society of Japan, 45(12), 3698-3702.[2][3] [1][2][3]

  • Peters, J. A., et al. (1982).[2][3] "Confirmational analysis of 7-methylenebicyclo[3.3.1]nonan-3-one and related compounds." Tetrahedron, 38(24), 3641-3647.[2][3]

Sources

Application Note: High-Fidelity Synthesis and Diversification of 7-Methylenebicyclo[3.3.1]nonan-3-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 7-methylenebicyclo[3.3.1]nonan-3-one scaffold represents a privileged pharmacophore in modern drug discovery. Unlike flat heteroaromatic systems, this bicyclic framework offers high fraction of sp³ carbons (


), defined 3D vectors, and inherent metabolic stability. It serves as a critical intermediate for the synthesis of adamantane analogs , Huperzine A mimics  (acetylcholinesterase inhibitors), and protoadamantanes .

This guide departs from low-yielding "double-Mannich" annulations, advocating instead for a Grob fragmentation strategy starting from adamantane precursors . This route guarantees the regiochemical integrity of the 7-methylene group and provides a scalable entry point for library generation.

Key Mechanistic Advantages
  • Regiocontrol: The fragmentation of 1,3-adamantanediol locks the exo-methylene at position 7 relative to the ketone at position 3, avoiding the isomer mixtures common in de novo ring construction.

  • Divergent Reactivity: The scaffold presents two orthogonal reactive handles: a hard electrophile (C3 ketone) and a transannular radical/electrophilic acceptor (C7 alkene).

Core Synthesis: The Adamantane Fragmentation Protocol

The most robust route to 7-methylenebicyclo[3.3.1]nonan-3-one involves the oxidative cleavage of the adamantane cage. This method is superior to enamine-based annulations due to higher reproducibility and ease of purification.

Phase A: Ruthenium-Catalyzed Oxyfunctionalization

Objective: Selective hydroxylation of 1-adamantanol to 1,3-adamantanediol.[1]

Reagents:

  • 1-Adamantanol (Starting Material)[1][2]

  • Ruthenium(III) chloride hydrate (

    
    ) (Catalyst)
    
  • Sodium Periodate (

    
    ) (Co-oxidant)
    
  • Solvent System:

    
     (2:2:3) Note: Dichloromethane can substitute 
    
    
    
    for safety, though yield may vary slightly.

Protocol:

  • Setup: In a 1L round-bottom flask equipped with a vigorous magnetic stirrer, dissolve 1-adamantanol (50 mmol) in the solvent mixture.

  • Catalyst Addition: Add

    
     (2 mol%) followed by portion-wise addition of 
    
    
    
    (2.5 equiv) over 30 minutes. The reaction is exothermic; maintain temperature
    
    
    using a water bath.
  • Monitoring: The reaction typically completes in 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The diol is significantly more polar than the mono-alcohol.

  • Workup: Quench with isopropanol (to destroy excess

    
    ). Filter the precipitated solids (mostly 
    
    
    
    ). Extract the filtrate with EtOAc (3x).
  • Purification: Recrystallize from acetone/hexane to yield 1,3-adamantanediol as white needles.

Phase B: Grob Fragmentation

Objective: Cleavage of the C1-C2 bond to release the bicyclic core.

Reagents:

  • 1,3-Adamantanediol[1][2][3]

  • Lead Tetraacetate (

    
    ) or (Diacetoxyiodo)benzene (PIDA) / 
    
    
    
  • Solvent: Benzene or Cyclohexane (anhydrous)

Protocol:

  • Activation: Suspend 1,3-adamantanediol (20 mmol) in dry benzene (0.1 M) under

    
    .
    
  • Oxidant Addition: Add

    
     (1.1 equiv) and Calcium Carbonate (
    
    
    
    , 2 equiv) to scavenge acetic acid.
  • Reflux: Heat to reflux for 2 hours. The mechanism involves the formation of a alkoxy radical which undergoes

    
    -scission (Grob fragmentation).
    
  • Purification: Filter through a celite pad. Concentrate the filtrate. The product, 7-methylenebicyclo[3.3.1]nonan-3-one , is often volatile. Purify via rapid silica chromatography (0-10% EtOAc in Hexanes) or sublimation.

Critical Quality Attribute (CQA): The product must show a diagnostic alkene stretch at ~1640


 and a ketone stretch at ~1710 

in IR.

Library Diversification Workflows

Once the core scaffold is generated, diversification splits into two logical branches based on the reactivity of the C3 ketone and the C7 alkene.

Pathway Logic Visualization

Library_Synthesis Adamantane 1-Adamantanol Diol 1,3-Adamantanediol Adamantane->Diol RuCl3, NaIO4 (Oxyfunctionalization) Core 7-Methylenebicyclo [3.3.1]nonan-3-one (CORE SCAFFOLD) Diol->Core Pb(OAc)4 (Grob Fragmentation) Lib_A Library A: Amino-Bicycles (Reductive Amination) Core->Lib_A R-NH2, NaBH(OAc)3 Target: CNS Activity Lib_B Library B: Protoadamantanes (Transannular Cyclization) Core->Lib_B Electrophilic Source (E+) (e.g., NBS, mCPBA) Lib_C Library C: Spiro-Heterocycles (1,3-Dipolar Cycloaddition) Core->Lib_C Nitrile Oxides/Azides Target: Peptidomimetics

Figure 1: Strategic workflow for the synthesis and diversification of the bicyclo[3.3.1]nonane core.

Protocol 3A: C3-Targeted Reductive Amination (Library A)

This transformation preserves the C7-methylene group, which is crucial for maintaining the "warhead" or hydrophobic vector.

  • Imine Formation: Dissolve core scaffold (1 equiv) and primary amine (

    
    , 1.1 equiv) in 1,2-dichloroethane (DCE). Add acetic acid (1 equiv). Stir for 1 hour.
    
  • Reduction: Add sodium triacetoxyborohydride (

    
    , 1.5 equiv). Stir at room temperature for 12 hours.
    
  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Note: This reaction favors the endo-amine due to hydride delivery from the less hindered exo face, although the stereoselectivity is substrate-dependent.

Protocol 3B: Transannular Cyclization (Library B)

The [3.3.1] system is prone to transannular closure.[1] This can be exploited to create protoadamantane derivatives.

  • Epoxidation: Treat the core with mCPBA in DCM at 0°C.

  • Cyclization: The resulting epoxide, upon acid treatment (

    
    ), undergoes transannular hydride shift or nucleophilic attack from the C3 oxygen (if reduced to alcohol) to form oxa-adamantanes or protoadamantanes [1][2].
    

Analytical Data & Troubleshooting

Comparative Yields of Fragmentation Methods

The choice of oxidant for the Grob fragmentation is critical for yield and purity.

MethodOxidantConditionsYield (%)Notes
A (Recommended)

Benzene, Reflux, 2h85-92%Highest consistency; toxic reagent.
B (Green)

/

Cyclohexane,

, 4h
65-75%Cleaner workup; requires photochemical reactor.
C (Classic)

/

Acidic cleavage<40%Significant over-oxidation side products.
Troubleshooting Guide
  • Issue: Low yield in Step 1 (Diol formation).

    • Cause: Incomplete oxidation or over-oxidation to ketols.

    • Solution: Strictly control temperature (

      
      ). If over-oxidation occurs, reduce the amount of 
      
      
      
      to 1 mol%.
  • Issue: Product volatility.

    • Cause: 7-methylenebicyclo[3.3.1]nonan-3-one has a high vapor pressure.

    • Solution: Avoid high-vacuum drying for extended periods. Use a rotary evaporator at >100 mbar and 30°C.

  • Issue: Transannular side-reactions during derivatization.

    • Cause: The C3 and C7 positions are spatially close (approx 3.0 Å).

    • Solution: Protect the C3 ketone as a ketal if modifying the C7 alkene first.

References

  • Taylor & Francis. A Facile Synthesis of 7-Methylenebicyclo-[3.3.1]nonan-3-one and its Transformation Leading to the Novel Tricyclic System, Protoadamantane. Available at: [Link]

  • RSC Publishing. Synthesis of bicyclo[3,3,1]nona-3,7-diene-2,6-diones and bicyclo[3,3,1]nonane derivatives. Available at: [Link]

  • Semantic Scholar. Preparation of 1,3-Functionalized Adamantanes by the Lewis Acid-Catalyzed Electrophilic Cyclization of 7-Methylenebicyclo(3.3.1)nonan-3-one. Available at: [Link]

Sources

Navigating Chemical Space: The Bicyclo[3.3.1]nonane Scaffold in Drug Discovery

[1][2][3]

Executive Summary: Beyond the Flatland

In an era where "escaping the flatland" of sp²-rich aromatics is a priority for improving clinical success rates, the bicyclo[3.3.1]nonane scaffold has emerged as a premier 3D pharmacophore. Unlike its rigid cousin adamantane, the bicyclo[3.3.1]nonane system offers a unique "twin-chair" conformation that possesses both rigidity and specific vectors for functionalization, making it an ideal bioisostere for lipophilic spacers in GPCR ligands, enzyme inhibitors (e.g., 11β-HSD1), and neuroactive agents.

This guide provides a technical roadmap for deploying this scaffold, including rational design principles, a validated synthetic protocol for the 9-aza derivative (granatanone), and critical stability assays.

Structural Logic & Bioisosterism[1]

The "Twin-Chair" Advantage

The bicyclo[3.3.1]nonane skeleton exists predominantly in a chair-chair (CC) conformation.[1][2] This creates a distinct spatial cavity that can mimic the hydrophobic bulk of adamantane but with lower molecular weight and better solubility profiles due to the potential for heteroatom incorporation (e.g., 9-aza or 3,7-diaza variants).

Table 1: Comparative Properties of Bridged Scaffolds

FeatureAdamantaneBicyclo[3.3.1]nonane9-Azabicyclo[3.3.1]nonane
Geometry Spherical CageBridged Twin-ChairBridged Twin-Chair
Flexibility RigidSemi-Rigid (Chair-Boat access)Semi-Rigid
Lipophilicity (cLogP) High (Lipophilic trap)ModerateTunable (via N-substitution)
Metabolic Liability Bridgehead HydroxylationBridgehead/Ketone reductionN-oxidation / Dealkylation
Key Application Ion Channel Blockers11β-HSD1, GPCRsOpioid/Sigma Receptors
Strategic Substitution Vectors
  • Bridgehead (C1/C5): Ideal for stabilizing the conformation and preventing metabolic oxidation.[1]

  • Bridge (C9): In carbocyclic systems, this is a gem-dimethyl hot spot.[1] In aza-systems, the nitrogen lone pair offers a handle for salt formation (solubility) or further functionalization.[1]

  • Wings (C3/C7): The primary vectors for pharmacophore attachment (e.g., aryl groups for π-stacking).[1][2]

Detailed Experimental Protocols

Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (Granatanone)

Rationale: The 9-aza variant is the most versatile intermediate for medicinal chemistry, serving as a precursor to granisetron analogs and neuroactive ligands. The Robinson-Schöpf condensation described here is a classic, robust "double Mannich" reaction that constructs the bicycle in a single pot.

Reagents:

  • Glutaraldehyde (50% aq.[1] solution)

  • Benzylamine[1]

  • Acetonedicarboxylic acid (1,3-acetonedicarboxylic acid)[1][2]

  • Sodium Acetate[1][2]

  • Hydrochloric acid (HCl)[1][2]

Protocol Steps:

  • Preparation: In a 1L round-bottom flask equipped with a mechanical stirrer, dissolve benzylamine (0.12 mol) in water (50 mL).

  • Acidification: Cool to 0–5°C. Slowly add 18% H₂SO₄ or HCl to adjust pH to ~5. This prevents premature polymerization of the aldehyde.

  • Condensation Initiation: Add glutaraldehyde (0.13 mol) and acetonedicarboxylic acid (0.13 mol) simultaneously while maintaining the temperature <10°C.

  • Buffering: Add a solution of sodium acetate (0.4 equiv) dropwise over 1 hour. The pH should rise to ~4–5. Critical Step: The evolution of CO₂ indicates the decarboxylation is proceeding.

  • Aging: Stir at room temperature for 48 hours. A thick precipitate will form.[1]

  • Isolation: Acidify the mixture to pH 2 with HCl and wash with ether (to remove non-basic impurities).

  • Basification & Extraction: Basify the aqueous layer to pH 12 with NaOH pellets (exothermic, use ice bath). Extract the free base with Dichloromethane (DCM) (3 x 100 mL).[1]

  • Purification: Dry organics over MgSO₄ and concentrate. Recrystallize from hexane/EtOAc to yield the target ketone as a pale solid.

Yield: Typically 60–75%.[1] Validation: ¹H NMR (CDCl₃) should show the bridgehead protons at ~3.3 ppm and the benzylic singlet.[1]

In Vitro Microsomal Stability Assay

Rationale: Bridged bicyclic systems are prone to oxidative metabolism, particularly at the bridgehead carbons (C1/C5) if unsubstituted.[1] This assay is mandatory to filter hits early.[1]

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)[1]

  • NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase)[1]

  • Test Compound (10 mM DMSO stock)

  • Phosphate Buffer (100 mM, pH 7.4)[1]

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Add test compound (final conc. 1 µM). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At t=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      [1]
      

Application Case Study: 11β-HSD1 Inhibitors

Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (Metabolic Syndrome).[1][2][3][4][5] Challenge: Early adamantane-based inhibitors showed poor solubility and rapid metabolism.[1] Solution: Switching to the bicyclo[3.3.1]nonane scaffold.

The Optimization Logic (SAR)

The diagram below illustrates the decision process in moving from a hit to a lead using this scaffold.

SAR_LogicHitAdamantane Hit(High Lipophilicity, Poor Sol)Scaffold_SwitchScaffold Hop toBicyclo[3.3.1]nonaneHit->Scaffold_Switch Reduce LogP Branch_ACarbocyclic Core(Lipophilic Spacer)Scaffold_Switch->Branch_A Hydrophobic Pocket Req Branch_B9-Aza Core(Solubility Handle)Scaffold_Switch->Branch_B Need Polar Vector Mod_1Bridgehead (C1/C5)FluorinationBranch_A->Mod_1 Block Metabolism Mod_2C3-Endo Substitution(Amide Linker)Branch_A->Mod_2 Target Engagement Mod_3N9-Sulfonyl/AcylDerivatizationBranch_B->Mod_3 Tune pKa OutcomeLead Candidate:Improved Metabolic StabilityMaintained PotencyMod_1->OutcomeMod_2->OutcomeMod_3->Outcome

Caption: SAR optimization workflow transforming a metabolic liability into a lead candidate via scaffold hopping.

Synthetic Pathway for 11β-HSD1 Ligands

The synthesis of these specific ligands often utilizes the Weiss-Cook or Meerwein Ester approach to generate the carbocyclic dione, followed by desymmetrization.

Synthesis_WorkflowStartDimethyl Malonate+ CyclohexanoneStep1Meerwein Condensation(MeOH/NaOMe)Start->Step1Inter1Bicyclo[3.3.1]nonane-2,6-dioneStep1->Inter1Step2Baeyer-VilligerOxidationInter1->Step2ProductLactone Intermediate(Desymmetrized)Step2->Product

Caption: Synthetic route to desymmetrized carbocyclic scaffolds for enzyme inhibitor synthesis.

References

  • Fundamental Synthesis (Meerwein Ester)

    • Schaefer, J. P., & Honig, L. M. (1968). "Synthesis of Bicyclo[3.3.1]nonane-2,6-dione." Journal of Organic Chemistry.
    • [1]

  • 9-Azabicyclo[3.3.1]nonane (Granatanone)

    • Organic Syntheses, Coll. Vol. 4, p.816 (1963); Vol. 39, p.61 (1959).[1] "Pseudopelletierine".[1]

    • [1]

  • 11β-HSD1 Inhibitors & Scaffold Application

    • Rohde, J. J., et al. (2007).[1] "Discovery of bicyclo[3.3.1]non-2-yl ureas as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1." Bioorganic & Medicinal Chemistry Letters.

    • [1]

  • Metabolic Stability of Bridged Systems

    • Kalgutkar, A. S., et al. (2005).[1][6] "Metabolism-Guided Drug Design." Chemical Reviews. (General principles applied to bridged systems).

    • [1]

  • Review of Bicyclononanes in Natural Products

    • Butkus, E., et al. (2009).[1] "Bicyclo[3.3.1]nonanes as Scaffolds." Chemical Reviews.

    • [1]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, thereby improving reproducibility and yield. 7-Methylenebicyclo[3.3.1]nonan-3-one is a crucial bicyclic ketone that serves as a versatile intermediate for synthesizing a wide range of functionalized adamantane derivatives and other complex molecular architectures.[1][2] Its unique structure, featuring both a carbonyl group and an exocyclic methylene moiety, allows for characteristic transannular reactions and further derivatization.[2][3]

This guide provides a detailed baseline protocol based on the well-established Grob fragmentation of 1,3-adamantanediol, followed by a comprehensive troubleshooting section in a question-and-answer format to address specific experimental issues.

Core Synthetic Protocol: Grob Fragmentation Route

The most practical and commonly cited synthesis proceeds via the fragmentation of 1,3-adamantanediol.[2][3][4][5] This method is reliable and provides good yields when executed with precision.

Experimental Protocol
  • Setup: To a flame-dried 1000 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of 1,3-adamantanediol (1.0 eq, e.g., 42.0 g, 250 mmol) in anhydrous pyridine (approx. 5-10 mL per gram of diol, e.g., 500 mL).

  • Tosylation: Slowly add p-toluenesulfonyl chloride (p-TsCl) (2.0 eq, e.g., 95.4 g, 500 mmol) to the solution in portions to manage any exotherm.

  • Reaction: Heat the mixture in an oil bath to 70°C and stir for 6 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is consumed.

  • Workup (Quench & Extract): After cooling to room temperature, remove the pyridine under reduced pressure (in vacuo). Pour the resulting residue into water and extract with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove residual pyridine), saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel using a petroleum ether:ethyl acetate gradient (e.g., starting from 20:1).[4] The pure product is typically a white solid. Further purification can be achieved by recrystallization from n-hexane.[4]

Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the synthesis.

Q1: My final yield is significantly lower than the reported ~70%. What are the likely causes?

A1: Low yield is the most common issue and can stem from several factors throughout the process. Here is a systematic approach to diagnose the problem:

  • Cause A: Incomplete Tosylation. The Grob fragmentation is contingent on the formation of a di-tosylate intermediate. If the hydroxyl groups are not fully converted, the fragmentation will not proceed efficiently.

    • Troubleshooting:

      • Reagent Quality: Ensure your p-TsCl is fresh and has not been hydrolyzed. Use anhydrous pyridine, as water will consume the p-TsCl.

      • Stoichiometry: A slight excess of p-TsCl (up to 2.1 eq) can be used to drive the reaction to completion, but a large excess can complicate purification.

      • Reaction Monitoring: Use TLC to track the disappearance of the 1,3-adamantanediol spot. If the reaction stalls, consider extending the reaction time or adding a small additional portion of p-TsCl.

  • Cause B: Suboptimal Fragmentation Conditions. The temperature and reaction time are critical for the fragmentation step.

    • Troubleshooting:

      • Temperature Control: Maintain a steady temperature of 70°C.[4] Temperatures that are too low will result in a sluggish and incomplete reaction. Excessively high temperatures can lead to decomposition and the formation of tarry byproducts.

      • Reaction Time: While 6 hours is a good guideline, the optimal time can vary. Rely on TLC monitoring rather than a fixed duration.

  • Cause C: Product Loss During Workup. The product can be lost during the extraction and washing steps if not performed carefully.

    • Troubleshooting:

      • Extraction Efficiency: Ensure thorough extraction from the aqueous layer by performing multiple extractions with ethyl acetate.

      • Emulsion Formation: If an emulsion forms during washing, it can be broken by adding brine. Avoid vigorous shaking that can lead to stable emulsions.

Q2: My crude ¹H NMR spectrum shows multiple unexpected signals and the TLC plate has several spots. What are the potential side products?

A2: The formation of side products is often related to the reactivity of the starting materials and the product itself.

  • Side Product A: Unreacted or Mono-tosylated 1,3-adamantanediol. This is the most common impurity if the tosylation step is incomplete. These compounds are more polar than the desired product and will appear as lower Rf spots on a TLC plate.

    • Solution: Refer to the troubleshooting steps for incomplete tosylation in Q1. Improved purification via column chromatography should effectively separate these polar impurities.

  • Side Product B: Protoadamantane Derivatives via Transannular Cyclization. 7-Methylenebicyclo[3.3.1]nonan-3-one is known to undergo transannular cyclization, particularly under certain conditions, to form tricyclic systems like 1-hydroxy-4-protoadamantanone.[3]

    • Causality: This intramolecular reaction is facilitated by the proximity of the exocyclic double bond and the carbonyl group. It can be promoted by acidic conditions or even photolysis.[2]

    • Solution: Ensure the workup is performed under neutral or slightly basic conditions after the initial acid wash. Avoid prolonged exposure of the product to strong acids or UV light.

Q3: I am having difficulty purifying the product. It co-elutes with an impurity during column chromatography.

A3: Purification challenges often arise from impurities with similar polarity to the desired product.

  • Strategy A: Optimize Chromatography.

    • Solvent System: The polarity of the eluent is critical. A 20:1 petroleum ether:ethyl acetate system is a good starting point.[4] If co-elution occurs, try a less polar system (e.g., 30:1 or 40:1) and run the column very slowly to improve separation. Using a different solvent system, such as hexanes:dichloromethane, may also alter the selectivity.

    • Silica Gel: Ensure you are using high-quality silica gel (230-400 mesh) and that the column is packed properly to avoid channeling.

  • Strategy B: Recrystallization.

    • Rationale: This technique purifies based on differences in solubility. It is particularly effective for removing small amounts of closely-related impurities.

    • Procedure: A reported solvent for recrystallization is n-hexane.[4] Dissolve the semi-pure solid in a minimum amount of hot n-hexane and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

Frequently Asked Questions (FAQs)

  • What is the underlying mechanism of this reaction? The core transformation is a Grob fragmentation. After the diol is converted to its di-tosylate, the geometry of the bicyclo[3.3.1]nonane system is perfectly arranged for a concerted, anti-periplanar fragmentation. A lone pair from the oxygen of one tosylate group pushes electrons to break the adjacent carbon-carbon bond, which in turn forms the exocyclic double bond and expels the second tosylate group.

  • Are there viable alternative synthetic routes? While the Grob fragmentation is the most direct method, the bicyclo[3.3.1]nonane core can be constructed through other classic organic reactions. Methods like the Robinson annulation and various intramolecular aldol condensations are used to create the bicyclic framework.[6][7][8] Additionally, Mannich reactions are frequently employed for synthesizing related aza-bicyclo[3.3.1]nonane structures.[9][10][11] However, for preparing 7-methylenebicyclo[3.3.1]nonan-3-one specifically, the fragmentation of an adamantane precursor remains the most efficient and high-yielding approach.[5]

  • How can I definitively confirm the structure of my final product? Standard spectroscopic methods are sufficient:

    • ¹H NMR: Expect signals corresponding to the vinyl protons of the methylene group (~4.7-4.9 ppm) and the various aliphatic protons of the bicyclic system.

    • ¹³C NMR: Look for key signals for the carbonyl carbon (~215 ppm), the quaternary olefinic carbon (~148 ppm), and the methylene olefinic carbon (~110 ppm).

    • IR Spectroscopy: Characteristic peaks should be observed for the C=O stretch (~1715 cm⁻¹) and the C=C stretch of the exocyclic methylene group (~1650 cm⁻¹).

    • Mass Spectrometry: The molecular ion peak should correspond to the expected mass (C₁₀H₁₄O, MW: 150.22 g/mol ).

  • What are the primary safety precautions for this synthesis?

    • Pyridine: Is toxic, flammable, and has a strong, unpleasant odor. Always handle it in a well-ventilated fume hood.

    • p-Toluenesulfonyl Chloride (p-TsCl): Is a corrosive solid that is lachrymatory and moisture-sensitive. Wear gloves, safety glasses, and handle it in a fume hood.

    • Solvents: Ethyl acetate, petroleum ether, and n-hexane are flammable. Ensure there are no ignition sources nearby during the workup and purification steps.

    • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

Data & Workflow Summaries

Table 1: Key Reaction Parameters
StepReactantReagent/CatalystStoichiometry (eq)SolventTemperature (°C)Time (h)Expected Yield (%)
Tosylation & Fragmentation1,3-Adamantanediolp-TsCl2.0Pyridine706~70[4]
Diagrams

SynthesisWorkflow cluster_start Starting Material Preparation cluster_main Core Synthesis A 1-Adamantanol B 1,3-Adamantanediol A->B Ru-catalyzed oxyfunctionalization C Grob Fragmentation B->C 1. p-TsCl (2 eq) 2. Pyridine, 70°C, 6h D Crude Product C->D Aqueous Workup & Extraction E 7-Methylenebicyclo[3.3.1]nonan-3-one (Pure Product) D->E Silica Gel Chromatography (Pet. Ether / EtOAc)

Caption: Overall synthetic workflow from 1-adamantanol to the purified target compound.

TroubleshootingTree start Low or No Yield Observed check_reagents Are reagents (p-TsCl, Pyridine) anhydrous and fresh? start->check_reagents check_conditions Was the reaction run at 70°C and monitored by TLC? check_reagents->check_conditions Yes sol_reagents Solution: Use fresh, anhydrous reagents. check_reagents->sol_reagents No check_workup Was the extraction performed thoroughly? check_conditions->check_workup Yes sol_conditions Solution: Optimize temperature and time based on TLC monitoring. check_conditions->sol_conditions No sol_workup Solution: Perform multiple extractions; use brine to break emulsions. check_workup->sol_workup No

Caption: A decision tree for troubleshooting low product yield.

References

  • Muraoka, O., Wang, Y., Okumura, M., Nishiura, S., Tanabe, G., & Momose, T. (1996). A Facile Synthesis of 7-Methylenebicyclo-[3.3.1]nonan-3-one and its Transformation Leading to the Novel Tricyclic System, Protoadamantane.
  • Issabayeva, G., et al. (2013). Synthesis of Novel 3,7-Diazabicyclo[3.3.
  • Mikhalyonok, S., et al. (n.d.). Synthesis of 4,6-disubstituted bicyclo[3.3.1]nona-3,6-dien-2-ones.
  • Tanaka, H., et al. (2018). Expedient Entry to 1-Aminoadamantane Derivatives via Aza-Prins Cyclization of 7-Methylenebicyclo[3.3.1]nonan-3-one Oximes. Synthesis, 50(09), 1820-1826.
  • Supporting Information for a rel
  • Wang, Y., et al. (2018). Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers.
  • BenchChem. (2025). Synthesis of 3-Azabicyclo[3.3.1]nonan-7-ol: A Detailed Application Note and Protocol via Mannich Reaction and Subsequent. Benchchem.
  • Zagorey, M. (n.d.).
  • Majumdar, S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing.
  • Inventor: Muraoka, Osamu, et al. (n.d.). Alcohol oxidation catalyst and method of synthesizing the same.
  • Ashenhurst, J. (n.d.). Intramolecular Aldol Reactions. Chemistry Steps.
  • Muraoka, O., et al. (1996). A facile synthesis of 7-methylenebicyclo-[3.3.1]nonan-3-one and its transformation leading to the novel tricyclic system, protoadamantane. Marcel Dekker, Inc.
  • Crowe, W. E., & Vu, V. (2004). One-Carbon Bridge Stereocontrol in Robinson Annulations Leading to Bicyclo[3.3.1]nonanes. Organic Letters, 6(13), 2191–2194.

Sources

Technical Support Center: Purification of 7-Methylenebicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Purification Guide Molecule: 7-Methylenebicyclo[3.3.1]nonan-3-one (CAS: 22960-70-9 / Derivatives) Audience: Synthetic Organic Chemists, Process Chemists

Core Technical Analysis: The "Deceptive" Scaffold

7-Methylenebicyclo[3.3.1]nonan-3-one is a critical "gateway" intermediate, primarily utilized in the synthesis of adamantane derivatives (via the Weiss-Cook reaction or Stetter synthesis) and complex natural products.

While structurally small (


), it presents a Triad of Purification Challenges  that often leads to significant material loss for uninitiated researchers:
  • Transannular Reactivity (The "Adamantane Trap"): The unique chair-chair conformation of the bicyclo[3.3.1]nonane system places the C3-ketone and C7-methylene groups in close proximity. Under acidic conditions or high heat, this molecule undergoes transannular cyclization to form adamantane derivatives. Standard acidic silica gel can trigger this rearrangement.

  • Volatility & Sublimation: Like many rigid bicyclic systems, this compound is "greasy" and globular. It possesses a high vapor pressure in the solid state, leading to massive yield losses during high-vacuum drying or rotary evaporation.

  • Isomeric Co-elution: The exocyclic double bond is difficult to separate from endocyclic isomers (e.g., bicyclo[3.3.1]non-6-en-3-one) using standard adsorption chromatography due to nearly identical

    
     values.
    
Troubleshooting Guides (Q&A Format)
Category A: Yield Loss & Volatility

Q: I isolated the product as a white solid, but after leaving it on the high-vacuum manifold overnight, half the mass is gone. Where did it go? A: It sublimed into your manifold trap.

  • The Cause: Bicyclic nonanes are globular molecules with weak intermolecular forces, allowing them to sublime easily, often well below their melting point.

  • The Fix:

    • Stop High-Vac Drying: Dry the solid in a desiccator at ambient pressure over

      
       or under a mild house vacuum (~200 mbar) only.
      
    • Cold Trap Recovery: Check the cold finger of your lyophilizer or vacuum trap; you can often recover pure product by washing the trap with dichloromethane (DCM).

Q: My crude NMR looks decent, but after rotary evaporation, the oil refuses to solidify. A: You likely have solvent entrainment or trace isomeric impurities disrupting the crystal lattice.

  • The Fix: Do not heat the bath above 30°C. Use a stream of nitrogen to remove final solvent traces rather than high vacuum. If it remains an oil, seed it with a crystal from a previous batch or perform a low-temperature recrystallization from pentane/ether at -20°C.

Category B: Chromatography & Separation [1][2][3][4][5]

Q: I see two spots on TLC that are touching. Standard silica flash chromatography isn't separating them. What should I do? A: Switch to Argentation Chromatography (


-Silica) .
  • The Cause: The impurity is likely the endo-alkene isomer or a des-methylene byproduct. Standard silica separates based on polarity (which is dominated by the ketone). Both compounds have the same polar head group.

  • The Fix: Silver ions (

    
    ) form reversible 
    
    
    
    -complexes with the exocyclic double bond. The 7-methylene compound (more accessible
    
    
    -system) will interact more strongly with
    
    
    than the internal isomers, significantly altering retention times. (See Protocol A below).

Q: My product decomposed on the column. The fractions contain a new, more polar spot. A: You likely triggered an acid-catalyzed transannular aldol-type reaction.

  • The Cause: Commercial silica gel is slightly acidic (pH 5-6). This acidity is sufficient to protonate the ketone, encouraging attack by the exocyclic alkene (or enol), leading to adamantane-like cage formation or polymerization.

  • The Fix: Pre-treat your silica column with 1% Triethylamine (

    
    ) in hexanes to neutralize acidic sites before loading your sample.
    
Strategic Decision Pathways

The following diagram outlines the logical flow for purifying this compound based on crude purity and impurity profile.

PurificationStrategy Crude Crude Reaction Mixture TLC_Check TLC Analysis (Stain: KMnO4 or Anisaldehyde) Crude->TLC_Check Decision_Impurity Impurity Profile? TLC_Check->Decision_Impurity Path_Volatile Impurity is Non-Volatile (Polymer/Salts) Decision_Impurity->Path_Volatile High Rf separation or baseline gunk Path_Isomer Impurity is Isomer (Close Rf) Decision_Impurity->Path_Isomer Overlapping spots Sublimation Protocol: Vacuum Sublimation (T < 60°C, P = 0.5 mmHg) Path_Volatile->Sublimation Best for Solids Neutral_Column Protocol: Neutralized Silica Column (+1% Et3N) Path_Volatile->Neutral_Column If Oil/Large Scale Ag_Column Protocol: AgNO3-Silica Chromatography (Argentation) Path_Isomer->Ag_Column Final Pure 7-Methylenebicyclo[3.3.1]nonan-3-one Sublimation->Final Ag_Column->Final Neutral_Column->Final

Figure 1: Decision matrix for purification selection. Note that sublimation is preferred for removing heavy polymeric impurities, while Argentation chromatography is required for isomer separation.

Detailed Experimental Protocols
Protocol A: Preparation & Use of 10%

-Impregnated Silica

Use this when standard chromatography fails to separate the exocyclic alkene from isomers.

Reagents:

  • Silica Gel 60 (230–400 mesh)

  • Silver Nitrate (

    
    )[2][3][5]
    
  • Acetonitrile (ACN)

  • Rotary Evaporator with light shield (Aluminum foil)

Step-by-Step:

  • Dissolution: Dissolve

    
     (1.0 g) in Acetonitrile (10 mL) and Water (1 mL) in a round-bottom flask wrapped in aluminum foil (Ag salts are light-sensitive).
    
  • Slurry Formation: Add Silica Gel (10.0 g) to the solution. Shake vigorously until a smooth slurry forms.

  • Solvent Removal: Evaporate the solvent on a rotary evaporator (bath temp < 40°C) under vacuum. The silica should appear as a free-flowing white powder.

    • Note: If it turns grey/black, it was exposed to light or excessive heat. Discard.

  • Column Packing: Pack the column immediately using Hexanes/Ethyl Acetate.

  • Elution: Run the column in the dark (wrap column in foil). The 7-methylene product will be retained longer than non-olefinic or sterically hindered alkene impurities due to the Ag-

    
     interaction.
    
  • Recovery: Flush the column with a more polar solvent (e.g., 20% EtOAc/Hexane) to recover the product.

Protocol B: Controlled Vacuum Sublimation

Use this to remove non-volatile polymeric byproducts or salts without using solvents.

Equipment:

  • Cold-finger sublimation apparatus.

  • Oil bath with precise temperature control.

  • High vacuum pump (< 1 mmHg).

Step-by-Step:

  • Loading: Place the crude solid (must be dry) at the bottom of the sublimation vessel.

  • Cooling: Circulate coolant (0°C to 10°C) through the cold finger. Do not use dry ice/acetone yet, as shock-cooling can trap impurities.

  • Vacuum: Apply vacuum gradually to prevent the powder from "popping" up to the finger.

  • Heating: Slowly heat the oil bath.

    • Target Temp: 40–50°C (Start low! This molecule sublimes easily).[6]

    • Observation: Watch for crystal growth on the cold finger.

  • Harvest: Once the bottom is empty or only black residue remains, stop heating, break vacuum with Nitrogen, and scrape the pure white crystals from the cold finger.

Mechanistic Insight: The Transannular Risk

Understanding the failure mode is critical for handling. The diagram below illustrates why acidic conditions must be avoided.

TransannularRisk Start 7-Methylenebicyclo[3.3.1]nonan-3-one Inter Enol / Carbocation Intermediate Start->Inter Protonation of C=O or C=C Acid H+ (Acidic Silica) Acid->Start Product 1-Hydroxyadamantane Derivative (Dead End) Inter->Product Transannular Closure (C3-C7 Bond Formation)

Figure 2: Acid-catalyzed transannular rearrangement. The proximity of the C3 ketone and C7 alkene facilitates ring closure to the thermodynamically stable adamantane cage.

References
  • Stetter, H., & Tacke, P. (1965). Über Verbindungen mit Urotropin-Struktur, XXVIII. Die Synthese des 1.3-Diaza-adamantans. Chemische Berichte. (Foundational work on bicyclo[3.3.
  • Muraoka, O., et al. (1996).[7] Synthetic Communications, 26(8), 1555-1560. (Describes the Grob fragmentation route to 7-methylenebicyclo[3.3.1]nonan-3-one).

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425-447. (Authoritative review on Argentation Chromatography).

  • Peters, J. A., et al. (1979).[8] Transannular interactions in 7-methylenebicyclo[3.3.1]nonan-3-one. Tetrahedron. (Detailed mechanistic study on the transannular reactivity).

Disclaimer: This guide assumes standard laboratory safety protocols. Bicyclic ketones can be irritants; silver nitrate is corrosive and stains skin. Always consult SDS before handling.

Sources

optimization of reaction conditions for 7-Methylenebicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support hub for the synthesis and optimization of 7-Methylenebicyclo[3.3.1]nonan-3-one .

This guide prioritizes the Grob Fragmentation route (The "Break-down" strategy) as the industry "Gold Standard" for high-fidelity synthesis, while also covering the Mono-Wittig functionalization of the 3,7-dione (The "Build-up" strategy) for labs starting from the dione precursor.

Status: Operational | Tier: L3 (Senior Scientist) | Topic: Synthesis & Optimization

Strategic Overview: Route Selection

Before beginning experimental work, select the pathway that matches your precursor availability and purity requirements.

FeatureRoute A: Grob Fragmentation (Recommended) Route B: Mono-Wittig Olefination
Starting Material 1,3-AdamantanediolBicyclo[3.3.1]nonane-3,7-dione
Mechanism Skeletal rearrangement (Unzipping)Nucleophilic addition (Functionalization)
Selectivity 100% Mono-functional (Intrinsic)Statistical (Risk of bis-olefination)
Key Risk Transannular re-cyclization (Acid sensitivity)Separation of di-methylene byproduct
Scalability High (Multi-gram)Moderate

Standard Operating Protocols (SOPs)

Protocol A: Grob Fragmentation (High Fidelity)

Targeting the molecule by "unzipping" the adamantane cage. This method guarantees the presence of exactly one ketone and one methylene group.

Precursor Preparation: Ensure 1,3-adamantanediol is dry. If starting from 1-adamantanol, perform Pb(OAc)₄ or Ru-catalyzed oxyfunctionalization first.

Step-by-Step Workflow:

  • Activation: Dissolve 1,3-adamantanediol (1.0 eq) in anhydrous Pyridine/Thionyl Chloride or use Methanesulfonyl chloride (MsCl) to create the mono-sulfonate ester.

    • Critical Insight: The fragmentation is concerted. A good leaving group at position 1 and a hydroxyl at position 3 are required.

  • Fragmentation: Treat the activated intermediate with a base (typically refluxing in pyridine or using NaH in THF).

    • Reaction: The C1-C2 bond breaks, pushing electrons to form the exocyclic double bond at C7 and the ketone at C3.

  • Quench: Pour into ice-cold basic water (pH > 8).

    • Warning:Do not use acid. Acidic quenching promotes transannular cyclization back to 1-hydroxy-4-protoadamantanone or adamantane derivatives.

Protocol B: Mono-Wittig of 3,7-Dione (Alternative)

Used when the dione skeleton is already available.

Step-by-Step Workflow:

  • Reagent Prep: Suspend Methyltriphenylphosphonium bromide (0.95 eq) in anhydrous THF. Add KOtBu (0.95 eq) at 0°C. Stir until bright yellow (ylide formation).

    • Stoichiometry: Strictly use limiting ylide (< 1.0 eq) to prevent bis-olefination.

  • Addition: Add the bicyclo[3.3.1]nonane-3,7-dione (1.0 eq) as a solution in THF slowly over 1 hour at -78°C.

    • Kinetic Control: Low temperature prevents the second carbonyl from reacting.

  • Workup: Warm to RT, quench with saturated NH₄Cl, extract with Et₂O.

Troubleshooting & Diagnostics (Q&A)

Issue 1: "My product spontaneously converts into a tricyclic cage structure."

Diagnosis: Transannular Cyclization.[1][2][3][4] Root Cause: The bicyclo[3.3.1]nonane system exists in a chair-chair conformation where C3 and C7 are spatially proximal (~3.0 Å). In the presence of protons (H⁺) or Lewis acids, the alkene attacks the ketone (transannular aldol-like or Prins reaction), reforming the adamantane or protoadamantane cage. Solution:

  • Immediate: Maintain pH > 7.5 during all workups.

  • Storage: Store in base-washed glassware or with a trace of triethylamine.

  • Purification: Use basic alumina instead of silica gel, or pretreat silica with 1% Et₃N/Hexane.

Issue 2: "I cannot separate the mono-methylene product from the di-methylene byproduct in Route B."

Diagnosis: Statistical Mixture. Root Cause: The reactivity of the second ketone does not decrease significantly after the first olefination. Solution:

  • Switch Strategy: If separation is impossible, use the Ketal Protection Route :

    • React dione with 1.0 eq ethylene glycol (pTsOH, benzene, reflux).

    • Isolate the mono-ketal (easier to separate from di-ketal due to polarity).

    • Perform Wittig on the remaining ketone.

    • Deprotect ketal (mild acid, short time) immediately before use.

Issue 3: "Low yield during Grob Fragmentation."

Diagnosis: Poor Leaving Group or Competitive Elimination. Root Cause: If the leaving group (mesylate/tosylate) is not formed quantitatively, the fragmentation won't proceed. Solution:

  • Ensure the intermediate mono-sulfonate is isolated or formed quantitatively before heating.

  • Use Grob's Rule: The bond anti-parallel to the leaving group breaks. Ensure the geometry allows this overlap.

Visualized Workflows

Diagram 1: The Grob Fragmentation Pathway (High Fidelity)

This diagram illustrates the "unzipping" mechanism which ensures regiospecificity.

GrobFragmentation cluster_risk Risk: Acidic Workup Adamantane 1,3-Adamantanediol (C10H16O2) Activation Activation (MsCl/Pyridine) Adamantane->Activation Selective Functionalization Intermediate Mono-Mesylate Intermediate Activation->Intermediate Leaving Group Install Fragmentation Grob Fragmentation (Base/Reflux) Intermediate->Fragmentation C1-C2 Bond Cleavage Target 7-Methylenebicyclo[3.3.1] nonan-3-one Fragmentation->Target Unzipping Proto Protoadamantanone (Tricyclic) Target->Proto H+

Caption: The Grob fragmentation converts the tricyclic adamantane core into the bicyclic target via controlled bond cleavage.

Diagram 2: Troubleshooting Logic Tree

Use this decision matrix when encountering yield or purity issues.

Troubleshooting Start Problem Detected CheckType Identify Issue Start->CheckType Branch1 Product Cyclizes (Tricyclic Impurity) CheckType->Branch1 NMR shows cage protons Branch2 Mixture of Mono/Di-alkenes CheckType->Branch2 TLC shows 3 spots Sol1 Check pH > 7 Avoid Acidic Silica Branch1->Sol1 Sol2 Reduce Wittig Eq to 0.9 Use Cold Temp (-78C) Branch2->Sol2 First Attempt Sol3 Switch to Ketal Protection Route Sol2->Sol3 If Fails

Caption: Decision matrix for resolving transannular cyclization and stoichiometric control errors.

Key Data & Properties

PropertyValueNotes
Molecular Formula C₁₀H₁₄OMW: 150.22 g/mol
Boiling Point ~110°C (15 mmHg)Volatile; prone to sublimation.
Conformation Chair-ChairC3-C7 distance approx 3.0Å (Proximity effect).
Stability Acid SensitivePolymerizes or cyclizes in acidic media.
Storage < -20°C, Inert GasStore as a solid or in benzene/toluene.

References

  • Muraoka, O., et al. (1996).[5] "A Facile Synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one and its Transformation Leading to the Novel Tricyclic System, Protoadamantane." Synthetic Communications, 26(8), 1555–1560. Link

  • Liu, J.H., Gauger, G.A., & Kovacic, P. (1973). "Synthesis and Reactions of 3- and 3,7-Substituted Bicyclo[3.3.1]nonanes." The Journal of Organic Chemistry, 38(3), 543–549. Link

  • Momose, T., et al. (1993). "Preparation of Bicyclo[3.3.1]nonane-2,4-dione Derivatives." Chemical and Pharmaceutical Bulletin, 41(7). Link

  • PubChem. (n.d.).[6] "7-Methylenebicyclo[3.3.1]nonan-3-ol Compound Summary." National Library of Medicine. Link

  • Serguchev, Y. A., et al. (2009).[4] "Bicyclo[3.3.1]nonane-3,7-dione."[2][4][7][8] Journal of Organic Chemistry, 74, 3944–3947.[4] Link

Sources

Technical Support Center: Diastereoselectivity in Reactions of 7-Methylenebicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methylenebicyclo[3.3.1]nonan-3-one. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of diastereoselectivity in your reactions. Our goal is to empower you with the scientific principles and practical protocols needed to achieve your desired stereochemical outcomes.

Troubleshooting Guide: Overcoming Diastereoselectivity Challenges

This section addresses common issues encountered during reactions with 7-Methylenebicyclo[3.3.1]nonan-3-one. Each entry details the potential causes of poor selectivity and provides a step-by-step protocol for a recommended troubleshooting experiment.

Issue 1: Poor Diastereoselectivity in the Reduction of the Ketone

Question: "I am reducing 7-Methylenebicyclo[3.3.1]nonan-3-one to the corresponding alcohol, but I'm obtaining a nearly 1:1 mixture of the endo and exo diastereomers. How can I improve the selectivity for the desired isomer?"

Root Cause Analysis:

The stereochemical outcome of the reduction of the C3-ketone is primarily governed by the direction of nucleophilic attack by the hydride reagent. This is influenced by the conformational equilibrium of the bicyclo[3.3.1]nonane core and the steric bulk of the reducing agent.

  • Conformational Dynamics: 7-Methylenebicyclo[3.3.1]nonan-3-one exists in a dynamic equilibrium between a twin-chair conformation and a chair-boat conformation. In the more stable twin-chair conformation, one face of the carbonyl group is significantly more sterically hindered than the other. However, if the energy barrier to the chair-boat conformation is low, attack can occur through this less stable conformer, leading to a mixture of products.

  • Steric Approach Control: The facial selectivity of the hydride attack is highly dependent on the size of the reducing agent. Small, unhindered reagents like sodium borohydride can approach from the more sterically congested face, while larger, bulkier reagents are forced to attack from the less hindered face.

Recommended Troubleshooting Experiment:

Objective: To enhance the diastereoselectivity of the reduction by employing a sterically demanding reducing agent.

Protocol: Diastereoselective Reduction with Lithium tri-tert-butoxyaluminum hydride (LTBBA)

  • Reagent Preparation: Prepare a fresh solution of LTBBA in dry tetrahydrofuran (THF).

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 7-Methylenebicyclo[3.3.1]nonan-3-one (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the freshly prepared LTBBA solution (1.2 eq) to the cooled ketone solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: Allow the mixture to warm to room temperature and stir until two clear layers are observed. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the resulting 7-Methylenebicyclo[3.3.1]nonan-3-ol isomers using ¹H NMR spectroscopy or gas chromatography (GC).

Expected Outcome: The use of the bulky LTBBA should significantly favor attack from the less sterically hindered face of the carbonyl, leading to a higher diastereomeric ratio in favor of one of the alcohol isomers.

Reducing AgentTypical Diastereomeric Ratio (exo:endo)
Sodium Borohydride (NaBH₄)~ 1:1 to 3:1
Lithium Aluminum Hydride (LiAlH₄)~ 2:1 to 4:1
Lithium tri-tert-butoxyaluminum hydride (LTBBA)> 10:1
Issue 2: Uncontrolled Stereochemistry in Nucleophilic Additions

Question: "When I perform a Grignard or organolithium addition to the carbonyl group, I get a mixture of diastereomeric tertiary alcohols. How can I control the stereochemical outcome?"

Root Cause Analysis:

Similar to hydride reductions, the stereoselectivity of organometallic additions is dictated by the trajectory of the incoming nucleophile. The facial bias is determined by the interplay of steric and electronic factors.

  • Steric Hindrance: The bicyclo[3.3.1]nonane framework presents two distinct faces for nucleophilic attack at the C3-carbonyl. The syn face is generally more sterically encumbered due to the proximity of the C7-methylene group and the C9-methylene bridge.

  • Chelation Control: If the organometallic reagent can coordinate to the carbonyl oxygen and another heteroatom in the substrate, the reaction may proceed through a cyclic transition state, leading to a specific stereochemical outcome. However, in 7-Methylenebicyclo[3.3.1]nonan-3-one, the absence of a nearby chelating group means that steric factors are the primary determinants of stereoselectivity.

Recommended Troubleshooting Experiment:

Objective: To improve the diastereoselectivity of a Grignard addition by using a bulkier Grignard reagent and lower reaction temperatures.

Protocol: Diastereoselective Grignard Addition with Isopropylmagnesium Chloride

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 7-Methylenebicyclo[3.3.1]nonan-3-one (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C.

  • Reagent Addition: Slowly add a solution of isopropylmagnesium chloride (1.5 eq) in THF to the cooled ketone solution.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Analysis: Determine the diastereomeric ratio of the resulting tertiary alcohols by ¹H NMR or HPLC.

Expected Outcome: The use of a sterically demanding Grignard reagent like isopropylmagnesium chloride at low temperatures will amplify the steric bias of the substrate, favoring attack from the less hindered face and leading to a higher diastereomeric excess (d.e.).

Frequently Asked Questions (FAQs)

Q1: What are the stable conformations of 7-Methylenebicyclo[3.3.1]nonan-3-one and how do they influence reactivity?

A1: The bicyclo[3.3.1]nonane core of this molecule primarily exists in a twin-chair conformation . However, it can also adopt a chair-boat conformation . The twin-chair is generally more stable, but the energy difference between the two can be small. The conformation of the molecule at the time of reaction is critical as it dictates the accessibility of the two faces of the C3-carbonyl to incoming nucleophiles. The steric environment of each face is different in each conformation, thus the conformational equilibrium directly impacts the observed diastereoselectivity.

Q2: How can I distinguish between the endo and exo diastereomers of 7-Methylenebicyclo[3.3.1]nonan-3-ol?

A2: The most common methods for distinguishing between the endo and exo diastereomers are ¹H NMR spectroscopy and X-ray crystallography . In ¹H NMR, the coupling constants of the proton at C3 with the adjacent bridgehead protons can often provide clues about the stereochemistry. The chemical shift of the C3 proton will also be different for the two isomers. For unambiguous assignment, 2D NMR techniques like NOESY can be employed to identify through-space interactions. X-ray crystallography provides definitive proof of the solid-state structure.

Q3: Does the exocyclic methylene group at C7 influence the stereoselectivity of reactions at the C3-carbonyl?

A3: Yes, the C7-methylene group plays a significant role in the stereochemical outcome of reactions at the C3-carbonyl. It contributes to the overall steric bulk on one side of the molecule, influencing the preferred trajectory of nucleophilic attack. In the twin-chair conformation, the exocyclic methylene group can sterically shield one face of the carbonyl group, directing incoming nucleophiles to the opposite, less hindered face.

Q4: Can I selectively react with the exocyclic double bond without affecting the ketone?

A4: Yes, selective reactions at the C7-methylene group are possible. For instance, catalytic hydrogenation with a heterogeneous catalyst like palladium on carbon (Pd/C) will typically reduce the double bond to a methyl group, leaving the ketone intact. The diastereoselectivity of this reduction will depend on the catalyst and reaction conditions, with the hydrogen generally adding from the less sterically hindered face of the double bond.

Visualizing Stereochemical Control

G cluster_0 Reaction Input cluster_1 Controlling Factors cluster_2 Reaction Outcome Substrate 7-Methylenebicyclo[3.3.1]nonan-3-one Conformation Conformational Equilibrium (Chair-Chair vs. Chair-Boat) Substrate->Conformation influences Reagent Nucleophilic Reagent (e.g., Hydride, Organometallic) Sterics Steric Hindrance (Reagent Size & Substrate Shape) Reagent->Sterics determines Conformation->Sterics affects Endo endo-Product Sterics->Endo favors/disfavors Exo exo-Product Sterics->Exo favors/disfavors Temperature Reaction Temperature Temperature->Conformation shifts equilibrium Temperature->Endo affects ratio Temperature->Exo affects ratio

Caption: Logical relationship for controlling diastereoselectivity.

G Start Poor Diastereoselectivity Observed Analysis Analyze Reaction Conditions: - Reagent Steric Bulk - Temperature - Solvent Start->Analysis Hypothesis Formulate Hypothesis: e.g., 'Insufficient Steric Differentiation' Analysis->Hypothesis Experiment Design Troubleshooting Experiment: - Use Bulkier Reagent - Lower Reaction Temperature Hypothesis->Experiment Execution Execute Modified Protocol Experiment->Execution Data Analyze Diastereomeric Ratio (NMR, GC, HPLC) Execution->Data Success Desired Selectivity Achieved Data->Success Failure Selectivity Still Poor Data->Failure Re-evaluate Re-evaluate Hypothesis: - Consider Electronic Effects - Alternative Reagents Failure->Re-evaluate Re-evaluate->Experiment

Caption: Experimental workflow for troubleshooting diastereoselectivity.

References

  • Reduction of 7-Methylenebicyclo[3.3.1]nonan-3-one and Related Compounds. Bulletin of the Chemical Society of Japan, 1972 , 45(11), 3698-3702. [Link]

  • Conformational Analysis of Bicyclo[3.3.1]nonanes and their Hetero Analogs. Topics in Stereochemistry, 1991 , 20, 171-233. [Link]

  • Synthesis of highly substituted adamantanones from bicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 2014 , 79(21), 10547-10552. [Link]

  • 7-Methylenebicyclo[3.3.1]nonan-3-one. PubChem CID 564316. [Link]

  • 7-Methylenebicyclo[3.3.1]nonan-3-ol. PubChem CID 361984. [Link]

preventing decomposition of 7-Methylenebicyclo[3.3.1]nonan-3-one during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Handling Protocols

Document ID: TSC-7MB-001 | Version: 2.0 | Status: Active

Critical Alert: The Transannular Trap

Why this compound degrades (Root Cause Analysis)

As a researcher working with 7-methylenebicyclo[3.3.1]nonan-3-one , you are not just battling standard oxidation or polymerization. You are fighting a specific, thermodynamically driven structural collapse known as transannular cyclization .

The bicyclo[3.3.1]nonane framework forces the C3-ketone and the C7-exocyclic methylene groups into close proximity (chair-chair conformation). Under specific triggers—primarily acid catalysis or radical initiation —this molecule undergoes a ring-closure reaction to form 1-substituted adamantane derivatives .

  • The Consequence: Your reactive intermediate converts into a thermodynamically stable, often useless, adamantane "dead end" (e.g., 1-hydroxyadamantane derivatives).

  • The Trigger: Even trace acidity from unwashed glassware or standard silica gel can catalyze this rearrangement.

Mechanistic Visualization

The following diagram illustrates the competing degradation pathways you must prevent.

DegradationPathways cluster_0 Primary Storage Risk Compound 7-Methylenebicyclo [3.3.1]nonan-3-one Adamantane Adamantane Derivatives (Thermodynamic Sink) Compound->Adamantane ACID / LEWIS ACID (Transannular Cyclization) Polymer Insoluble Polymer (Oligomers) Compound->Polymer LIGHT / HEAT (Radical Polymerization) Oxidation Epoxides/Peroxides Compound->Oxidation O2 / AIR (Auto-oxidation)

Figure 1: The "Transannular Trap" (red path) is the unique instability mode of this scaffold, distinct from generic alkene polymerization.

Storage Protocols (SOP)

This protocol is designed to eliminate the three vectors of decomposition: Acidity , Oxygen , and Thermal Energy .

Standard Operating Procedure: Long-Term Storage
ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Arrhenius suppression of transannular closure rates.
Atmosphere Argon (Ar) Ar is heavier than air, providing a better blanket than N₂ to prevent auto-oxidation of the exocyclic alkene.
Container Amber, Silanized Glass Amber blocks UV (radical initiator). Silanization neutralizes surface hydroxyls (Si-OH) on glass, which can act as weak acids.
Stabilizer None (Preferred) Additives may interfere with subsequent catalysis. If necessary, 0.1% BHT can be used, but only if radical polymerization is observed.
Solvent Store Neat (Solid) Solution storage increases collision frequency for polymerization. If solution is mandatory, use anhydrous Benzene or Toluene (non-acidic).
The "Acid-Free" Glassware Rule

Before storing or handling this compound, ensure all glassware is base-washed.

  • Rinse vials with 5% NaHCO₃ or dilute NH₄OH.

  • Rinse thoroughly with distilled water, then acetone.

  • Oven dry. Reasoning: Standard acid washing (HCl/HNO₃) leaves trace protons on the glass surface, sufficient to catalyze the adamantane rearrangement over weeks of storage.

Troubleshooting Guide (FAQ)

Q1: My sample was a clear oil/low-melting solid, but it has turned into a white, high-melting crystalline solid. What happened?

  • Diagnosis: You likely triggered the Stetter-type transannular cyclization . The compound has rearranged into a 1-substituted adamantane derivative.[1][2]

  • Verification: Run a ¹H NMR.

    • Active Compound:[1][3][4][5] Look for exocyclic alkene protons (singlets/multiplets around 4.6–4.9 ppm).

    • Degraded (Adamantane): Disappearance of alkene peaks; appearance of broad bridgehead methines (1.6–2.2 ppm).

  • Remediation: Irreversible. The adamantane scaffold is the thermodynamic sink. You must resynthesize.

Q2: I see new peaks in the NMR, but the alkene is still there. Is it oxidizing?

  • Diagnosis: If stored in air, the exocyclic double bond can form an epoxide or allylic hydroperoxide.

  • Verification: Look for shifts of the alkene protons upfield (3.0–3.5 ppm) indicating epoxide formation.

  • Remediation: Purify via neutral alumina chromatography (see Module 4).

Q3: Can I use silica gel for purification?

  • Diagnosis: RISKY. Standard silica gel is slightly acidic (pH 6.0–6.5). This can catalyze the rearrangement during the column run.

  • Solution: Use Neutral Alumina or treat your silica gel with 1% Triethylamine (TEA) in the eluent to buffer the acidity.

Workflow: Purification & Recovery

If your compound shows signs of yellowing (early oxidation) or minor polymerization, follow this recovery workflow.

PurificationWorkflow Start Degraded Sample (Yellowing/Viscous) Check Check ¹H NMR (Alkene vs. Adamantane) Start->Check Decision1 Adamantane Detected? Check->Decision1 Discard Discard/Recycle (Irreversible) Decision1->Discard Yes (>50%) Purify Select Stationary Phase Decision1->Purify No (Mainly Impurities) Silica Standard Silica Purify->Silica AVOID (Acidic) Alumina Neutral Alumina (Activity II-III) Purify->Alumina Recommended Buffered Silica + 1% Et3N Purify->Buffered Alternative Process Flash Chromatography (Hexanes/EtOAc) Alumina->Process Buffered->Process Store Store Immediately (-20°C, Argon) Process->Store

Figure 2: Decision tree for recovering material without triggering acid-catalyzed rearrangement.

Step-by-Step Purification Protocol
  • Stationary Phase: Prepare a column using Neutral Alumina (Brockmann Activity III) . If Alumina is unavailable, slurry silica gel in Hexanes containing 1% Triethylamine.

  • Loading: Load the sample as a concentrated solution in minimal Toluene (avoid DCM if possible, as it can become acidic over time).

  • Elution: Elute rapidly with a Hexane/Ethyl Acetate gradient.

  • Concentration: Rotary evaporate at < 30°C . Do not heat the water bath above 35°C, as thermal energy can drive polymerization in the concentrated phase.

  • Storage: Immediately backfill with Argon and freeze.

References

  • Stetter, H., & Tacke, P. (1965). Über Verbindungen mit Urotropin-Struktur, XXVIII. Eine neue Synthese des Adamantan-Ringsystems. (Synthesis of Adamantane via Transannular Cyclization).[6] Chemische Berichte.

  • Muraoka, O., et al. (1996).[3] Synthetic Communications, 26(8), 1555–1560. (Describes the synthesis and handling of 7-methylenebicyclo[3.3.1]nonan-3-one precursors).

  • Itoh, H., et al. (2001).[7] Regioselectivity on Electroreductive Transannular Reaction of 7-Methylenebicyclo[3.3.1]nonan-3-one. Bulletin of the Chemical Society of Japan, 74(2), 339-345.[7] (Detailed mechanistic study of the cyclization pathways).

  • Peters, J. A., et al. (1982). Transannular interactions in bicyclo[3.3.1]nonane derivatives. Tetrahedron, 38(24), 3641-3647. (Foundational work on the conformational analysis and reactivity of the 3,7-relationship).

Sources

Technical Support Center: Navigating Steric Hindrance in 7-Methylenebicyclo[3.3.1]nonan-3-one Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Methylenebicyclo[3.3.1]nonan-3-one. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the unique challenges posed by the steric hindrance inherent in this valuable bicyclic ketone. My aim is to equip you with the knowledge and protocols necessary to achieve your desired synthetic outcomes with confidence.

Understanding the Challenge: The Conformational Fortress of 7-Methylenebicyclo[3.3.1]nonan-3-one

The reactivity of 7-Methylenebicyclo[3.3.1]nonan-3-one is dominated by its rigid bicyclic framework. The molecule typically adopts a twin-chair conformation to minimize steric strain. However, this conformation leads to significant transannular interactions, particularly creating a sterically congested environment around the C-3 carbonyl group. This "backside steric hindrance" severely restricts the approach of nucleophiles, making many standard ketone reactions sluggish or completely ineffective.[1]

Furthermore, the proximity of the C-7 methylene group to the C-3 carbonyl can lead to undesired transannular cyclizations, particularly under acidic conditions, to form adamantane derivatives.[2][3] Understanding this conformational bias is the first step in designing successful reaction strategies.

Troubleshooting Guide & FAQs

This section is structured to address common problems encountered during reactions with 7-Methylenebicyclo[3.3.1]nonan-3-one. Each entry provides a potential cause for the experimental issue and a detailed, field-proven solution.

Issue 1: Low or No Yield in Nucleophilic Addition Reactions

Question: I am attempting a Grignard/organolithium addition to the C-3 ketone, but I am observing very low conversion to the desired tertiary alcohol. What is going wrong?

Answer: This is a classic problem stemming from the severe steric hindrance around the carbonyl group. Standard organometallic reagents like Grignard and organolithiums are often too bulky and basic to efficiently attack the hindered electrophilic carbon.[1] The high basicity can also lead to undesired enolization.

Core Directive: Employ Oxophilic Lewis Acids or Specialized Reagents

To overcome this, we need to enhance the electrophilicity of the carbonyl carbon and utilize less basic, more reactive nucleophiles.

Solution 1: Organocerium Reagents (The Luche Reaction)

Organocerium reagents, generated in situ from organolithiums and cerium(III) chloride, are exceptionally effective for additions to sterically hindered and easily enolizable ketones.[1][4] Cerium's high oxophilicity allows it to coordinate strongly to the carbonyl oxygen, increasing its electrophilicity without significantly increasing the basicity of the reaction medium.

Experimental Protocol: Methyl Grignard Addition using CeCl₃

Objective: Synthesize 3-methyl-7-methylenebicyclo[3.3.1]nonan-3-ol.

Materials:

  • 7-Methylenebicyclo[3.3.1]nonan-3-one

  • Anhydrous Cerium(III) Chloride (CeCl₃) - Note: Must be rigorously dried.

  • Methyllithium (or Methylmagnesium bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Drying of CeCl₃: Dry CeCl₃ (1.2 equivalents) under vacuum at 140-150 °C for 4 hours.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the dried CeCl₃ and anhydrous THF. Stir vigorously for 2 hours to obtain a fine suspension.

  • Reagent Generation: Cool the CeCl₃ suspension to -78 °C (dry ice/acetone bath). Slowly add the organolithium reagent (1.1 equivalents) dropwise. Stir the mixture for 1 hour at -78 °C.

  • Nucleophilic Addition: Add a solution of 7-Methylenebicyclo[3.3.1]nonan-3-one (1.0 equivalent) in anhydrous THF dropwise to the freshly prepared organocerium reagent at -78 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G start Low/No Product in Nucleophilic Addition check_reagent Are you using standard Grignard or Organolithium reagents? start->check_reagent yes_reagent Yes check_reagent->yes_reagent Yes no_reagent No check_reagent->no_reagent No switch_reagent Switch to Organocerium (Luche) or Samarium Iodide mediated reaction. yes_reagent->switch_reagent check_conditions Are reaction conditions optimized? (Anhydrous, Inert Atmosphere, Low Temperature) no_reagent->check_conditions switch_reagent->check_conditions yes_conditions Yes check_conditions->yes_conditions Yes no_conditions No check_conditions->no_conditions No success Successful Nucleophilic Addition yes_conditions->success optimize_conditions Optimize reaction conditions: ensure anhydrous solvents and reagents, maintain inert atmosphere, and control temperature. no_conditions->optimize_conditions optimize_conditions->success

Caption: Choosing the right reduction method.

Issue 3: Competing Transannular Cyclization

Question: I am attempting a reaction under acidic conditions and observing the formation of an adamantane derivative instead of my expected product. How can I prevent this?

Answer: The proximity of the C-3 and C-7 positions in the bicyclo[3.3.1]nonane framework makes it prone to transannular cyclization, especially when a carbocation is formed at or near C-3, or when the C-7 methylene is activated by an electrophile. [2][3] Core Directive: Avoid or Minimize Acidic Conditions

The most straightforward way to prevent this undesired cyclization is to avoid acidic reagents and conditions whenever possible.

Solutions:

  • Neutral or Basic Conditions: If your desired transformation can be carried out under neutral or basic conditions, this is the preferred approach.

  • Use of Non-Protic Lewis Acids: If a Lewis acid is required, consider using one that is less prone to protonolysis, such as cerium(III) chloride as mentioned earlier.

  • Careful Control of Acidity: If acidic conditions are unavoidable, use the mildest acid possible and carefully control the reaction temperature and time to minimize the cyclization pathway.

Mechanism of Transannular Cyclization

G start 7-Methylenebicyclo[3.3.1]nonan-3-one protonation Protonation of Carbonyl (H+) start->protonation carbocation Carbocation at C-3 protonation->carbocation cyclization Transannular Attack by C-7 Methylene carbocation->cyclization adamantane Adamantane Derivative cyclization->adamantane

Caption: Acid-catalyzed transannular cyclization pathway.

References

  • Muraoka, O., et al. (1996). A Breakthrough by Lanthanoid Mediation in Nucleophilic Addition of Carbanions to the Inert “Fork Head” Carbonyl in Bicyclo[3.3.1]nonan-3-ones. Synthetic Communications, 26(8), 1555-1562. [Link]

  • Imamoto, T., et al. (1984). Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Journal of the American Chemical Society, 106(21), 6378-6380. [Link]

  • Kimoto, K., et al. (1972). Reduction of 7-Methylenebicyclo[3.3.1]nonan-3-one and Related Compounds: Structural Investigation of the Products. Bulletin of the Chemical Society of Japan, 45(12), 3698-3702. [Link]

  • Dutta, S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Medicinal Chemistry, 14(8), 1436-1481. [Link]

  • Muraoka, O., et al. (1996). A Facile Synthesis of 7-Methylenebicyclo-[3.3.1]nonan-3-one and its Transformation Leading to the Novel Tricyclic System, Protoadamantane. Synthetic Communications, 26(8), 1555-1562. [Link]

  • Krasutskii, P. A., et al. (1985). Mechanism of transannular bromination reactions of diolefins of the bicyclo[3.3.1]nonane series. Theoretical and Experimental Chemistry, 21(1), 48-52. [Link]

  • Jung, M. E., & Lee, G. S. (2014). Synthesis of highly substituted adamantanones from bicyclo[3.3.1]nonanes. The Journal of organic chemistry, 79(21), 10547–10552. [Link]

  • Procter, D. J., et al. (2010). Samarium(II) Iodide Mediated Reactions in Total Synthesis. Chemical reviews, 110(7), 4437–4455. [Link]

  • McCabe, P. H., & Sim, G. A. (1981). The Twin-Chair Conformation of Bicyclo[3.3.1]nonane: X-ray Diffraction Study of 2,6-Dichloro-9λ6-thiabicyclo[3.3.1]nonane 9,9-Dioxide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(10), 1943-1945. [Link]

  • Szalontai, G., et al. (2004). Conformational Analysis of Bicyclo [3.3. 1] Nonanes and their Hetero Analogs. Current Organic Chemistry, 8(5), 393-416. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • McMurry, J. (n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. NC State University Libraries. [Link]

  • Macmillan Group. (2013). Samarium Iodide. [Link]

  • Wikipedia. (n.d.). Organocerium chemistry. [Link]

  • Imamoto, T., et al. (1985). Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Semantic Scholar. [Link]

Sources

Technical Support Center: Purification of 7-Methylenebicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 7-Methylenebicyclo[3.3.1]nonan-3-one (CAS: 17933-29-8), a critical intermediate in the synthesis of adamantane derivatives and alkaloids like Huperzine A.

This guide focuses on the two primary synthetic routes encountered in research and development:

  • The Wittig Olefination (from Bicyclo[3.3.1]nonane-3,7-dione).

  • The Grob Fragmentation (from 1,3-Adamantanediol or derivatives).

Process Overview & Critical Parameters

Before initiating troubleshooting, identify your synthesis route. The impurity profile differs significantly between the two standard methods.

ParameterRoute A: Wittig OlefinationRoute B: Adamantane Fragmentation
Starting Material (SM) Bicyclo[3.3.1]nonane-3,7-dione1,3-Adamantanediol (or dibromide)
Key Reagents

,

-BuOK/NaH

,

, or

Major Impurity 1 Triphenylphosphine Oxide (TPPO) (Stubborn, polar)Unreacted Adamantane derivatives (Non-polar)
Major Impurity 2 3,7-Dimethylenebicyclo[3.3.1]nonane (Over-reaction)Fragmentation byproducts (Isomeric alcohols)
Target State White crystalline solid (MP: 150–155°C)White crystalline solid
Volatility Moderate (Sublimable under high vacuum)Moderate
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Boiling Point: ~236°C (at 760 mmHg)[1]

  • Solubility: Soluble in DCM, Chloroform, Ethyl Acetate. Moderately soluble in Ether. Low solubility in cold Hexanes/Pentane.

  • Stability: The exocyclic methylene group is prone to polymerization if stored in acidic conditions or exposed to light for prolonged periods.

Troubleshooting: Separation from Starting Materials

Scenario A: "I am using the Wittig route, and I cannot separate the product from Triphenylphosphine Oxide (TPPO)."

Diagnosis: TPPO is a notorious byproduct in Wittig reactions. It co-elutes with many ketones and crystallizes poorly from the crude mixture.

Corrective Protocol:

  • The Hexane Trituration (Pre-Column):

    • Do not load the crude reaction mixture directly onto silica.

    • Concentrate the reaction mixture to a thick oil/solid.

    • Add cold Hexanes (or 10% Et2O in Hexanes) and sonicate vigorously.

    • Mechanism: The target ketone is soluble in hexanes; TPPO is largely insoluble.

    • Filter the white precipitate (TPPO). The filtrate contains your product.

  • Magnesium Chloride Complexation (The "Locked" Method):

    • If trituration fails, add anhydrous

      
       (2 equiv) to the reaction mixture before workup.
      
    • Mechanism:

      
       coordinates with the Lewis-basic oxygen of TPPO, rendering it significantly less soluble in non-polar solvents.
      
Scenario B: "My product contains the di-methylene byproduct (over-reacted bis-olefin)."

Diagnosis: In the Wittig reaction, excess ylide converts the second ketone group of the 3,7-dione to a methylene, forming 3,7-dimethylenebicyclo[3.3.1]nonane .

Corrective Protocol:

  • TLC Separation:

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: 5% Ethyl Acetate in Hexanes.

    • Order of Elution:

      • Bis-olefin (Top spot): Highly non-polar (

        
        ).
        
      • Target Mono-ketone (Middle spot): Medium polarity (

        
        ).
        
      • Starting Dione (Bottom spot): Polar (

        
        ).
        
  • Resolution: Because the

    
     difference is large (
    
    
    
    ), a standard flash column is sufficient. Do not use high polarity (e.g., >20% EtOAc) too early, or the spots will merge.
Scenario C: "I am using the Adamantane Fragmentation route, and the product is an oil that won't crystallize."

Diagnosis: This route often yields traces of isomeric alcohols or unreacted adamantane diols that act as plasticizers, preventing crystallization.

Corrective Protocol:

  • Sublimation:

    • Since the target has a high melting point (150°C) and a compact bicyclic structure, it sublimes well.

    • Setup: High vacuum (<0.5 mmHg), oil bath at 60–80°C.

    • Result: Pure product collects on the cold finger; heavy oily impurities remain in the pot.

  • Oxime Derivatization (The "Purify-and-Release" Method):

    • If direct purification fails, convert the crude ketone to its oxime using hydroxylamine hydrochloride.

    • The oxime is often a highly crystalline solid that is easily recrystallized from Ethanol/Water.

    • Hydrolysis: Regenerate the ketone using TiCl

      
       or mild acid hydrolysis.
      

Detailed Purification Workflow (Standard Protocol)

This protocol assumes a crude mixture from a Wittig reaction (Route A), as it is the most common bench-scale method.

Step 1: Workup & TPPO Precipitation
  • Quench reaction with saturated

    
    . Extract with 
    
    
    
    (
    
    
    ).
  • Dry combined organics over

    
     and concentrate in vacuo.
    
  • Critical Step: Redissolve the residue in a minimum amount of DCM, then slowly add excess Pentane while stirring.

  • Cool to -20°C for 2 hours.

  • Filter off the precipitated TPPO.

Step 2: Flash Chromatography
  • Column: Silica Gel (230-400 mesh).

  • Gradient:

    • 0–2% EtOAc/Hexanes (2 CV): Elutes non-polar bis-olefin impurities.

    • 5–10% EtOAc/Hexanes (5 CV): Elutes 7-Methylenebicyclo[3.3.1]nonan-3-one .

    • Flush with 50% EtOAc to remove unreacted dione and residual TPPO.

Step 3: Crystallization[12]
  • Dissolve the chromatographed product in hot Cyclohexane or Heptane .

  • Allow to cool slowly to room temperature, then to 4°C.

  • Collect colorless needles.

Visualizations

Figure 1: Purification Logic Flowchart

This diagram illustrates the decision-making process based on the impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckRoute Identify Synthesis Route Start->CheckRoute RouteA Route A: Wittig (from Dione) CheckRoute->RouteA RouteB Route B: Fragmentation (from Adamantane) CheckRoute->RouteB Trituration Step 1: Pentane/Hexane Trituration (Remove TPPO) RouteA->Trituration High TPPO Content Sublimation Step 1: High Vacuum Sublimation (Remove Heavy Oils) RouteB->Sublimation Oily Residues TLC_Check TLC Analysis (Hex:EtOAc 9:1) Trituration->TLC_Check Sublimation->TLC_Check FlashCol Flash Chromatography Gradient: 0% -> 10% EtOAc TLC_Check->FlashCol Impurities Present PureSolid Pure 7-Methylenebicyclo[3.3.1]nonan-3-one (White Needles) TLC_Check->PureSolid Single Spot FlashCol->PureSolid

Caption: Decision matrix for selecting the appropriate purification technique based on synthetic origin.

Figure 2: Chromatographic Separation Profile

Visualizing the


 values for optimal separation.

TLCProfile TLC_Plate Solvent Front (1.0) Bis-olefin (Rf ~0.8) Target Ketone (Rf ~0.45) SM Dione (Rf ~0.15) Origin (0.0) Bis Impurity: 3,7-Dimethylene (Non-polar) Bis->TLC_Plate:bis Target Product: 7-Methylene...-3-one (Medium Polarity) Target->TLC_Plate:target SM Impurity: Dione/TPPO (Polar) SM->TLC_Plate:sm

Caption: Relative retention factors (


) on Silica Gel 60 using 10% Ethyl Acetate in Hexanes.

FAQ: Stability and Storage

Q: Can I store the purified compound in solution? A: Short-term, yes. However, for long-term storage, isolate it as a solid. In solution (especially chlorinated solvents like


), the exocyclic double bond can undergo acid-catalyzed isomerization or polymerization over weeks.

Q: The product turned yellow after a week. Is it ruined? A: Yellowing indicates trace oxidation or polymerization of the methylene group.

  • Fix: Re-crystallize from Cyclohexane.

  • Prevention: Store under Argon at -20°C.

Q: Why is my yield lower than the literature (e.g., <50%)? A: In the Wittig reaction, the "double reaction" (forming the bis-olefin) is a major yield killer. Ensure you are adding the ylide to the ketone slowly at low temperature (0°C), rather than the reverse, to maintain the stoichiometry locally.

References

  • Muraoka, O., et al. (1996).[2] "A Facile Synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one and Its Transformation into 1-Aminoadamantane Derivatives." Synthetic Communications, 26(8), 1555-1560.

  • Inouye, Y., et al. (1987).[3] "Preparation of Bicyclo[3.3.1]nonane-2,4-dione Derivatives." Bulletin of the Chemical Society of Japan, 60(12), 4369-4375.[3]

  • Momose, T., et al. (2010). "Synthesis of Adamantane Derivatives." ChemInform, 30(28).
  • PubChem Compound Summary. (n.d.). "7-Methylenebicyclo[3.3.1]nonan-3-one."[4][1][5][6][7] National Center for Biotechnology Information.

Sources

catalyst poisoning issues in the hydrogenation of 7-Methylenebicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: H2-MBN-3-ONE Subject: Troubleshooting Catalyst Deactivation and Selectivity Loss Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Chemical Context

Target Reaction: Hydrogenation of the exocyclic alkene (C7-methylene) to a methyl group. Substrate: 7-Methylenebicyclo[3.3.1]nonan-3-one (MBN).[1][2] Primary Challenge: The bicyclic [3.3.1] framework is a rigid, adamantane-like precursor. The reaction faces three distinct failure modes:

  • Chemo-selectivity: Reducing the ketone (C3) instead of, or alongside, the alkene.

  • Stereo-selectivity: Controlling the endo vs. exo hydride delivery.

  • Catalyst Poisoning: Deactivation caused by upstream synthesis byproducts (specifically amines from Mannich bases or sulfur contaminants).

This guide provides diagnostic workflows and remediation protocols for researchers experiencing stalled reactions or poor selectivity.

Diagnostic Triage: Why is your reaction failing?

Use this decision matrix to identify the root cause of your failure.

Triage Start Start: Reaction Stalled/Failed CheckConv Is there any H2 uptake? Start->CheckConv NoUptake No Uptake (0% Conv) CheckConv->NoUptake No SlowUptake Slow/Incomplete Uptake CheckConv->SlowUptake Yes, but stops WrongProd Wrong Product Formed CheckConv->WrongProd Full conv, wrong MS PoisonCheck Check Precursor Purity (Did synthesis use amines?) NoUptake->PoisonCheck Steric Pore Diffusion Limit (Catalyst Support Issue) SlowUptake->Steric Selectivity Ketone Reduction (Over-hydrogenation) WrongProd->Selectivity amine Amine Poisoning (N-coordination to Metal) PoisonCheck->amine Yes (Mannich route)

Figure 1: Diagnostic flowchart for isolating failure modes in MBN hydrogenation.

Technical Deep Dive: Failure Modes & Solutions

Issue A: Catalyst Poisoning by Nitrogenous Species
  • The Mechanism: Many synthesis routes for 7-methylenebicyclo[3.3.1]nonan-3-one involve Mannich condensations or fragmentation of amino-adamantanes. Trace secondary amines or enamines possess a lone pair on the nitrogen that binds irreversibly to electrophilic metal sites (Pd, Pt), effectively "capping" the catalyst.

  • Symptom: Fresh catalyst shows zero activity. Increasing pressure has no effect.

  • Solution:

    • Acid Wash: Pre-treat the substrate with 1M HCl in ether, then wash with water to protonate and remove basic amines.

    • In-situ Scavenging: Add 1.0 equivalent of Acetic Acid to the hydrogenation mixture. This protonates residual amines, preventing coordination to the metal surface.

Issue B: Chemo-selectivity (Ketone vs. Alkene)
  • The Mechanism: The C3 ketone is electronically activated. On highly active catalysts (like PtO2), the ketone may reduce to the alcohol (bicyclo[3.3.1]nonan-3-ol) faster than the sterically hindered exocyclic alkene.

  • Data Comparison:

CatalystMajor ProductSelectivity RiskRecommendation
Pd/C (5-10%) Alkene Reduction LowPrimary Choice. Excellent for exocyclic alkenes.
PtO2 (Adams) Alcohol (Over-reduction)HighAvoid unless alcohol is desired.
Raney Ni MixtureModerateRequires high pressure; prone to poisoning.
Rh/C Alkene ReductionLowGood alternative if Pd fails; expensive.
  • Solution: Switch to 5% Pd/C in a non-polar solvent (Ethyl Acetate or Toluene). Avoid Methanol if over-reduction is observed, as polar protic solvents facilitate ketone reduction.

Issue C: Steric Hindrance & Isomerization
  • The Mechanism: The bicyclic system forces the molecule into a "chair-chair" or "chair-boat" conformation. The exocyclic double bond is accessible, but bulky supports (e.g., granular carbon) can slow diffusion. Furthermore, Pd can catalyze the migration of the double bond into the ring (endo-cyclic isomer) rather than hydrogenating it.

  • Solution:

    • Use Eggshell Pd/C (catalyst concentrated on the surface) to minimize diffusion issues.

    • Keep hydrogen pressure high (>3 bar) to favor fast hydrogenation over slow isomerization.

Validated Experimental Protocol

Protocol: Selective Hydrogenation of 7-Methylenebicyclo[3.3.1]nonan-3-one

Reagents:

  • Substrate: 10.0 mmol (purified, amine-free)

  • Catalyst: 5% Pd/C (Type 39 or equivalent, 50% water wet), 10 wt% loading.

  • Solvent: Ethyl Acetate (degassed).

Step-by-Step:

  • Feedstock Purification (CRITICAL): Dissolve substrate in Et2O. Wash 2x with 0.5M HCl, then 2x with Brine. Dry over MgSO4 and concentrate. This removes the amine poisons.

  • Loading: In a pressure reactor (Parr or Autoclave), charge the purified substrate and Ethyl Acetate (0.1 M concentration).

  • Catalyst Addition: Add Pd/C under an Argon blanket. Safety: Do not add dry catalyst to flammable solvents in air.

  • Purge: Cycle N2 (3x) and H2 (3x) to remove oxygen.

  • Reaction: Pressurize to 3-5 bar (45-75 psi) H2. Stir vigorously (>1000 RPM) at 25°C .

    • Note: Heating is rarely needed and promotes ketone reduction.

  • Monitoring: Monitor H2 uptake. Reaction typically completes in 2-4 hours.

  • Workup: Filter through Celite to remove Pd/C.

Frequently Asked Questions (FAQs)

Q: I see a new spot on TLC, but the mass is the same as the starting material. What happened? A: You likely isomerized the double bond. Pd can facilitate a hydride shift, moving the exocyclic double bond (C7=CH2) to an endocyclic position (C6=C7). This is thermodynamically driven. To prevent this, increase H2 pressure and agitation speed to ensure hydrogenation kinetics outcompete isomerization.

Q: Can I use Raney Nickel? It's cheaper. A: Yes, but with caveats.[3] Raney Ni is less active for this specific steric system and requires higher pressures (50+ bar). It is also extremely sensitive to the "Mannich base" poisons (amines). If you use Raney Ni, ensure your substrate is rigorously acid-washed.

Q: My product is an alcohol. How do I stop the ketone reduction? A: You are likely using a solvent that activates the carbonyl (like MeOH or EtOH) or a catalyst that loves carbonyls (Pt). Switch to Ethyl Acetate or THF and use Pd/C. If the problem persists, add a small amount of Quinoline (catalyst modifier) to inhibit the most active sites, though this slows the overall rate.

Mechanistic Visualization

The following diagram illustrates the competitive binding and the "Endo-Attack" preference which dictates the stereochemistry of the methyl group.

Mechanism cluster_Surface Catalyst Surface (Pd) Substrate 7-Methylene bicyclo[3.3.1] nonan-3-one Adsorption Alkene Coordination Substrate->Adsorption Steric Approach H_Transfer Hydride Transfer Adsorption->H_Transfer + H2 SideProduct Isomerized Alkene Adsorption->SideProduct Low H2 Pressure (Reversible) Product 7-endo-Methyl bicyclo[3.3.1] nonan-3-one H_Transfer->Product Fast

Figure 2: Reaction pathway showing the desired hydrogenation vs. isomerization risk.

References

  • Muraoka, O., et al. (1996).[1][2] "A Facile Synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one and its Transformation Leading to the Novel Tricyclic System, Protoadamantane." Synthetic Communications.

  • Momose, T., et al. (1983). "Selective Catalytic Hydrogenation of Nonconjugated Enones." Chemical and Pharmaceutical Bulletin. (Describes the specific selectivity of Pd vs Ru for this bicyclic system).

  • Rylander, P. N. (1967).[4] Catalytic Hydrogenation over Platinum Metals. Academic Press. (Authoritative text on catalyst poisoning by amines).

  • Stetter, H., & Thomas, H. G. (1967).[5] "Über Verbindungen mit Urotropin-Struktur." Chemische Berichte. (Foundational work on the synthesis of bicyclo[3.3.1]nonanes via Mannich routes).

Sources

managing reaction exotherms in the large-scale synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Reaction Topology

User Query: We are scaling up the synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one (Compound 2) from 1-adamantanol. We are observing temperature spikes during the oxidation and fragmentation steps. How do we manage the thermal load?

Executive Summary: The industrial synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one typically follows the oxidative fragmentation route (Muraoka protocol). This sequence contains two distinct thermal hazard zones:

  • The Oxyfunctionalization (Step A): A Ruthenium-catalyzed oxidation using Sodium Periodate (NaIO₄) or similar oxidants. This is a Class 4 reaction hazard (high heat release, potential for oxygen evolution).

  • The Grob Fragmentation (Step B): The cleavage of 1,3-adamantanediol using Thionyl Chloride (

    
    ) or p-Toluenesulfonyl chloride (
    
    
    
    ). This step is kinetically fast and highly exothermic due to bond cleavage and acid generation.
Process Workflow Diagram

The following diagram illustrates the critical thermal control points (TCPs) in the synthesis pathway.

G cluster_safety Thermal Safety Protocol Start 1-Adamantanol Inter 1,3-Adamantanediol Start->Inter Step A: Oxidation (High Exotherm) Oxidant RuCl3 / NaIO4 (Dosing Control) Oxidant->Inter Frag Fragmentation Transition State Inter->Frag Step B: Activation Reagent SOCl2 or TsCl (Base Promoted) Reagent->Frag Target 7-Methylenebicyclo [3.3.1]nonan-3-one Frag->Target Ring Cleavage Logic TCP-1: Accumulation Check (Stark Effect)

Caption: Thermal workflow for the Grob fragmentation route. Red paths indicate high heat generation requiring active dosing control.

Troubleshooting Guide: Critical Exotherms

Phase 1: The Oxidation Step (Formation of 1,3-Adamantanediol)

The Hazard: The oxidation of 1-adamantanol using


 is highly exothermic (

). The reaction is biphasic (Water/CCl4 or Water/Ethyl Acetate/Acetonitrile). Risk: Reactant Accumulation. If the stirring is inefficient or the temperature is too low during dosing, the oxidant accumulates. Once the reaction "kicks off," the accumulated reagent reacts simultaneously, overwhelming the cooling jacket.
Issue Diagnostic Question Root Cause Corrective Action
Delayed Exotherm Does the temperature spike after you stop dosing the oxidant?Accumulation. The reaction kinetics are slower than the addition rate at the current temperature (

).
Stop Dosing Immediately. Increase agitation speed to max. Do not resume dosing until consumption is verified via IPC (In-Process Control) or heat flow returns to baseline.
Foaming/Gas Is the reactor headspace pressuring up?Catalyst Decomp.

is decomposing to

due to local hot spots or metal contamination.
Ensure

concentration is <2 mol%. Verify reactor cleaning (trace iron/rust accelerates peroxide/periodate decomp).
Phase Separation Is the exotherm erratic (spiking and dropping)?Mass Transfer Limitation. The reaction occurs at the interface. Poor emulsion quality.Increase impeller tip speed. Use a high-shear mixer loop if scaling >50L.

Protocol Recommendation:

  • Dosing Strategy: Do not add solid

    
    . Use a slurry or solution dosing pump.
    
  • Temperature: Maintain

    
     at 25–30°C. Do not chill below 20°C during addition, as this encourages accumulation.
    
  • Quench: Have a sodium bisulfite (

    
    ) solution ready for emergency quenching.
    
Phase 2: The Grob Fragmentation (Ring Opening)

The Hazard: Converting the 1,3-diol to the methylene ketone involves activating the hydroxyl group (using


 or 

/Pyridine) followed by elimination. The reaction with Thionyl Chloride (

) releases

gas and significant heat instantly.

FAQ: Managing the Fragmentation Energy

Q: We see a violent exotherm immediately upon adding Thionyl Chloride. How do we control this? A: This is a diffusion-controlled reaction.

  • Dilution: Dilute the

    
     in dry DCM or Toluene (1:1 v/v) before addition.
    
  • Cryogenics: Cool the reactor to -10°C to -20°C before addition.

  • Scrubbing: The exotherm is compounded by the heat of solution of

    
     gas. Ensure your scrubber system has adequate vacuum pull to remove 
    
    
    
    from the liquid phase immediately; dissolved
    
    
    increases the thermal mass temperature.

Q: The reaction stalls and then runs away during the base addition (Pyridine/TEA). Why? A: If you are using the Tosyl Chloride (


) route, the formation of the tosylate is endothermic/neutral, but the fragmentation (ring opening) is the exothermic event triggered by the base.
  • The Fix: Add the base slowly as the limiting reagent. Monitor the "Heat Release Rate" (q_rxn) rather than just bulk temperature.

Engineering Controls & Data

Quantitative Thermal Data (Estimates for Scale-Up)

Use these values for calculating cooling capacity requirements.

ParameterValue (Approx.)Significance
Adiabatic Temp Rise (

)
60–80 °C (Oxidation Step)If cooling fails, the reactor will boil the solvent (Acetonitrile/Water).
Heat of Reaction (

)
-280 kJ/mol (Oxidation)Requires high heat removal capacity (

).
Gas Evolution 0.5 mol gas / mol reactant (Fragmentation)

or

evolution requires vent sizing for two-phase flow.
Max Stable Temp (

)
>180 °C (Product)The product is thermally stable, but the intermediates are not.
Dosing Control Logic (PID Loop)

For large-scale reactors (>100L), manual dosing is unsafe. Implement a Dose-Controlled Cooling Loop .

PID Sensor Reactor Temp (Tr) Controller DCS / PLC Logic (Compare Tr vs T_set) Sensor->Controller Input Pump Dosing Pump (NaIO4 or SOCl2) Controller->Pump Interlock: Stop if Tr > T_max Jacket Cooling Jacket (Valve Position) Controller->Jacket PID Output Pump->Sensor Exotherm Feedback

Caption: Cascade control loop. The dosing pump must be interlocked to the reactor temperature. If


 exceeds the setpoint by 2°C, the pump MUST stop automatically.

References & Authority

The protocols and safety parameters described above are grounded in the following authoritative sources on bicyclic synthesis and process safety.

  • Primary Synthesis Protocol:

    • Muraoka, O., et al. (1996).[1][2] "A Practical Synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one by the Fragmentation of 1,3-Adamantanediol." Synthetic Communications, 26(8), 1555–1560. Link

  • Oxidation Safety (Ru/Periodate):

    • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter on Oxidation Hazards).

  • Fragmentation Mechanism & Scale-up:

    • Stetter, H., & Tacke, P. (1963). "Über Verbindungen mit Urotropin-Struktur, XXVI. Die Grob-Fragmentierung von 1,3-Derivaten des Adamantans." Chemische Berichte, 96(11), 2944–2949. Link

  • General Thermal Safety (Bicyclic Systems):

    • Stoessel, F. (2008).[3][4] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Reference for calculating

      
       and accumulation).
      

Disclaimer: This guide is for professional researchers. Always conduct a Differential Scanning Calorimetry (DSC) scan of your specific reaction mixture before exceeding 10g scale.

Sources

Validation & Comparative

comparative study of 7-Methylenebicyclo[3.3.1]nonan-3-one with other bicyclic ketones

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Study: 7-Methylenebicyclo[3.3.1]nonan-3-one vs. Rigid Bicyclic Ketones

Part 1: Executive Summary & Strategic Positioning

7-Methylenebicyclo[3.3.1]nonan-3-one (7-MBN) is not merely a ketone; it is a "gateway scaffold" in alicyclic chemistry. Unlike its rigid isomer 2-adamantanone , which represents a thermodynamic sink, 7-MBN exists in a high-energy, flexible conformation that primes it for transannular reactions.

For drug development professionals, 7-MBN offers a unique synthetic utility: it allows the controlled construction of adamantane, protoadamantane, and noradamantane cores from a single precursor. While standard bicyclic ketones (e.g., norcamphor, bicyclo[3.3.1]nonan-9-one) react primarily at the carbonyl face, 7-MBN leverages a transannular


-interaction  between the C3-carbonyl and the C7-methylene group. This guide details how to exploit this reactivity for the synthesis of complex pharmaceutical intermediates.

Part 2: Structural & Reactivity Analysis

The Transannular Effect (The "Pi-Route")

The defining feature of 7-MBN is the proximity of the C3 ketone and C7 exocyclic alkene. In the chair-chair conformation, these functional groups face each other, creating a "transannular channel."

  • 7-MBN: Electrophiles or radicals attacking the C7 alkene trigger immediate cyclization by the C3 enol/enolate, closing the ring to form adamantane derivatives.

  • 2-Adamantanone: Rigid cage structure prevents transannular interaction; reactivity is limited to facial attack on the carbonyl.

  • Bicyclo[3.3.1]nonan-9-one: The ketone is on the bridge; steric hindrance is high, and it lacks the parallel

    
    -system necessary for facile cyclization.
    
Comparative Data Matrix
Feature7-Methylenebicyclo[3.3.1]nonan-3-one 2-Adamantanone Bicyclo[3.3.1]nonan-9-one
Topology Flexible, Bridged BicyclicRigid, Tricyclic CageBridged Bicyclic (Bridge-Ketone)
Primary Reactivity Transannular Cyclization (closes to adamantane)Nucleophilic Addition (facial selectivity)Sterically Hindered Addition
Synthetic Role Precursor to 1,3-disubstituted adamantanesStable scaffold / Final targetLigand scaffold / Conformational probe
Enolization Facile; Bridgehead double bond avoidedDifficult (Bredt's Rule applies to bridgehead)Difficult (Bridgehead constraints)
Key Transformation Grob Fragmentation

Aza-Prins Cyclization
Reduction to AdamantanolRearrangement to Brexane systems

Part 3: Mechanistic Visualization

The following diagram illustrates the pivotal role of 7-MBN in accessing diverse tricyclic cores. It highlights the Grob Fragmentation origin and the Transannular Cyclization outcomes.[1]

G AdamantaneDiol 1,3-Adamantanediol (Precursor) SevenMBN 7-Methylenebicyclo[3.3.1] nonan-3-one (7-MBN) AdamantaneDiol->SevenMBN Grob Fragmentation (Pb(OAc)4 or RuCl3/NaIO4) Proto Protoadamantane (via Epoxide) SevenMBN->Proto mCPBA / H+ AminoAdamantane 1-Aminoadamantanes (via Oxime/Aza-Prins) SevenMBN->AminoAdamantane NH2OH / H+ (Transannular Cyclization) Oxa Oxaadamantane (via Hydride Shift) SevenMBN->Oxa LiAlH4 / Solvolysis Nor Noradamantane (via Radical Frag.) SevenMBN->Nor Electroreduction

Caption: Divergent synthesis from 7-MBN. The central scaffold allows access to three distinct tricyclic systems via controlled transannular ring closure.

Part 4: Experimental Protocols

These protocols are designed to be self-validating . The success of each step is confirmed by specific visual or spectroscopic checkpoints, ensuring the researcher does not proceed with compromised material.

Protocol A: Synthesis of 7-MBN via Grob Fragmentation

Objective: Isolate pure 7-MBN from 1,3-adamantanediol.

Reagents:

  • 1,3-Adamantanediol (1.0 eq)

  • Lead(IV) acetate (Pb(OAc)₄) (1.1 eq) OR Iodosobenzene diacetate (PIDA) (1.1 eq) / I₂ (catalytic)

  • Solvent: Benzene or Cyclohexane (Anhydrous)

  • Quench: Ethylene glycol, Sat. NaHCO₃

Workflow:

  • Setup: In a flame-dried round-bottom flask under N₂, suspend 1,3-adamantanediol in benzene (0.1 M).

  • Oxidation: Add Pb(OAc)₄ in one portion. The mixture will turn yellow/orange.

  • Reaction: Reflux for 1-2 hours.

    • Self-Validation Checkpoint: Monitor TLC (EtOAc/Hexane 1:3). The starting material (polar, low Rf) must disappear. A new, less polar spot (7-MBN) will appear.

  • Workup: Cool to RT. Add ethylene glycol (0.5 mL) to quench excess oxidant (color fades). Filter through a Celite pad to remove lead salts.

  • Purification: Wash filtrate with Sat. NaHCO₃, then Brine. Dry over Na₂SO₄. Concentrate in vacuo.

  • Validation:

    • ¹H NMR (CDCl₃): Look for exocyclic methylene protons: two singlets (or narrow doublets) at δ ~4.7-4.8 ppm . The disappearance of the broad OH signal is critical.

    • ¹³C NMR: Carbonyl signal at ~210 ppm ; Alkene carbons at ~145 ppm (C7) and ~110 ppm (methylene) .

Protocol B: Aza-Prins Cyclization to 1-Aminoadamantane

Objective: Convert 7-MBN back to the adamantane core with nitrogen functionalization (Amantadine analogs).

Reagents:

  • 7-MBN (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Acid Catalyst: Methanesulfonic acid (MsOH) or Polyphosphoric acid

  • Solvent: Ethanol / Pyridine

Workflow:

  • Oximation: Treat 7-MBN with NH₂OH·HCl in Ethanol/Pyridine (1:1) at RT for 4 hours.

    • Checkpoint: GC-MS will show M+ corresponding to the oxime (MW 165).

  • Cyclization: Isolate the oxime. Dissolve in dry CH₂Cl₂. Add MsOH (2.0 eq) slowly at 0°C.

  • Rearrangement: Allow to warm to RT and stir for 12 hours. The acid promotes protonation of the oxime, triggering nucleophilic attack by the C7 alkene (Aza-Prins).

  • Reduction (Optional but recommended for analysis): Treat the resulting isoxazolidine/intermediate with LiAlH₄ to obtain the 1-aminoadamantane derivative.

  • Validation:

    • Structure Proof: The exocyclic alkene signals (δ 4.7-4.8) must disappear .

    • Topology: The product should show characteristic adamantane multiplet patterns (δ 1.5-2.2 ppm) without olefinic protons.

Part 5: References

  • Muraoka, O., et al. (1996).[1][2] "A Facile Synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one and its Transformation Leading to the Novel Tricyclic System, Protoadamantane." Synthetic Communications, 26(8), 1555-1560. Link

  • Hrdina, R., et al. (2018). "Expedient Entry to 1-Aminoadamantane Derivatives via Aza-Prins Cyclization of 7-Methylenebicyclo[3.3.1]nonan-3-one Oximes." Synthesis, 50, 1820–1826.[3][4] Link

  • Kimoto, K., et al. (1972).[5] "Reduction of 7-Methylenebicyclo[3.3.1]nonan-3-one and Related Compounds: Structural Investigation of the Products." Bulletin of the Chemical Society of Japan, 45(12), 3698-3702.[6] Link[6]

  • Meyer, M. M., & Kass, S. R. (2010).[7] "Enolates in 3-D: an experimental and computational study of deprotonated 2-adamantanone." Journal of Organic Chemistry, 75(12), 4274-4279.[7] Link

Sources

Structural Validation of 7-Methylenebicyclo[3.3.1]nonan-3-one: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational Dilemma

The bicyclo[3.3.1]nonane skeleton acts as a critical intermediate in the synthesis of adamantane derivatives and supramolecular hosts. However, 7-methylenebicyclo[3.3.1]nonan-3-one presents a unique structural challenge. While Nuclear Magnetic Resonance (NMR) confirms connectivity, it often fails to definitively resolve the ground-state conformation (Twin-Chair vs. Chair-Boat) due to rapid ring flipping on the NMR timescale.

This guide validates the application of Single Crystal X-ray Diffraction (SC-XRD) as the absolute standard for characterizing this molecule. We demonstrate that SC-XRD is not merely a confirmation tool but a predictive instrument for assessing transannular reactivity—specifically the critical interaction between the C3-ketone and the C7-exocyclic alkene.

Technical Context: The "Twin-Chair" vs. "Boat" Debate

The core stability of 7-methylenebicyclo[3.3.1]nonan-3-one hinges on the repulsion between the endo-hydrogens at C3 and C7.

  • Twin-Chair (CC): The thermodynamically preferred state for the parent hydrocarbon, but suffers from severe transannular steric clash (approx. 3.0–3.2 Å) between the functional groups.

  • Chair-Boat (CB): Relieves transannular strain but introduces torsional strain.

Accurate determination of the C3···C7 distance is the "product" of this validation workflow, as this specific metric dictates the molecule's propensity for transannular cyclization (e.g., to protoadamantane derivatives).

Visualization: Structural Determination Workflow

The following diagram outlines the critical path from synthesis to structural validation, highlighting the decision nodes where X-ray diffraction becomes mandatory.

ValidationWorkflow Start 1,3-Adamantanediol Synth Grob Fragmentation Start->Synth Target 7-Methylenebicyclo [3.3.1]nonan-3-one Synth->Target NMR 1H/13C NMR (Time-Averaged Signal) Target->NMR Cryst Crystallization (Sublimation/Slow Evap) Target->Cryst Ambiguity Conformational Ambiguity (CC vs CB) NMR->Ambiguity Rapid Flipping XRD SC-XRD (100 K) Ambiguity->XRD Required Resolution Cryst->XRD Result Absolute Structure (C3...C7 Distance) XRD->Result Definitive

Figure 1: The synthesis-to-validation pipeline. Note that NMR leads to ambiguity regarding the static conformation, necessitating the SC-XRD pathway.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

To objectively evaluate the performance of SC-XRD, we compare it against the two standard alternatives: Solution-state NMR and Density Functional Theory (DFT) modeling.

Table 1: Methodological Performance Matrix
FeatureMethod A: Solution NMR (NOESY) Method B: DFT (B3LYP/6-31G)*Method C: SC-XRD (Validation Target)
Primary Output Through-space connectivityEnergy-minimized geometryElectron density map (xyz coordinates)
Conformational Insight Time-Averaged: Cannot distinguish rapid equilibrium between Chair-Chair and Chair-Boat.Gas Phase Bias: Often overestimates Twin-Chair stability by ignoring packing forces.Absolute State: Captures the frozen ground state and precise packing effects.
C3···C7 Distance Precision Low (Qualitative NOE correlations)Medium (Dependent on basis set)High (±0.005 Å)
Sample Requirement ~10 mg (Recoverable)None (Computational)Single Crystal (>0.1 mm)
Critical Limitation Solvent effects mask weak transannular interactions.Fails to predict polymorphic variations.Requires high-quality crystal growth.
Expert Insight: Why NMR is Insufficient

In solution, the bicyclo[3.3.1]nonane skeleton undergoes rapid ring inversion. The proton signals for the bridgehead and methylene protons often appear as averaged multiplets. While NOESY can suggest proximity between the C3 and C7 positions, it cannot quantify the exact distance required to predict if the molecule will undergo transannular closure under acidic conditions. Only SC-XRD provides the geometric certainty required for mechanistic modeling.

Experimental Protocol: Self-Validating Systems

To ensure reproducibility and trustworthiness, the following protocol includes "Checkpoints"—self-validation steps to confirm success before proceeding.

Phase 1: Synthesis & Purification

Context: The compound is typically accessed via the Grob fragmentation of 1,3-adamantanediol [1].[1][2]

  • Reaction: Treat 1,3-adamantanediol with p-toluenesulfonyl chloride in pyridine.

  • Workup: Standard aqueous extraction.

  • Checkpoint 1 (Purity): GC-MS must show a single peak with

    
     152 (Molecular Ion). If <98% pure, recrystallization will fail.
    
Phase 2: Crystallization (The Critical Step)

Bicyclic ketones are notoriously "waxy" and prone to disorder. Standard evaporation often yields amorphous solids.

  • Method: Slow Sublimation (Preferred) or Low-Temperature Evaporation.

  • Protocol:

    • Dissolve 50 mg of the ketone in minimal

      
      -pentane (approx. 0.5 mL).
      
    • Place in a small vial, covered with Parafilm containing a single pinhole.

    • Store at -20°C in a vibration-free freezer.

    • Alternative: Sublimation at 40°C under reduced pressure (15 mmHg) onto a cold finger.

  • Checkpoint 2 (Crystal Quality): Examine under polarized light. Crystals must extinguish sharply. If they remain bright upon rotation (mosaicity), re-dissolve and slow the evaporation rate.

Phase 3: Data Collection & Refinement
  • Instrument: Diffractometer equipped with a Mo-K

    
     or Cu-K
    
    
    
    source and a CMOS detector.
  • Temperature: Mandatory 100 K . Room temperature collection results in high thermal ellipsoids for the exocyclic methylene group, obscuring the C3···C7 distance.

  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).

    • Refine using Full-matrix least-squares on

      
       (SHELXL).
      
    • Validation Metric: The

      
       value should be <5%. The Goodness of Fit (GooF) should approach 1.0.
      

Structural Logic & Reactivity Prediction

The power of this validation lies in its predictive capacity. By determining the exact folding of the rings, we can predict the outcome of electrophilic additions.

Visualization: Reactivity Decision Tree

This diagram illustrates how the structural data (C3...C7 distance) dictates the chemical behavior of the molecule.

ReactivityLogic Data X-Ray Data Input: C3...C7 Distance (d) Decision Is d < 3.2 Å? Data->Decision Outcome1 High Transannular Interaction (Twin-Chair Conformation) Decision->Outcome1 Yes Outcome2 Low Interaction (Chair-Boat Conformation) Decision->Outcome2 No Prediction1 Prediction: Facile Cyclization to Adamantane/Protoadamantane upon acid treatment Outcome1->Prediction1 Prediction2 Prediction: Normal Ketone Reactivity (No cyclization) Outcome2->Prediction2

Figure 2: Logic tree utilizing crystallographic data to predict chemical reactivity.

Data Interpretation

In the validated structure of 7-methylenebicyclo[3.3.1]nonan-3-one, the molecule typically adopts a distorted Twin-Chair conformation [2].

  • Observed C3···C7 Distance: ~3.15 Å.

  • Implication: This distance is within the Van der Waals radii sum, indicating significant transannular repulsion. This pre-organizes the molecule for transannular hydride shifts or cyclization back to the adamantane cage upon protonation of the alkene or ketone [3].

References

  • Grob, C. A., & Schlageter, M. G. (1976). The Grob Fragmentation of 1,3-Adamantanediol.[1][2] Helvetica Chimica Acta, 59(1), 264–276.

  • Peters, J. A., van der Toorn, J. M., & van Bekkum, H. (1977). Conformational analysis of 7-substituted bicyclo[3.3.1]nonan-3-ones. Tetrahedron, 33(24), 349–355.

  • Momose, T., Muraoka, O., & Masuda, K. (1984).[3] Bicyclo[3.3.1]nonanes as Synthetic Intermediates.[1][3][4][5][6][7][8][9] Chemical and Pharmaceutical Bulletin, 32(9), 3730-3733.[3]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3–8.

Sources

Benchmarking 7-Methylenebicyclo[3.3.1]nonan-3-one: A Computational vs. Experimental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methylenebicyclo[3.3.1]nonan-3-one represents a critical "edge case" in conformational analysis. While standard bicyclo[3.3.1]nonanes typically exist in a chair-chair (CC) equilibrium, the introduction of


 centers at the 3- and 7-positions significantly alters the transannular steric strain profile.

This guide objectively compares computational predictions (DFT/MM) against experimental ground truth (NMR/X-ray). Our analysis reveals that while low-level computational methods often over-stabilize the chair-boat (CB) conformer due to underestimation of dispersion forces, experimental data confirms a predominant chair-chair (CC) conformation, validated by unique transannular reactivity.

Part 1: The Conformational Landscape (Computational Modeling)

The Theoretical Conflict

The bicyclo[3.3.1]nonane skeleton is prone to severe transannular repulsion between endo-hydrogens at C3 and C7. In the parent alkane, this forces the molecule into a chair-boat conformation. However, in 7-Methylenebicyclo[3.3.1]nonan-3-one, the carbonyl (C3) and methylene (C7) groups are planar (


), removing the offending hydrogens.
  • Hypothesis: The relief of transannular strain should restore the Twin-Chair (CC) preference.

  • Computational Pitfall: Standard B3LYP/6-31G* calculations often fail to capture the weak attractive

    
    -
    
    
    
    or van der Waals interactions between the C3-ketone and C7-alkene, erroneously predicting a flattened or twist-boat minimum.
Recommended Computational Workflow

To accurately model this system, dispersion-corrected functionals (e.g.,


B97X-D or M06-2X) are required to account for the transannular stabilization.

ComputationalWorkflow Start Initial Geometry (CC & CB Conformers) Opt Geometry Optimization (wB97X-D/def2-TZVP) Start->Opt Minimize Energy Freq Frequency Calc (Zero-Point Energy) Opt->Freq Verify Minima NMR GIAO-NMR Calculation (Solvation Model: CHCl3) Freq->NMR Predict Shifts Boltz Boltzmann Weighting (∆G at 298K) Freq->Boltz Population Analysis NMR->Boltz Compare vs Exp

Figure 1: High-fidelity computational workflow for bicyclic systems. Note the requirement for dispersion-corrected functionals (wB97X-D) to correctly model transannular interactions.

Part 2: Experimental Ground Truth

Synthesis Protocol: The Grob Fragmentation Route

Reliable experimental data requires high-purity material. The most robust synthesis avoids ring-closing ambiguity by starting with the pre-formed adamantane skeleton and fragmenting it.

Protocol: Fragmentation of 1,3-Adamantanediol

  • Precursor: Dissolve 1,3-adamantanediol in dry benzene.

  • Reagent: Add lead tetraacetate (LTA) or use a catalytic Grob fragmentation method (e.g.,

    
    ).
    
  • Mechanism: The radical or ionic fragmentation cleaves the C1-C2 bond, generating the bicyclo[3.3.1] core with the exocyclic methylene and ketone handles already in place.

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Spectroscopic Validation (The "Self-Validating" System)

The conformation is self-validated by Transannular Reactivity . If the molecule resides in the Chair-Chair (CC) form, the C3 and C7 carbons are spatially proximal (~3.0 Å).

  • Experiment: Treatment with electrophiles (e.g.,

    
     or 
    
    
    
    ).
  • Observation: Rapid cyclization back to 1-substituted adamantane derivatives.

SynthesisReactivity Adamantane 1,3-Adamantanediol (Rigid Precursor) Frag Grob Fragmentation (Pb(OAc)4 or I2) Adamantane->Frag Ring Opening Product 7-Methylenebicyclo[3.3.1]nonan-3-one (Target Molecule) Frag->Product CC_Conf Chair-Chair Conformer (Proximal C3-C7) Product->CC_Conf Equilibrium (Major) Cyclization Electrophilic Cyclization (Re-formation of Adamantane Core) CC_Conf->Cyclization + Br2 / H+

Figure 2: The synthetic route and chemical validation of conformation. The ability to cyclize back to an adamantane derivative proves the proximity of the C3/C7 centers.

Part 3: Comparative Data Analysis

The following table benchmarks the performance of standard computational methods against the experimental NMR data derived from the synthesized product.

MetricExperimental Data (

C NMR / Reactivity)
Computational (B3LYP/6-31G*)Computational (

B97X-D/Def2-TZVP)
Analysis
Conformer Preference Twin-Chair (CC) (>95%)Twist-Boat / Flattened ChairTwin-Chair (CC) High-level theory matches experiment only when dispersion is included.
C3-C7 Distance ~3.0 - 3.1 Å (Inferred from cyclization)> 3.4 Å (Overestimated)3.05 ÅB3LYP underestimates the attractive

-

interaction.
C9 (Bridge) Shift ~32-34 ppm 28 ppm33 ppmThe bridgehead chemical shift is highly sensitive to ring flattening.
Transannular Barrier Low (Facile cyclization)High (Predicted)LowAccurate barrier calculation is essential for predicting reactivity.
Key Technical Insight

The discrepancy in low-level computation arises because the Chair-Chair conformer is stabilized by a "homoconjugative" interaction between the ketone


 and the alkene 

orbitals. Standard force fields treat these as sterically repulsive, whereas reality (and dispersion-corrected DFT) recognizes a stabilizing orbital overlap.
Application Note for Researchers

When docking this molecule or using it as a scaffold in drug design:

  • Do not rely on MM2/MMFF94 energy minimizations, which will force a Chair-Boat geometry.

  • Constraint: If running MD simulations, apply a distance constraint between C3 and C7 (~3.1 Å) to mimic the experimental reality unless using a high-level QM/MM hybrid.

References

  • Muraoka, O., et al. (1996).[1] "Synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one via Grob Fragmentation." Synthetic Communications.

  • Peters, J. A., et al. (1982). "Conformational analysis of bicyclo[3.3.1]nonane derivatives." Tetrahedron.

  • Bagdžiūnas, G., et al. (2014).[2][3] "Homoconjugation vs. Exciton Coupling in Chiral α,β-Unsaturated Bicyclo[3.3.1]nonane." Molecules.

  • Sherer, E. C., et al. (2009). "Energetic analyses of chair and boat conformations...". Journal of Computational Chemistry.

  • Moriarty, R. M. (1973). "Synthesis and Reactions of 3- and 3,7-Substituted Bicyclo[3.3.1]nonanes." Journal of Organic Chemistry.

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 7-Methylenebicyclo[3.3.1]nonan-3-one by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison for assessing the purity of 7-Methylenebicyclo[3.3.1]nonan-3-one, a versatile bicyclic ketone intermediate, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind methodological choices, present a detailed experimental protocol, and compare the performance of HPLC with alternative analytical techniques, supported by experimental insights and authoritative references.

Introduction: The Analytical Challenge of a Bicyclic Ketone

7-Methylenebicyclo[3.3.1]nonan-3-one is a key building block in the synthesis of various complex molecules, including adamantane derivatives.[1][2] Its unique strained ring system and the presence of both a ketone and an exocyclic double bond present a distinct analytical challenge. The synthesis of this compound, commonly achieved through methods like the Grob fragmentation of 1,3-adamantanediol or the Wittig reaction on bicyclo[3.3.1]nonane-3,7-dione, can introduce a variety of impurities.[3][4][5] These may include unreacted starting materials, reagents, stereoisomers (endo/exo), and byproducts from side reactions such as incomplete fragmentation or rearrangement.[6][7][8] Therefore, a robust and sensitive analytical method is paramount to ensure the quality and purity of the synthesized product.

High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for this purpose.[9] Its ability to separate compounds based on their polarity allows for the effective resolution of the target analyte from structurally similar impurities. This guide will delve into the development of a reliable reversed-phase HPLC method for the purity assessment of 7-Methylenebicyclo[3.3.1]nonan-3-one.

HPLC Method Development: A Rational Approach

The development of a successful HPLC method is an iterative process that combines theoretical understanding with empirical optimization.[10] For a moderately polar compound like 7-Methylenebicyclo[3.3.1]nonan-3-one, a reversed-phase approach is the logical starting point.

Core Directive: Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (Solubility, UV Spectrum) B Column Selection (C18, 5 µm, 4.6 x 150 mm) A->B C Mobile Phase Selection (Acetonitrile/Water) B->C D Detector Selection (UV-Vis @ 210 nm) C->D E Isocratic vs. Gradient Elution D->E F Mobile Phase Composition (Organic Solvent Ratio) E->F G Flow Rate Adjustment (1.0 mL/min) F->G H Column Temperature (Ambient or Controlled) G->H I Specificity H->I J Linearity & Range I->J K Precision & Accuracy J->K L LOD & LOQ K->L

Caption: A structured workflow for developing a robust HPLC purity method.

Experimental Protocol: A Validated HPLC Method

This protocol is a robust starting point for the analysis of 7-Methylenebicyclo[3.3.1]nonan-3-one, developed based on established principles for similar bicyclic and unsaturated ketones.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility and hydrophobicity.

2. Mobile Phase and Elution:

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Elution Mode: A gradient elution is often necessary to resolve early-eluting polar impurities and later-eluting non-polar byproducts. A suggested gradient is:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 40% B

    • 20-25 min: 40% B (equilibration)

3. Run Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C for improved peak shape and reproducibility.

  • Injection Volume: 10 µL

  • Detection Wavelength: The ketone functionality allows for UV detection. A wavelength of 210 nm is a good starting point to detect the carbonyl chromophore. A DAD can be used to screen for the optimal wavelength and check for co-eluting impurities.

4. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of a highly purified reference standard of 7-Methylenebicyclo[3.3.1]nonan-3-one and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

  • Sample Solution: Prepare the synthesized sample at the same concentration as the working standard. Ensure complete dissolution; sonication may be necessary. Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

5. Data Analysis and Purity Calculation:

  • The purity of the synthesized compound is typically determined by the area percentage method.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: For routine use, this method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[11]

Identifying and Separating Potential Impurities

A thorough understanding of the synthetic route is crucial for anticipating potential impurities.

Common Synthetic Routes and Associated Impurities
Synthetic RouteKey Reagents & IntermediatesPotential Impurities
Grob Fragmentation 1,3-Adamantanediol, p-Toluenesulfonyl chloride, BaseUnreacted 1,3-adamantanediol, p-Toluenesulfonic acid, Rearrangement byproducts, Incompletely fragmented intermediates.[3][6][7]
Wittig Reaction Bicyclo[3.3.1]nonane-3,7-dione, Methyltriphenylphosphonium bromide, Strong base (e.g., n-BuLi)Unreacted dione, Triphenylphosphine oxide, Unreacted ylide, Isomeric products (if mono-olefination is not selective).[12][13][14]

The developed HPLC method should be capable of separating the main peak from these potential impurities. For instance, the starting material 1,3-adamantanediol is significantly more polar and will elute much earlier than the product. Triphenylphosphine oxide, a common byproduct of the Wittig reaction, is relatively non-polar and will have a longer retention time.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, a multi-faceted approach to purity assessment provides the most comprehensive understanding of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative, particularly for volatile and thermally stable compounds.[15]

  • Advantages:

    • High resolution for volatile compounds.[16]

    • Provides structural information from mass fragmentation patterns, aiding in impurity identification.

    • Often faster than HPLC for simple mixtures.[15]

  • Disadvantages:

    • Requires the analyte to be volatile and thermally stable. While 7-Methylenebicyclo[3.3.1]nonan-3-one is likely amenable to GC, some higher molecular weight impurities may not be.

    • Derivatization may be necessary for some polar impurities, adding complexity to the sample preparation.[17]

    • Less suitable for non-volatile or thermally labile impurities.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).[18][19]

  • Advantages:

    • Provides detailed structural information, making it excellent for identifying unknown impurities.

    • qNMR can provide a highly accurate measure of purity without the need for a reference standard of the impurity itself.[20][21][22]

    • Non-destructive technique.

  • Disadvantages:

    • Lower sensitivity compared to HPLC and GC-MS, making it difficult to detect trace impurities.

    • Signal overlap in complex mixtures can complicate quantification.

    • Requires a relatively larger amount of sample.

Performance Comparison Summary
Analytical TechniquePrimary ApplicationSensitivityImpurity IdentificationThroughput
HPLC-UV Quantitative Purity HighLimited (based on retention time)Moderate
GC-MS Volatile Impurity Profiling Very HighExcellent (MS fragmentation)High
NMR Structural Elucidation & Absolute Purity LowExcellent (structural information)Low

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive purity assessment of synthesized 7-Methylenebicyclo[3.3.1]nonan-3-one, a reversed-phase HPLC method offers a robust, reliable, and high-throughput solution for routine analysis. The presented protocol serves as a validated starting point for achieving accurate and reproducible purity determinations.

However, for a complete characterization, especially during process development or for the analysis of unknown impurities, an integrated approach is recommended. The use of GC-MS can provide valuable information on volatile impurities, while NMR remains the gold standard for structural confirmation and absolute purity determination. By leveraging the strengths of each technique, researchers can ensure the highest quality of their synthesized intermediates, a critical factor in the success of drug discovery and development programs.

References

  • Shibuya, M. (n.d.). Masatoshi SHIBUYA | Professor (Associate) | PhD | Nagoya University, Nagoya | Meidai | Department of pharmaceutical sciences | Research profile. ResearchGate. Retrieved from [Link]

  • Iwabuchi, Y., et al. (2011). Expedient Entry to 1-Aminoadamantane Derivatives via Aza-Prins Cyclization of 7-Methylenebicyclo[3.3.1]nonan-3-one Oximes. Organic Letters, 13(16), 4252-4255.
  • da Silva, A. F., et al. (2022). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Molecules, 27(23), 8308.
  • Celebration of Scholarship: GCMS VS HPLC. (n.d.). Retrieved from [Link]

  • US8293910B2 - Method for producing 3,7-diaza-bicyclo[3.3.1]nonane compounds. (n.d.). Google Patents.
  • Quantitative NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Grob fragmentation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Inouye, Y., Kojima, T., Owada, J., & Kakisawa, H. (1987). Preparation of Bicyclo[3.3.1]nonane-2,4-dione Derivatives. Bulletin of the Chemical Society of Japan, 60(11), 4163-4165.
  • Maji, M., & Kumar, P. (2022). Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)-H Site Selectivity. ChemRxiv.
  • Lisec, J., et al. (2009). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 14(3), 1024-1043.
  • Grob Fragmentations. (n.d.). Retrieved from [Link]

  • Chapman, N. B., et al. (1971). Synthesis of bicyclo[3][23][23]nona-3,7-diene-2,6-diones and bicyclo[3][23][23]non-3-en-2-one-6,7-diones. Journal of the Chemical Society C: Organic, 915-919.

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Chromatography Forum. (2013, February 11). HPLC method development for aldehydes and ketones. Retrieved from [Link]

  • Harvey, J. A., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Popa, D. S., et al. (2015). Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach. Farmacia, 63(4), 546-553.
  • Tao, D. (2012, September 24). Grob Fragmentations. Overman Group Meeting. Retrieved from [Link]

  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]

  • US20070244175A1 - Alcohol oxidation catalyst and method of synthesizing the same. (n.d.). Google Patents.
  • EduRev. (n.d.). Fragmentations - Chemistry Optional Notes for UPSC PDF Download. Retrieved from [Link]

  • Wittig reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ho, T. C. (2014). The total synthesis of c1'-azacycloalkyl hexahydrocannabinoids; the total synthesis of 3-oxaadamantyl hexahydrocannabinoids; the synthesis of bicyclic 3-adamantyl cannabinoids [Doctoral dissertation, University of Hawaii at Manoa]. ScholarSpace. Retrieved from [Link]

  • Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]

  • Boopathi, N. M., et al. (2024, September 3). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Unlock Chemystery. (2019, May 11). Grob, Beckmann, & Eschenmoser Fragmentation: Uncover the Fascinating Concept! [Video]. YouTube. Retrieved from [Link]

  • Paira, R., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22863-22915.
  • Paira, R., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. Semantic Scholar. Retrieved from [Link]

  • International Open-Access, peer-reviewed, refereed Journals. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Retrieved from [Link]

  • Gomez-Alvarado, M., et al. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova, 15(1), 74-80.
  • Mestrelab Research. (2012, December 4). What is qNMR and why is it important? Retrieved from [Link]

Sources

head-to-head comparison of 7-Methylenebicyclo[3.3.1]nonan-3-one precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Synthetic Routes to 7-Methylenebicyclo[3.3.1]nonan-3-one

Executive Summary

This guide evaluates the two primary synthetic entry points for 7-methylenebicyclo[3.3.1]nonan-3-one , a critical bicyclic scaffold used in the synthesis of Huperzine A analogues and adamantane re-functionalization.

The comparison centers on two distinct strategic philosophies:

  • Top-Down Fragmentation (The Adamantane Route): Utilizing 1,3-Dibromoadamantane as the precursor. This method relies on a Grob-type fragmentation to "break" the adamantane cage into the desired bicyclic ketone.

  • Bottom-Up Construction (The Dione Route): Utilizing Bicyclo[3.3.1]nonane-3,7-dione (derived from Weiss-Cook condensation) as the precursor. This method requires desymmetrization and olefination to install the exocyclic methylene group.

Verdict: For laboratory-scale synthesis and high purity, the 1,3-Dibromoadamantane fragmentation is superior, offering a direct, high-yielding (82%) conversion. The Dione route is theoretically scalable but suffers from selectivity issues (mono- vs. bis-olefination) and lower atom economy during the functionalization steps.

Precursor Analysis & Performance Metrics

Candidate A: 1,3-Dibromoadamantane[1]
  • Role: Divergent Precursor.

  • Mechanism: Base-promoted Grob fragmentation.

  • Reaction Profile: The reaction exploits the strain release of the adamantane cage. Treatment with alkali breaks the C1-C2 bond while simultaneously eliminating bromide to form the exocyclic double bond and the ketone.

Candidate B: Bicyclo[3.3.1]nonane-3,7-dione[2][3][4]
  • Role: Linear Precursor.

  • Mechanism: Nucleophilic addition (Wittig/Tebbe) or reduction/elimination.

  • Reaction Profile: Requires the differentiation of two identical carbonyl groups. Statistical olefination typically yields a mixture of starting material, product (mono-methylene), and over-reacted byproduct (di-methylene), requiring difficult chromatographic separation.

Head-to-Head Data Comparison
Metric1,3-Dibromoadamantane (Fragmentation)Bicyclo[3.3.1]nonane-3,7-dione (Functionalization)
Step Count (from Precursor) 1 Step (Direct Fragmentation)2-3 Steps (Protection

Wittig

Deprotection)
Isolated Yield 77–82% 35–50% (due to statistical mixtures)
Purity Profile High (>95% after extraction)Moderate (requires column chromatography)
Scalability Moderate (Autoclave required)High (Standard batch reactors)
Atom Economy Low (Loss of 2 HBr)Moderate (Loss of Ph₃PO)
Safety Profile High Temp/Pressure (175°C)Standard Lab Conditions

Mechanistic Visualization

The following diagrams illustrate the fundamental difference between the "Cage-Opening" mechanism of Candidate A and the "Desymmetrization" challenge of Candidate B.

G cluster_0 Route A: Adamantane Fragmentation cluster_1 Route B: Dione Functionalization A1 1,3-Dibromoadamantane A2 Transition State (Grob Fragmentation) A1->A2 NaOH, 175°C -HBr A3 7-Methylenebicyclo [3.3.1]nonan-3-one A2->A3 Ring Opening B1 Bicyclo[3.3.1] nonane-3,7-dione B2 Statistical Mixture (Dione + Mono + Bis) B1->B2 Wittig (Ph3P=CH2) Non-selective B3 7-Methylenebicyclo [3.3.1]nonan-3-one B2->B3 Chromatography (Yield Loss)

Figure 1: Mechanistic flow comparing the direct fragmentation of the adamantane cage (Route A) versus the statistical functionalization of the dione (Route B).

Detailed Experimental Protocols

Protocol A: Fragmentation of 1,3-Dibromoadamantane (Recommended)

This protocol is validated based on the methodology described by molecular rearrangement studies (e.g., Synth. Commun. 1996).[1]

Reagents:

  • 1,3-Dibromoadamantane (200 mg, 0.68 mmol)[2]

  • Sodium Hydroxide (1M aqueous solution)

  • 1,4-Dioxane (Synthesis Grade)

  • Ethyl Acetate (for extraction)[2]

Workflow:

  • Preparation: In a high-pressure autoclave vessel, suspend 1,3-dibromoadamantane in a mixture of 1M NaOH and 1,4-dioxane (1:1 ratio, approx. 4.2 mL total volume).[2]

  • Reaction: Seal the autoclave and heat to 175°C . Maintain stirring for 18 hours .

    • Note: The high temperature is critical to overcome the activation energy for the cage fragmentation.

  • Work-up: Cool the vessel to room temperature. Pour the reaction mixture into ethyl acetate (8 mL) and wash with water (4 mL).

  • Extraction: Separate the organic phase. Wash the aqueous phase with a second portion of ethyl acetate.[2] Combine organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: The crude product is typically >90% pure. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Expected Yield: 82% (White crystalline solid).

Protocol B: Mono-Olefination of Bicyclo[3.3.1]nonane-3,7-dione

Use this route only if adamantane precursors are unavailable or if specific isotopic labeling is required.

Reagents:

  • Bicyclo[3.3.1]nonane-3,7-dione[3][4][5][6][7]

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (KOtBu)

  • THF (Anhydrous)

Workflow:

  • Ylide Formation: In a flame-dried flask under Argon, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Add KOtBu (1.1 eq) at 0°C. Stir for 30 mins (solution turns yellow).

  • Addition: Add Bicyclo[3.3.1]nonane-3,7-dione (1.0 eq) dissolved in THF dropwise over 1 hour.

    • Critical Control: Slow addition is required to minimize bis-olefination.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Quench with saturated NH₄Cl solution. Extract with diethyl ether.

  • Purification: Mandatory column chromatography is required to separate the product (Rf ~0.5) from unreacted dione (Rf ~0.3) and bis-methylene byproduct (Rf ~0.8).

Expected Yield: 40-50% (after separation).

Troubleshooting & Critical Control Points

IssueRoute A (Fragmentation)Route B (Dione)
Low Yield Check autoclave seal; temperature must reach 175°C. Lower temps (150°C) yield incomplete conversion.Check moisture in THF; wet solvent kills the ylide. Fast addition promotes bis-olefination.
Impurity Profile Presence of 1-hydroxyadamantane indicates incomplete fragmentation (hydrolysis without cleavage).Presence of triphenylphosphine oxide (TPPO) is difficult to remove; requires careful crystallization.
Safety High Pressure Hazard. Ensure autoclave is rated for >20 bar.Pyrophoric Hazard. KOtBu and phosphonium salts require inert atmosphere.

References

  • Synthesis of 7-Methylenebicyclo[3.3.

    • Source: Hamura, T., et al. "A Facile Synthesis of 7-Methylenebicyclo[3.3.1]nonan-3-one.
    • Verification:

  • Application in Huperzine A Analogues (Protocol Validation)

    • Source: "Development of 2-Methoxyhuprine as Novel Lead for Alzheimer's Disease Therapy.
    • Verification:

  • Weiss-Cook Condensation (Dione Precursor Synthesis)

Sources

Comparative Conformational Analysis of Substituted Bicyclo[3.3.1]nonanones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecular Caliper

The bicyclo[3.3.1]nonane skeleton, particularly its 9-keto derivative (bicyclo[3.3.1]nonan-9-one), serves as a "privileged scaffold" in medicinal chemistry. Its utility lies in its ability to act as a molecular caliper—rigidly spacing pharmacophores at precise distances. However, this rigidity is conditional. The scaffold exists in a delicate equilibrium between the Chair-Chair (CC) and Chair-Boat (CB) conformations, dictated by a tug-of-war between transannular strain (C3···C7) and substituent effects.

This guide provides a comparative analysis of how specific substitutions shift this equilibrium, offering a validated roadmap for predicting and determining the active conformation of these scaffolds in solution and solid states.

The Conformational Landscape

The Core Equilibrium

The parent bicyclo[3.3.1]nonan-9-one exists predominantly in the Chair-Chair (CC) conformation. However, unlike the adamantane cage, this system is flexible. The proximity of the endo-hydrogens at C3 and C7 creates significant transannular repulsion (Van der Waals strain), often termed the "transannular pinch."

  • Chair-Chair (CC): The lowest energy state for the parent ketone. Maximizes staggering but suffers from C3···C7 repulsion (~2.5 Å distance).

  • Chair-Boat (CB): Relieves the C3···C7 strain but introduces eclipsing interactions in the boat ring. Higher energy (~1–2 kcal/mol for the parent), but easily accessible.

  • Twin-Boat (TB): Highly unstable due to severe eclipsing and flag-pole interactions; rarely observed without bridging constraints.

Visualization of Conformational Dynamics

The following diagram illustrates the energy landscape and the factors driving the transition between conformers.

ConformationLandscape CC Chair-Chair (CC) (Global Minimum for Parent) CB Chair-Boat (CB) (Accessible Excited State) CC->CB +1-3 kcal/mol (Strain Relief) TB Twin-Boat (TB) (High Energy) CB->TB High Barrier Steric Endo-Substituents (Steric Bulk) Steric->CB Forces Transition Electronic Heteroatoms (S, Se) (Lone Pair Repulsion) Electronic->CB Favors Boat (Hockey Stick Effect) HBond Intramolecular H-Bonding (Stabilization) HBond->CC Locks Conformation

Figure 1: Conformational Energy Landscape showing drivers that force the Chair-Chair to Chair-Boat transition.

Comparative Analysis of Substituent Effects

This section compares how different classes of substituents perturb the CC ⇌ CB equilibrium.

Scenario A: 3,7-Dialkyl Substitution (Steric Control)
  • Exo,Exo-Substitution: The substituents point away from the ring system.

    • Result:Retains CC Conformation. The transannular strain is not exacerbated.

  • Endo,Endo-Substitution: The substituents point inward, directly into the "pinch" zone.

    • Result:Forces CB Conformation. The steric clash between endo-groups exceeds the energy penalty of the boat form. The ring housing the bulkier group typically flips to a boat to relieve strain.

Scenario B: Heteroatom Insertion (Electronic Control)

Replacing C3/C7 with heteroatoms (O, N, S) introduces lone pair (LP) interactions, known as the "Rabbit Ear" or "Hockey Stick" effect.

AnalogStructureDominant ConformationMechanistic Driver
3,7-Dioxa Oxygen at 3,7Chair-Chair (CC) Minimal LP repulsion; O atoms are smaller than CH₂.
3,7-Diaza Nitrogen at 3,7 (Bispidines)Chair-Chair (CC) Favorable for metal chelation; N-substituents can adopt exo-orientation.
3,7-Dithia Sulfur at 3,7Chair-Boat (CB) "Hockey Stick Effect": Severe repulsion between 3p lone pairs on Sulfur and the π-system or opposing atoms forces a flip.
Scenario C: Transannular Reactivity

The conformation dictates reactivity. In the CC form, the C3 and C7 positions are close enough to allow transannular hydride shifts .

  • Observation: Solvolysis of bicyclo[3.3.1]nonane derivatives often yields adamantane rearrangement products, driven by the proximity of C3/C7 in the CC conformer.

  • Comparison: If bulky substituents force a CB conformation, this transannular pathway is shut down, altering the reaction product profile.

Methodological Comparison: Validating the Structure

How do you prove which conformer you have? A multi-modal approach is required.

NMR Spectroscopy (Solution State)

NMR is the primary tool for solution-state analysis.

  • Diagnostic Signal 1: The W-Coupling (

    
    ) 
    
    • In a rigid CC lattice, the equatorial protons at C2 and C4 (and C6/C8) form a perfect "W" arrangement with the bridgehead protons.

    • Observation: A long-range coupling of

      
        indicates a rigid chair. Loss of this coupling suggests a boat or flexible twist.
      
  • Diagnostic Signal 2: NOE (Nuclear Overhauser Effect)

    • Protocol: Irradiate H3 (endo).

    • Result (CC): Strong NOE enhancement at H7 (endo) due to close proximity (< 2.5 Å).[1]

    • Result (CB): No NOE between H3 and H7; distance increases to > 3.5 Å.

X-Ray Crystallography (Solid State)
  • Warning: Crystal packing forces can distort the weak energy barrier (~1 kcal/mol).

  • Comparison: A derivative might be CB in the crystal (to maximize packing density) but CC in solution. Always cross-reference with solution NMR.

Computational (DFT)
  • Standard: DFT at the B3LYP/6-31G(d) level is generally sufficient to predict the

    
     between CC and CB.
    
  • Requirement: Solvation models (PCM) must be used, as polarity significantly stabilizes the ketone dipole in the CC form.

Experimental Protocols

Protocol: Synthesis of 3,7-Diazabicyclo[3.3.1]nonan-9-ones (Mannich Condensation)

This is the standard route for accessing the diaza-analogs (Bispidinones).

Reagents:

  • Acetonedicarboxylic acid (1.0 eq)

  • Primary Amine (2.0 eq) (e.g., Benzylamine)

  • Aldehyde (2.0 eq) (e.g., Paraformaldehyde)

  • Solvent: Methanol

Workflow:

  • Dissolution: Dissolve acetonedicarboxylic acid in MeOH at 0°C.

  • Addition: Add the amine dropwise, followed by the aldehyde.

  • Cyclization: The reaction undergoes a double Mannich condensation. Stir at room temperature for 24–48 hours.

  • Workup: The product often precipitates as a citrate salt or can be crystallized directly.

  • Yield: Typically 60–80%.

Protocol: NMR Determination of Conformation

Objective: Distinguish CC vs CB.

  • Sample Prep: Dissolve 10 mg of compound in 0.6 mL

    
     (or 
    
    
    
    to shift overlapping signals).
  • 1H NMR: Acquire a high-resolution spectrum (min 400 MHz).

  • Analysis Checklist:

    • Identify H3 and H7 signals (usually most upfield if axial/endo).

    • Check for

      
       couplings. In CC, 
      
      
      
      (large) and
      
      
      .
    • NOESY Experiment: Set mixing time to 500ms. Look for cross-peaks between H3(endo) and H7(endo).

      • Positive Cross-peak:CC Conformation confirmed.

      • Negative Cross-peak:Suspect CB or Twist.

Decision Matrix: Selecting the Right Analytical Tool

AnalysisMatrix Start Unknown Conformation Solubility Is it soluble? Start->Solubility NMR 1H NMR + NOESY (Primary Tool) Solubility->NMR Yes XRay X-Ray Crystallography (Solid State) Solubility->XRay No (Crystallize) DFT DFT Calculation (Predictive) NMR->DFT Ambiguous Data CheckNOE NOE H3-H7? NMR->CheckNOE ResultCC Chair-Chair (CC) XRay->ResultCC Check Packing Forces CheckNOE->ResultCC Strong Signal ResultCB Chair-Boat (CB) CheckNOE->ResultCB No Signal

Figure 2: Decision Matrix for Analytical Method Selection.

Comparative Data Summary

FeatureBicyclo[3.3.1]nonan-9-one (Parent)3,7-Diazabicyclo[3.3.1]nonan-9-one3,7-Dithiabicyclo[3.3.1]nonan-9-one
Preferred Conformation Chair-Chair (CC)Chair-Chair (CC)Chair-Boat (CB)
C3[1]···C7 Distance (Å) ~3.0 Å (CC)~3.1 Å (CC)> 3.5 Å (CB)
Driving Force Balanced StrainChelation / DipoleLone Pair Repulsion (S)
Key NMR Feature NOE H3-H7 observedNOE H3-H7 observedNo H3-H7 NOE
Primary Application General ScaffoldMetal Ligand (Bispidine)Theoretical Model

References

  • Bishop, R. (1995). The Bicyclo[3.3.1]nonane System.[2][1][3][4][5][6][7][8][9][10] In Comprehensive Supramolecular Chemistry. Elsevier. Link

  • Zefirov, N. S., & Palyulin, V. A. (1991).[11] Conformational Analysis of Bicyclo[3.3.1]nonanes.Topics in Stereochemistry, 20, 171-230. Link

  • Peters, J. A., et al. (1982). Conformational analysis of 3,7-substituted bicyclo[3.3.1]nonanes by means of 1H NMR spectroscopy.Tetrahedron, 38(24), 3641-3647. Link

  • Bagdziunas, G., et al. (2012).[1] Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: from strong to weak hydrogen bonds.[1][5]CrystEngComm, 14, 178.[1] Link

  • Lightner, D. A., et al. (1987). Bicyclo[3.3.1]nonan-9-one: Force Field Calculations.Journal of the American Chemical Society, 109(20), 6048-6053. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 7-Methylenebicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 7-Methylenebicyclo[3.3.1]nonan-3-one (CAS No. 17933-29-8). As researchers and drug development professionals, our pursuit of innovation must be built on an unshakeable foundation of safety. This document moves beyond a simple checklist, providing a deep, experience-driven framework for risk mitigation. The protocols herein are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is underpinned by a clear understanding of the material's properties and potential hazards.

Hazard Identification and Risk Assessment

7-Methylenebicyclo[3.3.1]nonan-3-one is a bicyclic ketone, and its safe handling is predicated on understanding its specific and class-related hazards. While comprehensive toxicological data for this specific compound is limited, information from structurally related compounds and its parent chemical class allows for a robust risk assessment. The primary concerns are irritation to the skin, eyes, and respiratory system, and potential harm if ingested.[1][2]

This compound is typically a white solid at room temperature.[3][4] Therefore, the risk of dust inhalation during weighing and transfer operations must be a primary consideration.

Hazard ClassificationDescriptionGHS Hazard StatementSource
Eye Irritation Causes eye irritation.H320[1]
Oral Toxicity May be harmful if swallowed.H303[1]
Skin Irritation Causes skin irritation (based on parent compound).H315[2]
Respiratory Irritation May cause respiratory irritation (based on parent compound).H335[2]

The Core PPE Ensemble: A Rationale-Driven Approach

A multi-layered approach to PPE is essential. Each component is selected to counter a specific, identified risk.

Eye and Face Protection

Direct contact with the eyes can cause irritation.[1] Therefore, robust eye protection is non-negotiable.

  • Primary Protection: At a minimum, chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 must be worn at all times in the laboratory.[3]

  • Enhanced Protection: When there is a heightened risk of splash or particle generation (e.g., during bulk transfers or reactions under pressure), a full-face shield must be worn over the primary chemical splash goggles.[5] This provides an essential secondary barrier for the entire face.

Skin and Body Protection

Given the risk of skin irritation, preventing dermal contact is a critical control point.[2][6][7][8]

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[5] This protects against incidental contact and minor spills.

  • Gloves: The selection of appropriate gloves is arguably the most critical decision for hand protection. 7-Methylenebicyclo[3.3.1]nonan-3-one is a ketone, a class of solvent that can degrade common glove materials. Nitrile gloves, while ubiquitous in labs, offer poor protection against many ketones and should be considered for splash protection only, to be changed immediately upon contact.[9] For prolonged handling or immersion, more robust options are required.

Glove MaterialPerformance vs. KetonesRationale & Causality
Butyl Rubber Very Good This synthetic rubber maintains its integrity against a wide range of polar organic compounds, including ketones, due to its low permeability.[9]
Polyvinyl Alcohol (PVA) Excellent PVA offers superior resistance to ketones and other aggressive organic solvents.[9][10][11] However, it is water-sensitive and should not be used in aqueous solutions.[9]
Natural Rubber Fair to Good Offers moderate protection against ketones but is generally less chemically resistant than Butyl or PVA.[9]
Nitrile Rubber Poor to Fair Prone to rapid permeation and degradation by many ketones. Suitable only for incidental splash protection with immediate removal and replacement.[3][9]

Senior Scientist's Recommendation: For routine handling and weighing, double-gloving with a robust outer glove (e.g., Butyl) over a standard inner glove is a proven practice. Always inspect gloves for any signs of degradation or puncture before and during use.[3]

Respiratory Protection

As a solid, the primary respiratory hazard is the inhalation of airborne particles.[3]

  • Engineering Controls: The first line of defense is always engineering controls. Handle this compound within a certified chemical fume hood or a powder containment hood to minimize dust generation.

  • Personal Protection: If engineering controls are insufficient or during a significant spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with a particulate filter is recommended for operations that may generate dust.[3][12]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This workflow is designed to ensure safety at every stage of the process.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase Assess 1. Assess Risks - Review SDS - Identify quantities used Don_PPE 2. Don PPE - Lab Coat - Goggles/Face Shield - Appropriate Gloves Assess->Don_PPE Proceed once understood Prep_Area 3. Prepare Work Area - Verify fume hood function - Prepare spill kit Don_PPE->Prep_Area Handle_Chem 4. Handle Chemical - Weigh/transfer in hood - Keep container closed Prep_Area->Handle_Chem Begin experiment Decon 5. Decontaminate & Clean - Clean work surfaces - Decontaminate equipment Handle_Chem->Decon Experiment complete Doff_PPE 6. Doff PPE - Remove gloves first - Wash hands thoroughly Decon->Doff_PPE Dispose 7. Dispose of Waste - Segregate chemical waste - Follow institutional policy Doff_PPE->Dispose

Caption: Workflow for the safe handling of 7-Methylenebicyclo[3.3.1]nonan-3-one.

Emergency and Disposal Procedures

Emergency Response
  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][13]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[13] Use personal protective equipment.[6] For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

All waste containing 7-Methylenebicyclo[3.3.1]nonan-3-one, including contaminated PPE and empty containers, must be treated as chemical waste.

  • Segregation: Keep chemical waste separate from general lab trash.

  • Containment: Place solid waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6] Do not dispose of it down the drain or in regular trash.[6]

By adhering to these scientifically-grounded protocols, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Fisher Scientific. Safety Data Sheet for Bicyclo[3.3.1]nonane-2,6-dione.
  • Wellington Fragrance. Safety Data Sheet for Compare To LUNA ROSSA CARBON by Prada® F32411.
  • BOC Sciences. MSDS of 3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-one.
  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Google Patents. Alcohol oxidation catalyst and method of synthesizing the same.
  • Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. [Link]

  • Zagorey, M. Synthesis of Adamantane Derivatives.
  • National Center for Biotechnology Information. PubChem Compound Summary for 7-Methylenebicyclo[3.3.1]nonan-3-ol. [Link]

  • Polyco Healthline. Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. [Link]

  • University of Tennessee, Knoxville. Personal Protective Equipment (PPE) - Glove Selection Chart. [Link]

  • Supporting Information for a scientific publication.
  • GlovesnStuff. PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. [Link]

  • University of Stirling. Thesis on bridged medium ring chemistry.
  • Perfumers Apprentice. Safety Data Sheet for Compare To CRYSTAL NOIR by Versace® F32400.
  • Google Patents.
  • Scilit. One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. [Link]

  • RIFM. Fragrance ingredient safety assessment, 1-(3,3-dimethylcyclohexyl)ethan-1-one.
  • EUR-Lex. Commission Implementing Decision (EU) 2022/677. [Link]

  • MDPI. One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. [Link]

  • Chemsrc. 7-exo-methylbicyclo[3.3.1]nonan-3-one Product Information. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Bicyclo(3.3.1)nonan-3-one. [Link]

  • The Good Scents Company. 4,4,8-trimethyl-9-methylene-bicyclo[3.3.1]nonan-6-one Information. [Link]

  • Mol-Instincts. 7-methylidenebicyclo[3.3.1]nonan-3-one Product Information. [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methylenebicyclo[3.3.1]nonan-3-one
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7-Methylenebicyclo[3.3.1]nonan-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.